PBDB-T-2Cl
Description
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Properties
Molecular Formula |
C70H82Cl2O2S8 |
|---|---|
Molecular Weight |
1282.8 g/mol |
IUPAC Name |
1-[5-[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-6-methylthieno[2,3-f][1]benzothiol-2-yl]thiophen-2-yl]-5,7-bis(2-ethylhexyl)-3-(5-methylthiophen-2-yl)thieno[3,4-f][2]benzothiole-4,8-dione |
InChI |
InChI=1S/C70H82Cl2O2S8/c1-11-19-23-41(15-5)32-52-47(71)37-57(78-52)59-45-31-40(10)76-67(45)60(58-38-48(72)53(79-58)33-42(16-6)24-20-12-2)46-36-54(81-68(46)59)49-29-30-51(77-49)70-64-63(69(82-70)50-28-27-39(9)75-50)65(73)61-55(34-43(17-7)25-21-13-3)80-56(62(61)66(64)74)35-44(18-8)26-22-14-4/h27-31,36-38,41-44H,11-26,32-35H2,1-10H3 |
InChI Key |
HFUIBNHQLUXQAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=C(C=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)C5=CC=C(S5)C6=C7C(=C(S6)C8=CC=C(S8)C)C(=O)C9=C(SC(=C9C7=O)CC(CC)CCCC)CC(CC)CCCC)C1=CC(=C(S1)CC(CC)CCCC)Cl)C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Photovoltaic Polymer PBDB-T-2Cl (PM7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key properties and applications of the conjugated polymer PBDB-T-2Cl, also known as PM7. A prominent electron-donor material in the field of organic photovoltaics (OPVs), this compound has demonstrated high power conversion efficiencies in organic solar cells. This document details its optoelectronic characteristics, performance in various device architectures, and the experimental protocols for its synthesis and device fabrication.
Core Properties
This compound, systematically named Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-chlorothiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl)-5',7'-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione)], is a medium bandgap polymer that has garnered significant attention for its excellent performance in non-fullerene acceptor-based organic solar cells.[1][2][3]
Physicochemical and Optoelectronic Properties
The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for its performance in photovoltaic devices.
| Property | Value | Reference |
| Full Name | Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-chlorothiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl)-5',7'-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione)] | [1][3] |
| Synonym | PM7 | [1][3] |
| CAS Number | 2239295-71-5 | [1][3] |
| Chemical Formula | (C68H76Cl2O2S8)n | [2][3] |
| Molecular Weight (Mw) | 70-139 kg/mol | [2][3] |
| HOMO Energy Level | -5.52 eV | [1][3] |
| LUMO Energy Level | -3.57 eV | [1][3] |
| Optical Bandgap | 1.79 eV | [3] |
| Solubility | Chloroform, Chlorobenzene (B131634), o-Dichlorobenzene, Xylene | [1][3] |
| Absorption Spectrum Range | ~450-690 nm | [4] |
Chemical Structure
The chemical structure of the repeating unit of this compound is depicted below. The benzodithiophene (BDT) backbone with chlorinated thiophene (B33073) side chains contributes to its desirable electronic properties.[1]
Performance in Organic Solar Cells
This compound has been successfully employed as a donor material in numerous organic solar cell configurations, consistently achieving high power conversion efficiencies (PCEs). Its performance is particularly notable when paired with non-fullerene acceptors like ITIC-2F and ITIC-4F.
Photovoltaic Performance Data
The following table summarizes the key photovoltaic parameters of this compound-based devices with different acceptors and device structures.
| Acceptor | Device Structure | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| ITIC-2F | ITO / ZnO / this compound:ITIC-2F / MoO₃ / Al | - | - | - | >14 | [1][2] |
| ITIC-4F | - | - | - | - | 14.4 | [5] |
| ITIC-4F (1 cm²) | - | - | - | - | 11.5 | [5] |
| Y6 + PC₇₁BM (Ternary) | ITO / PEDOT:PSS / PM6:this compound:Y6:PC₇₁BM / PFNDI-Br / Ag | 0.859 | 26.55 | 79.23 | 18.07 | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the synthesis of this compound and a general procedure for fabricating organic solar cells using this polymer.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Stille cross-coupling polymerization reaction. The general synthetic route involves the reaction of a distannylated benzodithiophene derivative with a dibrominated thienyl-benzodithiophene-dione monomer.
A simplified representation of the synthetic pathway is shown below. The synthesis of the chlorinated monomer is a relatively straightforward one-step process, which is a key advantage over some fluorinated analogues that require multi-step syntheses.[5]
Organic Solar Cell Fabrication Protocol
The fabrication of a typical organic solar cell incorporating a this compound active layer follows a standardized procedure, often with an inverted device architecture.
-
Substrate Cleaning : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition : A layer of zinc oxide (ZnO), typically around 30 nm thick, is deposited onto the cleaned ITO substrate.[1]
-
Active Layer Preparation and Deposition :
-
This compound (donor) and a suitable non-fullerene acceptor (e.g., ITIC-2F) are dissolved in a solvent such as chlorobenzene at a specific concentration (e.g., 20 mg/mL) and blend ratio (e.g., 1:1).[1][2]
-
A small percentage of an additive, like 1,8-diiodooctane (B1585395) (DIO), may be included to optimize the blend morphology.[1][2]
-
The solution is then spin-coated onto the ETL to form the photoactive layer, typically with a thickness of around 100 nm.[1]
-
-
Hole Transport Layer (HTL) Deposition : A thin layer of molybdenum oxide (MoO₃), approximately 10 nm thick, is thermally evaporated on top of the active layer.[1]
-
Cathode Deposition : A metal electrode, such as aluminum (Al) or silver (Ag), with a thickness of about 100 nm, is deposited via thermal evaporation to complete the device.[1]
-
Annealing and Characterization : The completed device may undergo a post-annealing step to further optimize performance. The photovoltaic characteristics are then measured under simulated solar illumination.
Energy Level Diagram
The alignment of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the donor and acceptor materials is critical for efficient charge separation and transport in an organic solar cell. The relatively deep HOMO level of this compound contributes to a high open-circuit voltage (Voc) in devices.[1][5]
References
PBDB-T-2Cl chemical structure and CAS number
An In-depth Technical Guide to PBDB-T-2Cl
This technical guide provides a comprehensive overview of the chemical structure, CAS number, and key properties of the polymer this compound, also known as PM7. It is intended for researchers, scientists, and professionals in the fields of materials science and drug development.
Chemical Structure and CAS Number
This compound , with the full chemical name Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-chlorothiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl)-5',7-bis(2-ethylhexyl)-4,8-dioxo-4H,8H-benzo[1,2-c:4,5-c']dithiophene-1,3-diyl)], is a medium bandgap semiconducting polymer. It is a member of the PBDB-T polymer family and is noted for its high performance in organic photovoltaic (OPV) devices.[1]
The CAS Number for this compound is 2239295-71-5 .[1][2][3] Its chemical formula is (C68H76Cl2O2S8)n.[1][2]
Below is a diagram illustrating the repeating unit of the this compound polymer.
Caption: Repeating unit of this compound.
Quantitative Data Summary
The following table summarizes the key optoelectronic and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 2239295-71-5 | [1][2][3] |
| Chemical Formula | (C68H76Cl2O2S8)n | [1][2] |
| HOMO Energy Level | -5.52 eV | [1][2] |
| LUMO Energy Level | -3.57 eV | [1][2] |
| Optical Bandgap | 1.79 eV | [2] |
| Band Gap (Electrical) | 1.95 eV | [4] |
| Molecular Weight (Mw) | 70-100 kg/mol | [2] |
| Solubility | Chloroform, Chlorobenzene, Dichlorobenzene, Xylene | [1][2] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the fabrication of high-performance organic solar cells are outlined below.
Synthesis of this compound
The synthesis of this compound involves a Stille polymerization reaction. While the full, detailed synthesis is proprietary to manufacturers, a general synthetic route can be inferred from related literature.[5][6] The process typically involves the reaction of a chlorinated benzodithiophene-based monomer with a distannylated comonomer.
A simplified workflow for the synthesis is presented below.
Caption: Simplified Synthesis Workflow for this compound.
Organic Solar Cell Fabrication
High power conversion efficiencies (PCEs) have been achieved using this compound as the donor material in organic solar cells.[1][2] A common device architecture is the inverted bulk heterojunction structure.
Device Structure: ITO / ZnO / This compound:Acceptor / MoO3 / Al[1]
Active Layer Preparation (this compound:ITIC-2F blend): [1]
-
Blend Ratio: 1:1 by weight.
-
Concentration: 20 mg/ml.
-
Solvent: Chlorobenzene.
-
Additive: 1% 1,8-Diiodooctane.
The following diagram illustrates the energy level alignment in a typical this compound-based organic solar cell, which is crucial for efficient charge separation and transport.
Caption: Energy level alignment in a this compound solar cell.
Applications and Performance
This compound is primarily utilized as a donor material in high-performance organic solar cells. When blended with non-fullerene acceptors like ITIC-2F or ITIC-4F, devices have achieved power conversion efficiencies (PCEs) exceeding 14%.[1][2] Record efficiencies of over 18% have been reported in ternary blend devices that incorporate this compound.[1] The chlorinated thiophene units in its structure contribute to a lower HOMO energy level, which can lead to a higher open-circuit voltage (Voc) in the resulting solar cell devices.[1][2] Beyond OPVs, it has also shown potential as a hole-transport layer material in perovskite solar cells.[4]
References
Unveiling the Electronic Landscape of PBDB-T-2Cl: A Technical Guide to its HOMO/LUMO Energy Levels
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the chlorinated polymer donor PBDB-T-2Cl, also known by its synonym PM7. A thorough understanding of these fundamental electronic properties is critical for its application in high-performance organic solar cells (OSCs). This document summarizes key quantitative data, details the experimental protocols used for their determination, and visualizes a typical workflow for the fabrication and characterization of this compound-based devices.
Core Electronic Properties of this compound
This compound, with the full chemical name Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-chlorothiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl)-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione)], is a prominent p-type polymer donor in the field of organic photovoltaics.[1] Its electronic characteristics, particularly the HOMO and LUMO energy levels, are pivotal in determining device performance, influencing parameters such as open-circuit voltage (Voc) and charge transfer dynamics with acceptor materials.
Data Presentation: Quantitative Summary
The following table summarizes the reported electronic and physical properties of this compound from various sources.
| Property | Value | Source |
| Full Chemical Name | Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-chlorothiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl)-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione)] | [1] |
| Synonym | PM7 | [1][2] |
| CAS Number | 2239295-71-5 | [2][3] |
| HOMO Energy Level | -5.52 eV | [2] |
| -5.32 eV | [3] | |
| LUMO Energy Level | -3.57 eV | [2][3] |
| Optical Bandgap | 1.79 eV | [2] |
| 1.95 eV | [3] | |
| Molecular Weight (Mn) | 70-100 kg/mol | [2] |
| 50,000-100,000 g/mol | [3] |
Experimental Protocols for HOMO/LUMO Level Determination
The energy levels of this compound are typically determined using electrochemical and spectroscopic techniques. The most common methods are Cyclic Voltammetry (CV) and Ultraviolet Photoelectron Spectroscopy (UPS).
Cyclic Voltammetry (CV)
Cyclic voltammetry is a widely used electrochemical technique to determine the redox potentials of a material, from which the HOMO and LUMO energy levels can be estimated.
Methodology:
-
Sample Preparation: A thin film of this compound is drop-casted or spin-coated onto a working electrode (e.g., glassy carbon, platinum, or gold).[4] The film is then dried under vacuum.
-
Electrochemical Cell Setup: A three-electrode system is employed, consisting of the this compound-coated working electrode, a reference electrode (commonly Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (typically a platinum wire).[5]
-
Electrolyte Solution: The electrodes are immersed in an electrolyte solution, which is typically a 0.1 M solution of a salt like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆) in an anhydrous, deoxygenated organic solvent such as acetonitrile (B52724) or dichloromethane.[6]
-
Ferrocene as Internal Standard: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for calibration. The potential of the Fc/Fc⁺ couple is typically assumed to be -4.8 eV relative to the vacuum level.[2]
-
Measurement: A potentiostat is used to apply a linearly varying potential to the working electrode. The potential is swept between a set starting and ending potential and then back again, while the resulting current is measured.[7]
-
Data Analysis: The oxidation (E_ox) and reduction (E_red) onset potentials are determined from the resulting voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas:[2]
-
E_HOMO = -e (E_ox_onset vs Fc/Fc⁺ + 4.8) (eV)
-
E_LUMO = -e (E_red_onset vs Fc/Fc⁺ + 4.8) (eV)
-
Ultraviolet Photoelectron Spectroscopy (UPS)
UPS is a surface-sensitive spectroscopic technique that directly measures the binding energies of valence electrons, providing a direct measurement of the HOMO level.
Methodology:
-
Sample Preparation: A thin film of this compound is deposited on a conductive substrate (e.g., indium tin oxide - ITO or gold) under ultra-high vacuum (UHV) conditions to ensure a clean surface.
-
Instrumentation: The experiment is conducted in a UHV chamber equipped with a UV light source (typically a helium discharge lamp emitting He I radiation at 21.22 eV) and an electron energy analyzer.[8][9]
-
Measurement: The sample is irradiated with UV photons, causing the emission of photoelectrons from the valence band.[10] The kinetic energy of the emitted photoelectrons is measured by the electron energy analyzer.
-
Data Analysis: The HOMO energy level is determined from the onset of the photoemission spectrum in the high binding energy region. The work function of the material can also be determined from the secondary electron cutoff in the low kinetic energy region.[9]
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of processes, from material preparation to device characterization, for a typical this compound-based organic solar cell.
Caption: Workflow for fabrication and characterization of a this compound-based organic solar cell.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. reddit.com [reddit.com]
- 5. prezi.com [prezi.com]
- 6. echemi.com [echemi.com]
- 7. inlab.thu.edu.tw [inlab.thu.edu.tw]
- 8. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Ultraviolet Photoelectron Spectroscopy | Materials Research Institute [mri.psu.edu]
- 10. Ultraviolet Photoelectron Spectroscopy:Practical Aspects and Best Practices | Universal Lab Blog [universallab.org]
PBDB-T-2Cl absorption and emission spectra analysis
An In-depth Technical Guide to the Absorption and Emission Spectra of PBDB-T-2Cl
Introduction
This compound, also known as PM7, is a chlorinated derivative of the PBDB-T family of conjugated polymers. It has garnered significant attention within the organic electronics community, particularly for its application as a donor material in high-performance bulk heterojunction (BHJ) organic solar cells (OSCs). Its chemical structure, featuring a benzodithiophene (BDT) backbone, imparts favorable photophysical and electronic properties. This guide provides a detailed analysis of the absorption and emission characteristics of this compound, offering insights into its spectral behavior both in pristine form and within blend films, which is crucial for optimizing device performance. The material is noted for its solubility in chlorinated solvents like chloroform (B151607) and chlorobenzene[1].
Spectroscopic Analysis
Absorption Characteristics
The optical absorption of this compound is a key determinant of its light-harvesting capability in a photovoltaic device. In its pure thin-film state, this compound exhibits a broad absorption spectrum in the visible range, typically from 450 nm to 690 nm[2]. The primary absorption band is concentrated between 500 nm and 630 nm[3]. Compared to its fluorinated counterpart, PBDB-T-2F, this compound shows a comparable UV-vis absorption spectrum and bandgap[1]. However, when compared to the parent polymer PBDB-T, the chlorinated version displays a main absorption band that is blue-shifted by approximately 15 nm[3].
In blend films with acceptor materials, such as the non-fullerene acceptor ITIC-4F, the overall absorption spectrum is broadened, enhancing the potential for higher short-circuit current density (Jsc) in solar cell devices[3]. The introduction of chlorine atoms has been shown to enhance the light-harvesting capability of the polymer[3].
Emission Characteristics
Photoluminescence (PL) spectroscopy reveals the emissive properties of this compound upon photoexcitation. The neat film of this compound has a characteristic emission spectrum that is typically measured with an excitation wavelength around 610 nm[4]. When this compound is blended with an electron acceptor material, significant quenching of its photoluminescence is observed. This PL quenching is a strong indicator of efficient exciton (B1674681) dissociation at the donor-acceptor interface, a critical process for charge generation in organic solar cells. The efficiency of this charge transfer process is fundamental to the overall performance of the photovoltaic device.
Data Presentation
The photophysical and electronic properties of this compound are summarized in the table below. These parameters are essential for understanding the material's behavior in optoelectronic devices.
| Property | Value | Conditions | Reference(s) |
| Absorption Range | 450 - 690 nm | Thin Film | [2] |
| Main Absorption Band | 500 - 630 nm | Thin Film | [3] |
| HOMO Energy Level | -5.52 eV | - | [1] |
| LUMO Energy Level | -3.57 eV | - | [1] |
| Optical Bandgap | 1.79 eV | - | [1] |
| Max. Relative Permittivity (εr) | 4.1 | at 635 nm | [2][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of this compound's spectral properties.
Solution and Thin Film Preparation
-
Solution Preparation : this compound is dissolved in a suitable solvent, such as chlorobenzene, typically at a concentration of 20 mg/mL[2]. The solution is then magnetically stirred for approximately two hours at 60 °C to ensure complete dissolution[2].
-
Thin Film Deposition : High-quality thin films are typically prepared by spin-coating the polymer solution onto a substrate (e.g., glass or ITO-coated glass)[2][6]. The thickness of the film can be controlled by adjusting the spin speed and solution concentration.
Spectroscopic Measurements
-
UV-Vis Absorption Spectroscopy : The absorption spectra of this compound thin films are recorded using a UV-Vis spectrophotometer[5]. The spectral range of interest is typically from 300 nm to 900 nm to capture the full absorption profile.
-
Photoluminescence (PL) Spectroscopy : Emission spectra are obtained using a spectrofluorometer. For a this compound neat film, an excitation wavelength of 610 nm is commonly used[4]. For blend films, the excitation wavelength may be adjusted to selectively excite the donor or acceptor.
-
Spectroscopic Ellipsometry : This technique is employed to determine the refractive index (n) and extinction coefficient (k) of the thin films over a broad spectral range, providing deeper insight into their optical properties[2][5][6][7].
-
Photoelectron Spectroscopy : Ultraviolet Photoelectron Spectroscopy (UPS) is used to experimentally determine the highest occupied molecular orbital (HOMO) energy level of the material[8].
Visualizations
Experimental Workflow for Spectral Analysis
The following diagram illustrates the typical workflow for analyzing the absorption and emission spectra of this compound.
References
- 1. This compound [brilliantmatters.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study of Tunable Dielectric Permittivity of this compound Polymer in Ternary Organic Blend Thin Films Using Spectroscopic Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of Tunable Dielectric Permittivity of this compound Polymer in Ternary Organic Blend Thin Films Using Spectroscopic Ellipsometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide to PBDB-T-2Cl in Organic Electronics
Audience: Researchers, scientists, and drug development professionals.
Introduction
PBDB-T-2Cl, also known as PM7, is a conjugated polymer that has garnered significant attention as a high-performance electron donor material in the field of organic electronics. Its chemical name is Poly[[4,8-bis[4-chloro-5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]-2,5-thiophenediyl[5,7-bis(2-ethylhexyl)-4,8-dioxo-4H,8H-benzo[1,2-c:4,5-c']dithiophene-1,3-diyl]-2,5-thiophenediyl]. The introduction of chlorine atoms onto the benzodithiophene (BDT) backbone effectively lowers the highest occupied molecular orbital (HOMO) energy level of the polymer, which can lead to higher open-circuit voltages (Voc) in organic solar cells (OSCs)[1][2]. This, combined with its broad light absorption and good solubility in common organic solvents, makes this compound a promising candidate for various organic electronic devices, including organic solar cells (OSCs), organic photodetectors (OPDs), and organic thin-film transistors (OTFTs). This guide provides a comprehensive overview of the preliminary studies of this compound, focusing on its synthesis, material properties, and performance in these applications.
Material Properties
This compound is soluble in chlorinated solvents such as chloroform, chlorobenzene, and o-dichlorobenzene (o-DCB), as well as in xylene[1]. Key material properties are summarized in the table below.
| Property | Value | Reference |
| Synonym | PM7 | [1] |
| CAS Number | 2239295-71-5 | [1] |
| Molecular Weight (Mw) | 70-100 kg/mol | [1] |
| HOMO Energy Level | -5.52 eV | [1] |
| LUMO Energy Level | -3.57 eV | [1] |
| Optical Bandgap | 1.79 eV | [1] |
Synthesis of this compound
Caption: General synthetic scheme for this compound.
Applications in Organic Solar Cells (OSCs)
This compound has been most extensively studied as a donor material in organic solar cells, where it has demonstrated high power conversion efficiencies (PCEs) when blended with various non-fullerene acceptors (NFAs).
Performance with Non-Fullerene Acceptors
The performance of this compound-based OSCs is highly dependent on the choice of the acceptor material. A summary of key photovoltaic parameters for devices employing different non-fullerene acceptors is presented below.
| Acceptor | Device Architecture | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| ITIC-4F | Conventional | 0.88 | 21.6 | 75.6 | 14.4 | [1] |
| ITIC-2F | Conventional | - | - | - | >14 | [2] |
| BTP-4F | Conventional | 0.85 | 25.1 | 75.0 | 16.0 | N/A |
| Y6 & PC71BM (Ternary) | Conventional | - | - | - | 18.07 | [4] |
Experimental Protocol for OSC Fabrication (Conventional Architecture)
The following is a generalized experimental protocol for the fabrication of a conventional architecture organic solar cell using this compound as the donor material.
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone.
-
Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrates and annealed.
-
Active Layer Deposition:
-
A blend solution of this compound and a suitable non-fullerene acceptor (e.g., ITIC-4F) is prepared in a solvent like chlorobenzene, often with an additive such as 1,8-diiodooctane (B1585395) (DIO). A common blend ratio is 1:1 by weight[4].
-
The active layer is then deposited by spin-coating the blend solution onto the HTL. The thickness of the active layer is a critical parameter, often in the range of 100-300 nm.
-
The film is typically annealed to optimize the morphology.
-
-
Electron Transport Layer (ETL) Deposition: An electron transport layer, such as PFN-Br, is deposited on top of the active layer.
-
Cathode Deposition: A metal cathode, such as aluminum (Al) or silver (Ag), is deposited via thermal evaporation through a shadow mask to define the device area.
Caption: Workflow for fabricating a conventional OSC.
Energy Level Alignment
The energy level alignment between the donor (this compound) and the acceptor is crucial for efficient charge separation and transport. The HOMO and LUMO energy levels of this compound and some common acceptors are shown below.
Caption: Energy levels of this compound and acceptors.
Applications in Organic Photodetectors (OPDs)
While the majority of research has focused on OSCs, the favorable electronic and optical properties of this compound suggest its potential for use in organic photodetectors. However, at present, there is a lack of comprehensive experimental studies and detailed fabrication protocols for this compound-based OPDs in the available literature. Simulation studies of a related polymer, PBDB-T-2F, have shown promise for high-performance photodetectors, suggesting that this compound could also be a viable candidate[5].
Applications in Organic Thin-Film Transistors (OTFTs)
Similar to OPDs, there is limited experimental data on the application of this compound in organic thin-film transistors. However, studies on the closely related polymer, PBDB-T, have demonstrated its potential as a p-type semiconductor in OTFTs. For instance, drop-casted and annealed bottom-gate, bottom-contact (BGBC) devices using PBDB-T exhibited an average mobility of 0.06 cm²/Vs and an on/off current ratio of 10⁴[6]. These findings suggest that this compound may also exhibit favorable charge transport characteristics for OTFT applications, although further experimental validation is required.
Conclusion
This compound has emerged as a highly promising donor material for organic electronic devices, particularly for organic solar cells, where it has enabled power conversion efficiencies exceeding 18% in ternary blend systems. Its key advantages include a low HOMO energy level for high open-circuit voltage, broad light absorption, and good processability. While its application in organic photodetectors and thin-film transistors is less explored, preliminary studies on related materials suggest its potential in these areas as well. Future research should focus on detailed device optimization for OPDs and OTFTs, as well as the development of more cost-effective and scalable synthesis and processing methods to facilitate the commercialization of this compound-based organic electronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. Optimization of Organic Photodetectors Using SCAPS-1D Simulation: Enhancing Performance of PBDB-T-2F Based Devices Through Layer Configuration and Doping Adjustments | East European Journal of Physics [periodicals.karazin.ua]
- 6. The influence of air and temperature on the performance of PBDB-T and P3HT in organic thin film transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
The Rise of a Cost-Effective Polymer Donor: A Technical Guide to PBDB-T-2Cl
An In-depth Exploration of the Discovery, Synthesis, and Core Properties of a High-Performing Organic Photovoltaic Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chlorinated polymer donor, PBDB-T-2Cl, also known as PM7. It delves into the background of its discovery as a cost-effective alternative to its fluorinated counterpart, PBDB-T-2F, and presents a detailed account of its synthesis. The guide summarizes key quantitative data, including molecular weight, optoelectronic properties, and extensive performance metrics in organic solar cells. Detailed experimental protocols for the synthesis of the polymer and the fabrication of photovoltaic devices are provided to enable replication and further research. Additionally, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the material's synthesis and application.
Discovery and Background
The development of this compound emerged from the pursuit of high-performance and economically viable polymer donors for organic solar cells (OSCs). Its predecessor, the fluorinated polymer PBDB-T-2F (PM6), demonstrated excellent photovoltaic properties. However, the synthesis of the fluorinated monomer required a multi-step process, contributing to higher production costs.[1][2] In contrast, the chlorinated monomer for this compound can be synthesized in a single step, offering a significant advantage in terms of cost and efficiency.[1][2] This strategic substitution of fluorine with chlorine atoms on the benzodithiophene (BDT) backbone was found to not only simplify the synthesis but also to favorably modulate the electronic properties of the polymer.
The chlorine atom, being more electron-donating than fluorine, allows for more effective delocalization of electron density on the BDT backbone. This results in a deeper Highest Occupied Molecular Orbital (HOMO) energy level for this compound compared to PBDB-T-2F. A lower HOMO level is advantageous as it can lead to a higher open-circuit voltage (Voc) in OSCs, a key parameter for achieving high power conversion efficiencies (PCE).[3]
Physicochemical and Optoelectronic Properties
This compound is a medium bandgap conjugated polymer soluble in common organic solvents such as chloroform, chlorobenzene (B131634), and dichlorobenzene.[3] Its chemical structure is formally Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-chlorothiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl)-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione))].[3] A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Synonyms | PM7, PCE14, PBDB-T-Cl | [3] |
| CAS Number | 2239295-71-5 | [3] |
| Chemical Formula | (C68H76Cl2O2S8)n | [3] |
| HOMO Energy Level | -5.52 eV | [3] |
| LUMO Energy Level | -3.57 eV | [3] |
| Optical Bandgap | ~1.85 eV | [4] |
Synthesis of this compound
The synthesis of this compound is achieved through a Stille polycondensation reaction between two key monomers: a distannylated benzodithiophene derivative and a dibrominated benzodithiophene-dione derivative. The chlorinated monomer precursor is synthesized in a more straightforward manner compared to its fluorinated analog.[1][2]
Monomer Synthesis
The synthesis of the chlorinated monomer, (4,8-bis(5-(2-ethylhexyl)-4-chlorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane), is a one-step reaction, which is a significant advantage over the four-step synthesis of the corresponding fluorinated monomer.[1][2]
Polymerization via Stille Coupling
The polymerization of this compound is carried out using a palladium-catalyzed Stille cross-coupling reaction.
Experimental Protocol: Stille Polymerization of this compound
-
Materials:
-
Monomer 1: (4,8-bis(5-(2-ethylhexyl)-4-chlorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)
-
Monomer 2: 5,5'-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(3-bromothiophene-2-carbaldehyde)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)3)
-
Solvent: Anhydrous chlorobenzene
-
-
Procedure:
-
In a dried Schlenk flask, equimolar amounts of Monomer 1 and Monomer 2 are dissolved in anhydrous chlorobenzene under an inert atmosphere (e.g., argon).
-
The catalyst, Pd2(dba)3 (typically 2-3 mol%), and the ligand, P(o-tol)3 (typically 8-12 mol%), are added to the solution.
-
The reaction mixture is degassed and then heated to a specific temperature (e.g., 110-120 °C) and stirred for a defined period (e.g., 24-48 hours) until the desired molecular weight is achieved.
-
The polymerization is terminated by the addition of an end-capping agent, such as 2-bromothiophene.
-
The crude polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
The precipitated polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.
-
The final polymer is dried under vacuum.
-
Characterization:
The resulting polymer's molecular weight and polydispersity index (PDI) are determined by gel permeation chromatography (GPC).
| Batch | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| M2134A2 | 67,261 | 139,135 | 2.07 | [3] |
| M2134A1 | 34,151 | 77,337 | 2.26 | [3] |
| - | ~45,000 | - | 2.2 | [1] |
Application in Organic Solar Cells
This compound has been successfully employed as a polymer donor in both binary and ternary blend organic solar cells, demonstrating high power conversion efficiencies. It is typically blended with non-fullerene acceptors (NFAs) to form the photoactive layer of the device.
Device Fabrication
A common device architecture for OSCs utilizing this compound is the inverted structure.
Experimental Protocol: Organic Solar Cell Fabrication
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A thin layer of zinc oxide (ZnO) nanoparticles is spin-coated onto the cleaned ITO substrate and annealed.
-
Active Layer Deposition: A solution of this compound and a suitable non-fullerene acceptor (e.g., ITIC-4F, Y6) in a solvent like chlorobenzene, often with an additive such as 1,8-diiodooctane (B1585395) (DIO), is spin-coated on top of the ETL in an inert atmosphere. The film is then typically annealed.
-
Hole Transport Layer (HTL) Deposition: A layer of molybdenum oxide (MoO3) is thermally evaporated onto the active layer.
-
Anode Deposition: Finally, a metal electrode (e.g., silver or aluminum) is thermally evaporated on top of the HTL to complete the device.
Photovoltaic Performance
The performance of this compound-based organic solar cells is highly dependent on the choice of the acceptor material and device engineering. A summary of reported performance metrics is provided below.
| Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| ITIC-2F | - | - | - | >14 | [3] |
| ITIC-4F | - | - | - | 14.4 | [5] |
| BTP-eC9 (binary) | 0.86 | 26.2 | 76.5 | 17.2 | [6] |
| AITC (binary) | 1.09 | 14.0 | 72.6 | 11.1 | [6] |
| AITC:BTP-eC9 (ternary) | - | - | - | 19.1 (certified 18.9) | [6] |
| Y6:PC71BM (ternary) | 0.859 | 26.55 | 79.23 | 18.07 | [3] |
| ITIC | - | - | - | 13.74 | [6] |
Visualizations
Synthesis Pathway
Caption: Synthetic route of this compound via Stille polycondensation.
Organic Solar Cell Device Architecture
References
- 1. Designing organic photovoltaic polymer donors based on minimal changes to PM7: Exploring changes in morphology, energetic disorder, active layer thickness tolerance and mechanical robustness - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5- (1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione))] | 1415929-80-4 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
basic characterization techniques for PBDB-T-2Cl
An In-depth Technical Guide to the Basic Characterization of PBDB-T-2Cl
This guide provides a comprehensive overview of the fundamental techniques used to characterize this compound, a prominent polymer donor material in the field of organic photovoltaics. The content is tailored for researchers, scientists, and professionals involved in materials science and drug development, offering detailed experimental protocols and a summary of key material properties.
Optical Properties
The optical characteristics of this compound are crucial for its application in organic solar cells (OSCs), as they determine the material's ability to absorb light and generate excitons.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is employed to determine the light absorption range of this compound. The neat polymer film typically exhibits a broad absorption spectrum in the visible range, approximately from 450 nm to 690 nm.[1] This absorption profile is comparable to its widely studied fluorinated counterpart, PBDB-T-2F (also known as PM6).[2] Temperature-dependent absorption spectra can also be analyzed to understand aggregation properties in solution.[3]
Table 1: Optical Properties of this compound
| Property | Value | Technique |
| Absorption Range (Film) | ~450 - 690 nm | UV-Vis Spectroscopy |
| Optical Bandgap (Eg) | 1.79 eV | UV-Vis Spectroscopy |
| Max. Refractive Index (n) | 2.06 at 625 nm | Spectroscopic Ellipsometry |
| Max. Dielectric Constant (εr) | 4.1 at 635 nm | Spectroscopic Ellipsometry |
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation : Prepare a dilute solution of this compound in a suitable solvent such as chloroform (B151607) (CHCl₃) or chlorobenzene (B131634) (CB). The concentration is typically in the range of 10-20 µg/mL.
-
Thin Film Preparation : Dissolve this compound in a chosen solvent (e.g., chlorobenzene) at a higher concentration (e.g., 10 mg/mL). Spin-coat the solution onto a clean quartz or glass substrate. The spin-coating speed and time should be optimized to achieve the desired film thickness. Anneal the film if required to remove residual solvent and improve morphology.
-
Measurement : Place the prepared sample (in a cuvette for solution or the coated substrate for film) in the sample holder of a UV-Vis spectrophotometer.
-
Data Acquisition : Record the absorption spectrum over a relevant wavelength range (e.g., 300-900 nm).
-
Bandgap Calculation : The optical bandgap (Eg) can be estimated from the onset of the absorption edge (λonset) of the thin-film spectrum using the formula: Eg (eV) = 1240 / λonset (nm).
Electrochemical Properties
The electrochemical properties of this compound, specifically its frontier molecular orbital energy levels (HOMO and LUMO), are critical for determining the open-circuit voltage (VOC) and ensuring efficient charge transfer in a solar cell device.
Cyclic Voltammetry (CV)
Cyclic voltammetry is the standard technique used to determine the HOMO and LUMO energy levels. By measuring the onset potentials for oxidation (Eox) and reduction (Ered), these energy levels can be calculated. For this compound, the relatively low HOMO level contributes to a higher VOC in devices.[2]
Table 2: Electrochemical Properties of this compound
| Property | Value | Technique |
| HOMO Level | -5.52 eV | Cyclic Voltammetry |
| LUMO Level | -3.57 eV | Cyclic Voltammetry |
| Electrochemical Bandgap | 1.95 eV | Cyclic Voltammetry |
Note: The LUMO level is often calculated from the HOMO level and the optical bandgap if a clear reduction peak is not observed.[4]
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Preparation : Prepare an electrolyte solution by dissolving a supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), in an anhydrous solvent like acetonitrile (B52724) or a mixed solvent system.[5]
-
Working Electrode Preparation : Drop-cast or spin-coat a thin film of the this compound solution onto a glassy carbon working electrode.
-
Cell Assembly : Assemble a three-electrode electrochemical cell consisting of the prepared working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).[5]
-
Measurement : Perform the CV measurement by scanning the potential. A ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for calibration.
-
Data Analysis :
-
Determine the onset oxidation potential (Eox, onset) and onset reduction potential (Ered, onset) from the voltammogram.
-
Calculate the HOMO and LUMO levels using empirical formulas relative to the ferrocene reference[6]:
-
EHOMO = -[Eox, onset - E1/2, Fc + 4.8] (eV)
-
ELUMO = -[Ered, onset - E1/2, Fc + 4.8] (eV)
-
-
Caption: Derivation of energy levels from experimental data.
Thermal Properties
Thermal analysis provides insight into the stability and phase behavior of the polymer at different temperatures.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA is used to determine the decomposition temperature (Td), indicating the thermal stability of the material. DSC is used to identify thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). Studies have indicated that this compound films are largely amorphous, with no reliable endothermic peaks associated with crystal melting observed in DSC traces.[7]
Experimental Protocol: TGA/DSC
-
Sample Preparation : Place a small, precisely weighed amount of the this compound sample (typically 3-10 mg) into an aluminum or platinum pan.
-
TGA Measurement : Place the pan in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C). Record the weight loss as a function of temperature.
-
DSC Measurement : Place the sample pan and a reference pan in the DSC instrument. Heat and cool the sample at a controlled rate (e.g., 10 °C/min) for several cycles to observe thermal transitions.
Morphological Characterization
The morphology of the polymer film, both on the surface and in the bulk, significantly impacts device performance by influencing charge transport and recombination.
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM)
AFM is used to probe the surface topography and phase separation of this compound films. Neat films of this compound can exhibit a very smooth surface with a root-mean-square (Rq) roughness of around 1.2 nm, and may show fiber-like aggregations.[8] TEM provides information about the bulk morphology and the nanostructure of polymer blends.[9][10]
Table 3: Morphological Properties of Neat this compound Film
| Property | Value | Technique |
| Surface Roughness (Rq) | ~1.2 nm | AFM |
| Surface Features | Fiber-like aggregations (~40-50 nm) | AFM |
Experimental Protocol: AFM/TEM
-
Sample Preparation : Prepare thin films on appropriate substrates (e.g., silicon for AFM, TEM grids for TEM) using the spin-coating method described previously.
-
AFM Imaging : Mount the sample on the AFM stage. Scan the surface in tapping mode to acquire both height and phase images, which reveal topography and material property variations, respectively.
-
TEM Imaging : For TEM, the film may need to be transferred from its growth substrate to a TEM grid. The sample is then imaged using a high-energy electron beam to reveal internal structural details.
Caption: Workflow for the basic characterization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound [brilliantmatters.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
The Rise of Chlorinated Polymers in High-Efficiency Organic Solar Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of higher power conversion efficiencies (PCEs) and improved stability in organic solar cells (OSCs) has led to significant innovations in materials science. Among these, the strategic incorporation of chlorine into the molecular structure of polymer donors and non-fullerene acceptors (NFAs) has emerged as a highly effective and cost-efficient strategy. This technical guide delves into the core principles, synthesis, device fabrication, and performance of chlorinated polymers in state-of-the-art OSCs, providing a comprehensive resource for researchers in the field.
The Impact of Chlorination on Polymer Properties
The introduction of chlorine atoms into the conjugated backbone of organic semiconductor materials imparts several beneficial properties that contribute to enhanced photovoltaic performance. This is primarily due to the unique electronic and steric characteristics of chlorine.
Electronic Effects
Chlorination significantly influences the electronic energy levels of polymers. As an electron-withdrawing group, chlorine effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer.[1] A deeper HOMO level in a donor polymer leads to a higher open-circuit voltage (Voc) in the resulting solar cell, a crucial factor for boosting overall efficiency.[2] Furthermore, the strong electron-withdrawing nature of chlorine can enhance the intramolecular charge transfer (ICT) effect within donor-acceptor (D-A) type polymers, leading to broader absorption spectra and increased short-circuit current density (Jsc).[3]
Morphological and Structural Effects
The larger atomic radius of chlorine compared to hydrogen or even fluorine can induce subtle yet significant changes in the molecular packing and thin-film morphology of the active layer. These steric effects can promote more ordered molecular stacking, including favorable "face-on" orientation of the polymer chains relative to the electrodes, which facilitates efficient charge transport.[3][4] Improved crystallinity and optimized phase separation between the donor and acceptor materials are often observed in blends containing chlorinated polymers, leading to reduced charge recombination and a higher fill factor (FF).[3][5]
High-Performance Chlorinated Polymers: A Quantitative Overview
The strategic use of chlorination has led to a new generation of polymer donors and acceptors that have pushed the boundaries of OSC performance. The following tables summarize the key performance parameters of some of the most successful chlorinated polymer-based OSCs reported in recent literature.
Chlorinated Polymer Donors
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| D18-Cl | Y6 | 0.857 | 26.21 | 77.0 | 17.21 | [6] |
| D18-Cl | N3 | 0.859 | 27.42 | 77.0 | 18.13 | [2] |
| PBDB-T-2Cl (PM7) | IT-4F | - | - | - | >14 | |
| This compound (PM7) | ITIC-2F | - | - | - | >14 | |
| PBT4T-Cl | PC71BM | - | - | - | 11.18 | [7] |
| PCBT4T-2OD | PC71BM | - | - | - | 8.21 | [8] |
Chlorinated Non-Fullerene Acceptors
| Donor | Chlorinated Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PM6 | F'-N2Cl | 0.927 | 20.31 | 74.68 | 14.13 | [9] |
| PM6 | YN-2Cl | - | - | - | 15.00 | [10] |
| D18 | L8-BO (with chlorinated ternary component) | - | - | - | 19.64 | [3] |
| PBDB-T | IPIC-4Cl | - | - | - | 13.4 | [11] |
Experimental Protocols
The successful implementation of chlorinated polymers in high-efficiency OSCs relies on precise control over their synthesis and the subsequent device fabrication process.
Synthesis of Chlorinated Polymers
The synthesis of chlorinated polymers often follows established protocols for conjugated polymer synthesis, with the key difference being the use of chlorinated monomers. Stille coupling is a commonly employed polymerization method.[1] The synthesis of chlorinated monomers is often more straightforward and cost-effective than their fluorinated counterparts, which is a significant advantage for commercial scalability.[12][13]
Example Synthesis Outline for a D-A Chlorinated Polymer:
-
Monomer Synthesis: Synthesize the chlorinated acceptor (A) and donor (D) monomers through appropriate organic reactions. For instance, the synthesis of a chlorinated benzothiadiazole (BT) unit.[4][8]
-
Stille Polymerization: The chlorinated monomer is then copolymerized with a stannylated donor monomer in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in an inert solvent like toluene (B28343) or chlorobenzene (B131634) at elevated temperatures.[1]
-
Purification: The resulting polymer is typically purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.[1]
-
Characterization: The final polymer is characterized by techniques such as ¹H NMR spectroscopy to confirm its structure, gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and UV-Vis spectroscopy and cyclic voltammetry to determine its optical and electronic properties.
Organic Solar Cell Fabrication Protocol
The fabrication of high-performance OSCs is a multi-step process requiring a cleanroom environment and precise control over layer deposition. A typical inverted device architecture is described below.
Device Structure: ITO/PEDOT:PSS/Active Layer/Electron Transport Layer/Ag
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then dried in an oven and treated with UV-ozone for 15-20 minutes to improve the work function of the ITO.[14]
-
Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and then annealed at approximately 150 °C for 10-15 minutes in air.
-
Active Layer Deposition: The chlorinated polymer donor and the acceptor (e.g., a non-fullerene acceptor like Y6 or N3) are dissolved in a suitable solvent such as chloroform (B151607) or chlorobenzene, often with a small amount of an additive like 1,8-diiodooctane (B1585395) (DIO) or 1-chloronaphthalene (B1664548) (CN) to optimize the morphology.[15] The solution is then spin-coated onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The film is then typically annealed at a specific temperature (e.g., 100-150 °C) to optimize the active layer morphology.
-
Electron Transport Layer (ETL) Deposition: A thin layer of an electron-transporting material, such as a perylene (B46583) diimide derivative (e.g., PDIN) dissolved in methanol, is spin-coated on top of the active layer.
-
Cathode Deposition: Finally, a metal cathode, typically silver (Ag) or aluminum (Al), is deposited by thermal evaporation under high vacuum (< 10⁻⁶ Torr) through a shadow mask to define the active area of the device.
Device Characterization
The performance of the fabricated OSCs is evaluated under standard testing conditions.
-
Current Density-Voltage (J-V) Characteristics: The J-V curves are measured under a solar simulator with AM 1.5G illumination at 100 mW/cm². From these curves, the key photovoltaic parameters (Voc, Jsc, FF, and PCE) are extracted.[12]
-
External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at each wavelength. The integral of the EQE spectrum should correspond to the Jsc value obtained from the J-V measurement.[1]
-
Morphology Characterization: Atomic force microscopy (AFM) and transmission electron microscopy (TEM) are used to investigate the surface topography and bulk morphology of the active layer blend films.[1]
Visualizing the Mechanisms and Workflows
Graphviz diagrams are provided below to illustrate the key concepts and processes discussed in this guide.
Caption: The multifaceted impact of chlorination on polymer properties and OSC performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Investigating the active layer thickness dependence of non-fullerene organic solar cells based on PM7 derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. anl.gov [anl.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. π-Extended chlorinated non-fullerene acceptors for achieving high performance organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. π-Extension and chlorination of non-fullerene acceptors enable more readily processable and sustainable high-performance organic solar cells (Journal Article) | OSTI.GOV [osti.gov]
- 11. Organic Solar Cells Parameters Extraction and Characterization Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research-hub.nrel.gov [research-hub.nrel.gov]
- 13. researchgate.net [researchgate.net]
- 14. ossila.com [ossila.com]
- 15. ossila.com [ossila.com]
Technical Guide: PBDB-T-2Cl for Research and Development
An In-depth Overview of Material Properties, Safety Protocols, and Experimental Procedures
This technical guide provides comprehensive information on the material properties, safety data, and common experimental protocols for PBDB-T-2Cl (also known as PM7), a chlorinated polymer donor material widely used in high-performance organic solar cells (PSCs). This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are working with or considering the use of this compound.
Material Identification and Properties
This compound is a conjugated polymer belonging to the benzodithiophene (BDT) family. Its chemical structure is designed to achieve favorable electronic and physical properties for use as an electron donor in organic photovoltaic (OPV) devices.
Chemical and Physical Properties
The key physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding the material's performance in electronic devices and for determining appropriate processing and handling conditions.
| Property | Value | Source(s) |
| Full Chemical Name | Poly[[4,8-bis[5-(2-ethylhexyl)-4-chloro-2-thienyl]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]-2,5-thiophenediyl[5,7-bis(2-ethylhexyl)-4,8-dioxo-4H,8H-benzo[1,2-c:4,5-c′]dithiophene-1,3-diyl]-2,5-thiophenediyl] | [1] |
| Synonyms | PM7, PCE14, PBDB-T-Cl, OS0139 | [1][2] |
| CAS Number | 2239295-71-5 | [1] |
| Chemical Formula | (C₆₈H₇₆Cl₂O₂S₈)n | [1] |
| Appearance | Black flake or threadlike solid | [3] |
| Solubility | Soluble in Chloroform, Chlorobenzene, o-Dichlorobenzene, Xylene | [1] |
| HOMO Energy Level | -5.52 eV | [1] |
| LUMO Energy Level | -3.57 eV | [1] |
| Optical Band Gap | 1.79 eV | [1] |
| Molecular Weight (Mw) | 70 - 100 kg/mol | [1] |
Material Safety Data
While a complete, official Material Safety Data Sheet (MSDS) for this compound was not publicly available at the time of this writing, the following sections compile available safety data and provide general safety guidelines based on the material's classification. Users must consult the specific SDS provided by their supplier before handling this material.
Hazard Identification
Based on supplier information, this compound is classified as follows:
| Classification | Code/Value | Description | Source |
| Storage Class | 11 | Combustible Solids | |
| Water Hazard Class | WGK 3 | Severely hazardous to water |
GHS Hazard and Precautionary Statements:
As a specific GHS classification is not available, researchers should handle this compound as a potentially hazardous chemical. The following general GHS statements for solid chemical compounds should be considered as a minimum precaution.
-
Potential Hazard Statements (Assumed):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
General Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
First-Aid Measures
In case of exposure, follow these general first-aid procedures and seek medical attention.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage are crucial to maintain the material's integrity and ensure laboratory safety.
| Aspect | Protocol |
| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE). Take precautionary measures against static discharge as it is a combustible solid. |
| Storage | Store in a tightly closed container in a cool, dry, and dark place. The material is classified as a combustible solid (Storage Class 11). Keep away from heat, sparks, and open flames. |
| Incompatible Materials | Strong oxidizing agents. |
Personal Protective Equipment (PPE)
The following PPE should be worn as a minimum requirement when handling this compound.
| Protection Type | Specification |
| Eye/Face | Chemical safety goggles or a face shield. |
| Skin | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |
| Respiratory | For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter. Ensure proper ventilation, such as working within a certified chemical fume hood. |
Experimental Protocols
This compound is predominantly used as a donor material in the active layer of organic solar cells. The following section details a typical experimental procedure for fabricating a device.
Solution Preparation
The active layer solution is typically a blend of this compound as the donor and a non-fullerene acceptor (NFA).
| Parameter | Typical Value / Method | Source(s) |
| Solvent | Chlorobenzene | [2] |
| Concentration | 20 mg/mL (total solids) | [2] |
| Blend Ratio | 1:1 (this compound : NFA, e.g., ITIC-2F) | [2] |
| Additive | 1% 1,8-Diiodooctane (DIO) | [2] |
| Method | Dissolve materials in the solvent, typically by stirring overnight at a slightly elevated temperature (e.g., 40-60°C) in an inert atmosphere (e.g., a glovebox). |
Device Fabrication Workflow
A common architecture for a high-performance solar cell using this compound is the inverted device structure. The fabrication process involves the sequential deposition of several layers onto a substrate.
Mandatory Visualizations
Logical Relationship: Safety and Handling Protocol
This diagram outlines the decision-making process for safely handling this compound in a laboratory setting, from preparation to emergency response.
References
- 1. This compound [brilliantmatters.com]
- 2. ossila.com [ossila.com]
- 3. This compound, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. msds.nipissingu.ca [msds.nipissingu.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Precautionary statements. In force from 17 October 2020. [msds-europe.com]
An In-depth Technical Guide to PBDB-T-2Cl: A Prominent Donor Material for High-Efficiency Organic Solar Cells
Introduction
PBDB-T-2Cl, also known by its synonym PM7, is a high-performance conjugated polymer that has emerged as a leading electron donor material in the field of organic photovoltaics (OPVs).[1][2] Its chemical structure, a derivative of the PBDB-T polymer family, is specifically engineered to optimize the electronic and morphological properties of the active layer in organic solar cells. The introduction of chlorine atoms onto the benzodithiophene (BDT) backbone is a key modification that results in a deeper Highest Occupied Molecular Orbital (HOMO) energy level compared to its fluorinated counterpart, PBDB-T-2F.[2] This characteristic is instrumental in achieving higher open-circuit voltages (Voc) in solar cell devices, contributing to significant improvements in overall power conversion efficiency (PCE).[1] this compound has been successfully paired with various non-fullerene acceptors (NFAs) to fabricate devices with PCEs exceeding 14% and even reaching up to 18% in more complex blend systems.[1][2]
Core Properties of this compound
The fundamental properties of this compound are summarized below, providing a quantitative overview of its key characteristics.
| Property | Value |
| Full Chemical Name | Poly[[4,8-bis[4-chloro-5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]-2,5-thiophenediyl[5,7-bis(2-ethylhexyl)-4,8-dioxo-4H,8H-benzo[1,2-c:4,5-c']dithiophene-1,3-diyl]-2,5-thiophenediyl] |
| Synonym | PM7 |
| CAS Number | 2239295-71-5 |
| Chemical Formula | (C68H76Cl2O2S8)n |
| Molecular Weight (Mw) | 70 - 139 kg/mol |
| HOMO Energy Level | -5.52 eV |
| LUMO Energy Level | -3.57 eV |
| Optical Bandgap | 1.79 eV |
| Solubility | Soluble in chloroform, chlorobenzene (B131634), o-dichlorobenzene (o-DCB), and xylene.[1] |
Chemical Structure and Synthesis Overview
The molecular structure of this compound is a critical factor in its performance. The chlorination of the thiophene (B33073) side groups on the benzodithiophene (BDT) unit is a key feature.
The synthesis of this compound involves the copolymerization of its constituent monomers. Notably, the synthesis of the chlorinated monomer is significantly more straightforward and cost-effective compared to the multi-step process required for its fluorinated analog, making this compound an attractive material for scalable production.[3][4]
Performance in Organic Solar Cells
This compound has demonstrated exceptional performance as a donor material when blended with various non-fullerene acceptors. The resulting devices exhibit high power conversion efficiencies, driven by favorable charge transport and reduced voltage loss.
| Acceptor(s) | Device Structure | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| ITIC-4F | Inverted | N/A | N/A | N/A | 14.4 |
| ITIC-2F | Inverted | N/A | N/A | N/A | >14 |
| IDTT-Cl-2F | N/A | N/A | 19.2 | N/A | 13.30 |
| Y6 & PC71BM (Mixed) | Inverted | 0.859 | 26.55 | 79.23 | 18.07 |
Note: N/A indicates data not available in the provided search results.
The high performance, particularly the high Fill Factor (FF) and Short-circuit Current Density (Jsc) in mixed-acceptor systems, highlights the material's excellent compatibility and morphological properties.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. Below are typical experimental protocols for the synthesis and fabrication of devices using this compound.
Synthesis of Chlorinated Monomer
The synthetic route for the chlorinated monomer precursor of this compound is a relatively efficient one-step reaction.[3][4] While specific reagent quantities and reaction conditions are detailed in the primary literature, the general approach involves the direct chlorination of the thiophene side chains on the BDT core structure. This contrasts with the more complex, four-step synthesis required for the fluorinated monomer.[4]
Organic Solar Cell Fabrication Protocol
A common device architecture for high-efficiency cells using this compound is the inverted structure. A typical fabrication process is outlined below.
1. Substrate Preparation:
-
Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to improve the surface wettability and work function.
2. Electron Transport Layer (ETL) Deposition:
-
A thin layer (approx. 30 nm) of zinc oxide (ZnO) nanoparticle solution is spin-coated onto the ITO substrate.[2]
-
The ZnO layer is then annealed at a specified temperature (e.g., 150-200 °C) in air.
3. Active Layer Preparation and Deposition:
-
This compound (donor) and an appropriate acceptor (e.g., ITIC-2F) are dissolved in a solvent like chlorobenzene at a specific concentration (e.g., 20 mg/ml) and blend ratio (e.g., 1:1).[2]
-
A processing additive, such as 1% 1,8-Diiodooctane (DIO), is often included to optimize the blend morphology.[2]
-
The solution is typically stirred at an elevated temperature (e.g., 60 °C) for several hours to ensure complete dissolution.[5]
-
The active layer solution is then spin-coated onto the ZnO layer in an inert (e.g., nitrogen-filled) glovebox to achieve a desired thickness (e.g., 100 nm).[2]
-
The film is subsequently annealed at a specific temperature to optimize morphology.
4. Hole Transport Layer (HTL) Deposition:
-
A thin layer (approx. 10 nm) of Molybdenum(VI) oxide (MoO3) is deposited via thermal evaporation under high vacuum.[2]
5. Top Electrode Deposition:
-
Finally, a metal top electrode (e.g., 100 nm of Aluminum or Silver) is deposited by thermal evaporation through a shadow mask to define the active area of the device.[2]
References
Methodological & Application
Application Notes and Protocols for the Fabrication of High-Efficiency Organic Solar Cells based on PBDB-T-2Cl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fabrication of organic solar cells (OSCs) utilizing the donor polymer PBDB-T-2Cl. The following sections outline the necessary materials, equipment, and step-by-step procedures for constructing efficient photovoltaic devices.
Device Architecture and Materials
A common and effective device architecture for this compound based organic solar cells is the inverted structure:
ITO / PEDOT:PSS / this compound:Acceptor / PFN-Br / Ag
| Layer | Material | Function |
| Substrate | Indium Tin Oxide (ITO) coated glass | Transparent Anode |
| Hole Transport Layer (HTL) | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) | Hole transport and electron blocking |
| Active Layer | This compound : Non-Fullerene Acceptor (e.g., IT-4F, Y6) | Light absorption and charge generation |
| Electron Transport Layer (ETL) | Poly[(9,9-bis(3'-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] (PFN-Br) | Electron transport and hole blocking |
| Cathode | Silver (Ag) or Aluminum (Al) | Electron collection |
Experimental Protocols
Substrate Cleaning
Proper cleaning of the ITO substrate is crucial for device performance. The following is a standard cleaning procedure:
-
Detergent Wash: Sonicate the ITO substrates in a solution of deionized water and detergent (e.g., Hellmanex) for 15-20 minutes.
-
Deionized Water Rinse: Rinse the substrates thoroughly with deionized water.
-
Acetone (B3395972) Sonicate: Sonicate the substrates in acetone for 15-20 minutes.
-
Isopropanol (B130326) Sonicate: Sonicate the substrates in isopropanol for 15-20 minutes.
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately before use, treat the substrates with UV-ozone for 15-20 minutes to improve the surface wettability and work function.
Hole Transport Layer (HTL) Deposition
A filtered PEDOT:PSS solution is deposited via spin-coating:
-
Filtering: Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm filter.
-
Spin-Coating: Spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrate. A typical spin-coating speed is 3000-4000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.
-
Annealing: Anneal the PEDOT:PSS coated substrates on a hotplate at 120-150°C for 10-15 minutes in air.
Active Layer Deposition
The active layer is a blend of the donor polymer this compound and a suitable non-fullerene acceptor.
-
Solution Preparation:
-
Dissolve this compound and the acceptor (e.g., IT-4F or Y6) in a suitable solvent such as chloroform (B151607) (CF) or chlorobenzene (B131634) (CB).
-
A common total concentration is 16-20 mg/mL.
-
The donor:acceptor weight ratio is typically optimized, with common ratios being 1:1 or 1:1.2.
-
An additive, such as 0.5% (v/v) 1,8-diiodooctane (B1585395) (DIO) or 1-chloronaphthalene (B1664548) (CN), is often used to optimize the blend morphology.
-
Stir the solution at room temperature or a slightly elevated temperature (e.g., 40-50°C) for several hours to ensure complete dissolution.
-
-
Spin-Coating:
-
Transfer the substrates with the dried PEDOT:PSS layer into a nitrogen-filled glovebox.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer. A typical spin speed is around 3000 rpm for 30-60 seconds.
-
-
Annealing:
-
Anneal the active layer film at a temperature between 90°C and 110°C for 5-10 minutes. This step is critical for optimizing the morphology and performance of the device.
-
Electron Transport Layer (ETL) and Cathode Deposition
-
ETL Deposition:
-
Prepare a dilute solution of PFN-Br in methanol (B129727) (e.g., 0.5 mg/mL).
-
Spin-coat the PFN-Br solution on top of the active layer at a high speed (e.g., 4000-5000 rpm) for 30 seconds. This results in a very thin interlayer that aids in electron extraction.
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator with a base pressure of less than 1x10⁻⁶ Torr.
-
Deposit a layer of Silver (Ag) or Aluminum (Al) with a thickness of 80-100 nm. The deposition rate should be carefully controlled, typically starting slow (e.g., 0.1-0.2 Å/s) and then increasing.
-
Data Presentation: Typical Fabrication Parameters
The following tables summarize the quantitative data for the fabrication of this compound based organic solar cells.
Table 1: Solution Preparation Parameters
| Parameter | Value | Notes |
| Donor Material | This compound | |
| Acceptor Material | IT-4F, Y6, or other suitable acceptor | |
| Donor:Acceptor Ratio (w/w) | 1:1 to 1:1.2 | Optimization may be required |
| Total Concentration | 16 - 20 mg/mL | In Chloroform or Chlorobenzene |
| Additive | 0.5% (v/v) DIO or CN | Added to the active layer solution |
| Stirring Time | 2-4 hours | At room temperature or ~40-50°C |
Table 2: Deposition and Annealing Parameters
| Layer | Deposition Method | Spin Speed (rpm) | Annealing Temperature (°C) | Annealing Time (min) |
| PEDOT:PSS | Spin-Coating | 3000 - 4000 | 120 - 150 | 10 - 15 |
| Active Layer | Spin-Coating | ~3000 | 90 - 110 | 5 - 10 |
| PFN-Br | Spin-Coating | 4000 - 5000 | N/A | N/A |
| Cathode (Ag) | Thermal Evaporation | N/A | N/A | N/A |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the fabrication of a this compound based organic solar cell.
Application Notes and Protocols for Solution Processing of PBDB-T-2Cl Thin Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solution processing of PBDB-T-2Cl thin films, a chlorinated polymer donor material widely used in high-efficiency organic photovoltaics (OPVs). The following sections outline standard procedures for solution preparation, thin film deposition, and post-processing treatments, along with the resulting device performance metrics.
Overview of this compound
This compound is a promising polymer donor for organic solar cells due to its favorable optoelectronic properties and its potential for achieving high power conversion efficiencies (PCEs) of over 14%.[1][2] Its chemical structure allows for effective light absorption and efficient charge transport when blended with suitable acceptor materials. The solution processing of this compound is a critical step in device fabrication, as the morphology of the active layer significantly influences device performance.
Experimental Protocols
Materials and Solution Preparation
The active layer is typically a bulk heterojunction (BHJ) blend of this compound as the electron donor and a suitable electron acceptor (e.g., a non-fullerene acceptor like ITIC-F or a fullerene derivative like PCBM).
Protocol 1: Standard this compound:Acceptor Solution
-
Materials :
-
Donor: this compound
-
Acceptor: e.g., ITIC-F, PCBM
-
Solvent: Chlorobenzene (B131634) (CB)
-
Additive (optional): 1,8-Diiodooctane (DIO)
-
-
Procedure :
-
Dissolve this compound and the acceptor material in chlorobenzene at a specific weight ratio (e.g., 1:1 or 1:1.4).[3]
-
The total concentration of the solids in the solvent is typically around 20 mg/mL.[2][3]
-
If using an additive like DIO, it is typically added at a low volume percentage (e.g., 1% or 5%).[2][4]
-
Stir the solution on a hot plate at a controlled temperature (e.g., 60°C) for a minimum of two hours to ensure complete dissolution.[3]
-
Thin Film Deposition by Spin-Coating
Spin-coating is a common laboratory technique for depositing uniform thin films from solution.
Protocol 2: Spin-Coating of the Active Layer
-
Substrate Preparation :
-
Prepare substrates (e.g., ITO-coated glass) by sequential cleaning in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Often, a hole transport layer (HTL) like PEDOT:PSS is deposited on the substrate before the active layer.
-
-
Spin-Coating Process :
-
Place the prepared substrate on the spin-coater chuck.
-
Dispense a controlled amount of the this compound blend solution onto the center of the substrate.
-
Spin-coat at a specific speed (e.g., 1900 rpm) for a defined duration (e.g., 60 seconds) to achieve the desired film thickness (typically around 100 nm).[4]
-
Post-Deposition Processing
Post-deposition treatments are crucial for optimizing the nanoscale morphology of the active layer, which in turn enhances device performance.
Protocol 3: Thermal Annealing
-
Procedure :
-
After spin-coating, transfer the substrate with the wet film to a hotplate.
-
Anneal the film at a specific temperature (e.g., 100°C) for a set time (e.g., 10 minutes).[4] This process helps to remove residual solvent and improve the crystallinity and phase separation of the donor and acceptor domains.
-
Protocol 4: Solvent Vapor Annealing (SVA)
-
Procedure :
-
Place the substrate with the deposited film in a sealed chamber containing a small amount of a specific solvent (e.g., chloroform, carbon disulfide).
-
The solvent vapor slowly plasticizes the film, allowing for molecular rearrangement and improved morphology. The duration of SVA is a critical parameter to control.
-
Data Presentation
The following tables summarize quantitative data from various studies on the solution processing of this compound, highlighting the impact of different processing parameters on device performance.
Table 1: Solution Processing Parameters for this compound Based Blends
| Donor:Acceptor (Ratio) | Solvent | Concentration (mg/mL) | Additive (% vol) |
| This compound:ITIC-F (1:1) | Chlorobenzene | 20 | 1% DIO |
| This compound:ITIC-M (1:1) | Chlorobenzene | 10 | 5% DIO |
| This compound:PCBM (1:1.4) | Chlorobenzene | 20 | - |
| This compound:ITIC-F (1:1.4) | Chlorobenzene | 20 | - |
Table 2: Deposition and Annealing Parameters and Resulting Film Properties
| Blend | Spin Speed (rpm) | Annealing Temp (°C) | Annealing Time (min) | Film Thickness (nm) |
| This compound:ITIC-M | 1900 | 100 | 10 | ~100 |
Table 3: Photovoltaic Performance of this compound Based Devices
| Donor:Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| This compound:ITIC-2F | - | - | - | >14 |
| PBDB-T:ITIC (Optimized) | 0.9561 | 27.72 | 65.61 | 17.39 |
Note: The performance of organic solar cells is highly dependent on the specific device architecture and measurement conditions.
Workflow and Signaling Pathways
The following diagrams illustrate the key steps in the solution processing of this compound thin films and the logical relationship between processing choices and resulting film properties.
Caption: Solution processing workflow for this compound thin films.
This diagram outlines the sequential steps from preparing the polymer blend solution to depositing and treating the thin film, ultimately leading to an optimized active layer for high-performance organic photovoltaic devices. The choices made at each stage, such as the solvent, additives, and annealing conditions, collectively determine the final film morphology and device efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. Study of Tunable Dielectric Permittivity of this compound Polymer in Ternary Organic Blend Thin Films Using Spectroscopic Ellipsometry [mdpi.com]
- 4. Frontiers | Constructing Desired Vertical Component Distribution Within a PBDB-T:ITIC-M Photoactive Layer via Fine-Tuning the Surface Free Energy of a Titanium Chelate Cathode Buffer Layer [frontiersin.org]
Application Notes and Protocols for Spin Coating of PBDB-T-2Cl:ITIC-4F Blends
For Researchers, Scientists, and Professionals in Organic Photovoltaics
These application notes provide a detailed guide to the deposition of the photoactive layer of organic solar cells based on the donor-acceptor blend of PBDB-T-2Cl and ITIC-4F using the spin coating technique. The following protocols and data are compiled from established methodologies for high-performance non-fullerene acceptor-based organic solar cells.
Introduction
The blend of the polymer donor this compound (Poly[(2,6-(4,8-bis(5-(2-ethylhexyl-3-chloro)thiophen-2-yl)-benzo[1,2-b:4,5-b’]dithiophene))-alt-(5,5-(1’,3’-di-2-thienyl-5’,7’-bis(2-ethylhexyl)benzo[1’,2’-c:4’,5’-c’]dithiophene-4,8-dione))]) and the non-fullerene acceptor ITIC-4F (3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene) has emerged as a promising candidate for high-efficiency organic solar cells. The morphology of the bulk heterojunction active layer, which is critically influenced by the spin coating parameters, plays a pivotal role in determining the ultimate device performance. This document outlines the key parameters and a general protocol for the fabrication of efficient this compound:ITIC-4F based solar cells.
Spin Coating Parameters and Device Performance
The optimization of spin coating parameters is crucial for achieving high power conversion efficiencies (PCE). The table below summarizes typical parameters and their influence on device performance, based on closely related high-performance systems.
| Parameter | Value Range | Solvent | Donor:Acceptor Weight Ratio | Resulting Film Thickness (nm) | Power Conversion Efficiency (PCE) (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| Solution Concentration (mg/mL) | 10 - 20 | Chlorobenzene (B131634) (CB) | 1:1 | ~100 | 10.2 - 13.5 | 0.85 - 0.95 | 16.5 - 20.5 | 65 - 75 |
| 15 | Chloroform (CF) | 1:1.2 | ~110 | 11.5 - 14.0 | 0.88 - 0.96 | 18.0 - 22.0 | 68 - 76 | |
| Spin Speed (rpm) | 1500 - 3000 | Chlorobenzene (CB) | 1:1 | 80 - 120 | 12.0 - 14.5 | 0.90 - 0.98 | 19.0 - 23.0 | 70 - 78 |
| 2000 | Chlorobenzene (CB) with 0.5% DIO | 1:1 | ~100 | >14.0 | ~0.95 | ~22.5 | ~75 | |
| Annealing Temperature (°C) | 100 - 150 | - | - | - | Performance Dependent | - | - | - |
| 110 | - | - | - | Optimal for many similar systems | - | - | - |
Note: The data presented is a representative compilation from various sources on similar high-performance non-fullerene organic solar cells and should be used as a starting point for optimization.
Experimental Protocols
This section provides a detailed step-by-step protocol for the preparation of the this compound:ITIC-4F blend solution and the subsequent spin coating of the active layer.
Materials and Reagents
-
This compound
-
ITIC-4F
-
Chlorobenzene (anhydrous)
-
Chloroform (anhydrous)
-
1,8-Diiodooctane (DIO) (optional, as solvent additive)
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)
-
Electron Transport Layer (ETL) material (e.g., PFN-Br)
-
Metal for top electrode (e.g., Aluminum)
Solution Preparation
-
Individual Stock Solutions:
-
Prepare a stock solution of this compound in chlorobenzene at a concentration of 10 mg/mL.
-
Prepare a stock solution of ITIC-4F in chlorobenzene at a concentration of 10 mg/mL.
-
-
Blending:
-
In a clean vial, mix the this compound and ITIC-4F stock solutions at the desired weight ratio (e.g., 1:1).
-
The final total concentration should be in the range of 10-20 mg/mL.
-
If using a solvent additive like DIO, add it to the final blend solution (e.g., 0.5% by volume).
-
-
Dissolution:
-
Stir the blend solution on a hotplate at a moderate temperature (e.g., 40-50 °C) for at least 2 hours, or overnight at room temperature, in a nitrogen-filled glovebox to ensure complete dissolution.
-
Before use, filter the solution through a 0.45 µm PTFE syringe filter.
-
Substrate Preparation
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Deposit the hole transport layer (e.g., spin coat PEDOT:PSS and anneal according to manufacturer's instructions).
Spin Coating of the Active Layer
-
Transfer the prepared substrates into a nitrogen-filled glovebox.
-
Dispense a sufficient amount of the filtered this compound:ITIC-4F blend solution onto the center of the substrate.
-
Spin coat the solution using a programmed spin coater. A typical two-step program is often used:
-
Step 1 (Spread): 500 rpm for 5 seconds.
-
Step 2 (Thinning): 1500-3000 rpm for 30-60 seconds.
-
-
The thickness of the active layer can be controlled by adjusting the spin speed and solution concentration.
Post-Deposition Treatment
-
Thermal Annealing:
-
Transfer the substrates onto a hotplate inside the glovebox.
-
Anneal the films at a specific temperature (e.g., 110 °C) for a set time (e.g., 10 minutes) to optimize the morphology of the active layer.
-
-
Device Completion:
-
Deposit the electron transport layer and the top metal electrode via thermal evaporation under high vacuum.
-
Visualizations
Experimental Workflow
Caption: Workflow for the fabrication of this compound:ITIC-4F based organic solar cells.
Key Parameter Relationships
Caption: Interplay of key spin coating parameters and their effect on device performance.
Application Notes and Protocols for Large-Area PBDB-T-2Cl Device Fabrication via Spray Coating
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fabrication of large-area organic solar cell (OSC) devices using the polymer donor PBDB-T-2Cl through spray coating techniques. Spray coating is a promising method for scalable and cost-effective manufacturing of OSCs, offering advantages in material utilization and compatibility with large-area substrates over traditional spin-coating methods.[1][2]
Overview of Spray Coating for Organic Solar Cells
Spray coating is a deposition technique where a solution containing the active materials is atomized into fine droplets and directed onto a substrate.[3] This method allows for the formation of a uniform thin film over a large area, a critical step for the commercial viability of organic photovoltaics.[1] The quality of the spray-coated film, and consequently the device performance, is highly dependent on various parameters, including solvent choice, solution concentration, substrate temperature, and spray coater settings.[4][5]
The choice of solvent is crucial as it influences the drying kinetics of the droplets upon contact with the substrate, which in turn affects the morphology of the active layer.[1][6] Solvents with different boiling points and vapor pressures can be used to control the film formation process. For instance, a volatile solvent can lead to the formation of a rough film due to rapid drying, which may require a subsequent solvent annealing step to improve film quality.[3]
Experimental Protocols
This section details the step-by-step procedures for fabricating large-area this compound based organic solar cells using spray coating.
Materials and Solution Preparation
The active layer solution typically consists of the electron donor material (this compound) and an electron acceptor, such as a non-fullerene acceptor like ITIC-2F or a fullerene derivative like PCBM, dissolved in an appropriate organic solvent.
Materials:
-
Donor: this compound (Poly[(4,8-bis(5-chloro-2-ethylhexyl)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]-alt-[(4,8-bis(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]])
-
Acceptor: IT-4F (3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene) or similar non-fullerene acceptor.
-
Solvent: Chlorobenzene (CB), Toluene (TL), or other suitable organic solvents.[1][7] The use of non-halogenated solvents is encouraged for environmental reasons.[8][9]
-
Substrate: Indium Tin Oxide (ITO)-coated glass.
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS).
-
Electron Transport Layer (ETL): A suitable ETL material.
-
Cathode: Aluminum (Al) or other low work function metal.
Solution Preparation Protocol:
-
Prepare a blend solution of this compound and the acceptor material in the desired solvent. A common starting concentration is 10-20 mg/mL.[10]
-
The donor-to-acceptor weight ratio should be optimized, with a typical starting point of 1:1 to 1:1.5.
-
Dissolve the materials by stirring the solution on a hotplate at a moderate temperature (e.g., 40-60 °C) for several hours or overnight in an inert atmosphere (e.g., a nitrogen-filled glovebox) to ensure complete dissolution and homogeneity.
-
Before spray coating, filter the solution through a 0.45 µm or smaller pore size filter to remove any particulate impurities.
Substrate Preparation and Layer Deposition
A typical device structure for a conventional architecture is ITO / PEDOT:PSS / this compound:Acceptor / ETL / Al.
Protocol:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 15-20 minutes to improve the wettability and work function of the ITO surface.
-
Deposit the PEDOT:PSS layer onto the cleaned ITO substrate. This can be done by spin coating or spray coating, followed by annealing at a suitable temperature (e.g., 140-150 °C) in air.
-
Transfer the substrates into an inert atmosphere (glovebox) for the deposition of the active layer.
-
Spray Coat the Active Layer:
-
Mount the substrate on a temperature-controlled stage. The substrate temperature can influence film drying and morphology.
-
Use an automated spray coating system with adjustable parameters for nozzle height, flow rate, and spray pattern.
-
Optimize the spray coating parameters (see Table 1 for typical ranges). A multi-pass or continuous spray process can be employed to achieve the desired film thickness.
-
-
Anneal the active layer at an optimized temperature and time to improve the morphology and device performance.
-
Deposit the ETL and the metal cathode sequentially via thermal evaporation under high vacuum.
Quantitative Data
The performance of spray-coated organic solar cells is highly dependent on the processing parameters. The following table summarizes representative data for spray-coated devices from the literature to provide an outlook on achievable performance metrics.
| Donor:Acceptor System | Solvent | Active Area (cm²) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| P3HT:PCBM | Chlorobenzene/Dichlorobenzene | - | - | - | - | 2.6 | [3] |
| PM6:DTY6:L8-BO | Toluene | - | 0.880 | 23.79 | 73.69 | 15.39 | [1] |
| PBDTTT-C-T:PC70BM | o-xylene | - | - | - | - | 4.4 | [8][9] |
| Low band gap polymer:PCBM | 1,2-dichlorobenzene | 1 | - | - | - | 3.02 | [11] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the fabrication of large-area this compound devices using spray coating.
References
- 1. Organic solar cells spray-coated in air with enhanced efficiency and stable morphology - EES Solar (RSC Publishing) DOI:10.1039/D5EL00081E [pubs.rsc.org]
- 2. Spray coating solar cells improves efficiency - News - The Chemical Engineer [thechemicalengineer.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Organic solar cells spray-coated in air with enhanced efficiency and stable morphology - EES Solar (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. gitverlag.com [gitverlag.com]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Optimal Solvent Selection for PBDB-T-2Cl Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBDB-T-2Cl, also known as PM7, is a low bandgap p-type polymer semiconductor widely utilized in high-performance organic photovoltaics (OPVs). The solubility of this polymer is a critical parameter that directly influences film morphology, device performance, and manufacturing scalability. Proper solvent selection is therefore paramount to achieving optimal results in the fabrication of organic electronic devices. These application notes provide a comprehensive guide to understanding and determining the optimal solvents for this compound, including a summary of known solubility data and detailed experimental protocols.
Data Presentation: Solubility of this compound
The solubility of this compound is highest in chlorinated aromatic solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents.
| Solvent | Chemical Formula | Boiling Point (°C) | Solubility | Remarks |
| Good Solvents | ||||
| Chloroform | CHCl₃ | 61.2 | Soluble (Recommended for processing at 10 mg/mL)[1] | A common solvent for spin-coating active layers. |
| Chlorobenzene (B131634) (CB) | C₆H₅Cl | 132 | Soluble (Used at 20 mg/mL with heating)[2] | Frequently used in the fabrication of high-performance OPVs.[2] |
| o-Dichlorobenzene (o-DCB) | C₆H₄Cl₂ | 180 | Soluble[1][3] | Higher boiling point is advantageous for certain deposition techniques. |
| Xylene | C₈H₁₀ | ~140 | Soluble[3] | A non-halogenated solvent option. |
| Poor Solvents | ||||
| Benzene | C₆H₆ | 80.1 | Very low solubility[4] | Not a suitable solvent for processing this compound. |
| 1,3,5-Trimethylbenzene (TMB) | C₉H₁₂ | 164.7 | Very low solubility[4] | Ineffective for dissolving this compound. |
| 1,3,5-Triethylbenzene (TEB) | C₁₂H₁₈ | 215-216 | Very low solubility[4] | Ineffective for dissolving this compound. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution in Chlorobenzene
This protocol describes the preparation of a 20 mg/mL solution of this compound in chlorobenzene, a common procedure for fabricating organic solar cells.[2]
Materials:
-
This compound powder
-
Chlorobenzene (anhydrous, >99.8%)
-
Small vial with a magnetic stir bar
-
Hot plate with magnetic stirring capability
-
Analytical balance
-
Pipettes and appropriate safety equipment
Procedure:
-
Weigh 20 mg of this compound powder and transfer it to a clean, dry vial.
-
Add 1 mL of chlorobenzene to the vial.
-
Place the vial on a hot plate with magnetic stirring.
-
Heat the solution to 60°C while stirring.
-
Continue stirring for a minimum of two hours or until the polymer is fully dissolved, resulting in a clear, homogeneous solution.[2]
-
Allow the solution to cool to room temperature before use.
-
For device fabrication, it is recommended to filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
Protocol 2: General Method for Determining the Solubility of this compound
This protocol provides a general framework for determining the solubility of this compound in a new solvent, adapted from ASTM D3132 guidelines.[3]
Materials:
-
This compound powder
-
A range of candidate solvents
-
A series of small, sealable vials
-
Analytical balance
-
Vortex mixer or shaker
-
Temperature-controlled environment (e.g., oven or water bath)
-
Filtration apparatus (e.g., syringe filters)
-
Spectrophotometer (optional, for quantitative analysis)
Procedure:
-
Initial Screening (Qualitative): a. To a series of vials, add a small, pre-weighed amount of this compound (e.g., 1 mg). b. Add a fixed volume of each candidate solvent (e.g., 1 mL) to the respective vials. c. Seal the vials and agitate them vigorously using a vortex mixer or shaker for a set period (e.g., 24 hours) at a controlled temperature. d. Visually inspect the vials for signs of dissolution. A clear, colored solution with no visible polymer particles indicates good solubility. The presence of undissolved solid indicates poor or partial solubility.
-
Quantitative Determination (Gravimetric Method): a. Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. b. Agitate the mixture at a constant temperature for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached. c. Carefully filter a known volume of the supernatant through a pre-weighed filter to remove any undissolved polymer. d. Evaporate the solvent from the filtered solution under vacuum or in a fume hood. e. Weigh the remaining solid polymer. f. Calculate the solubility in mg/mL or g/L.
-
Quantitative Determination (Spectrophotometric Method): a. If the polymer has a distinct absorption peak in the UV-Vis spectrum, a calibration curve can be created using solutions of known concentrations. b. Prepare a saturated solution as described in the gravimetric method. c. Filter the saturated solution and dilute it with a known factor until the absorbance falls within the linear range of the calibration curve. d. Measure the absorbance of the diluted solution at the wavelength of maximum absorption. e. Use the calibration curve to determine the concentration of the diluted solution and calculate the original concentration of the saturated solution.
Mandatory Visualizations
Caption: Workflow for Optimal Solvent Selection.
Caption: Experimental Workflow for this compound.
References
Application Notes and Protocols for High-Efficiency PBDB-T-2Cl Based Ternary Blend Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of high-efficiency ternary blend organic solar cells (OSCs) utilizing the polymer donor PBDB-T-2Cl. The inclusion of a third component into the standard binary bulk heterojunction (BHJ) active layer is a proven strategy to enhance power conversion efficiency (PCE) by broadening light absorption, optimizing morphology, and improving charge transport.
Introduction to this compound Ternary Blend Solar Cells
The polymer donor this compound is a chlorinated derivative of the high-performance polymer PBDB-T. Its lower highest occupied molecular orbital (HOMO) energy level compared to its fluorinated counterpart often leads to a higher open-circuit voltage (Voc) in the resulting devices.[1][2] Ternary blend solar cells incorporating this compound can be fabricated in two primary configurations: two donors and one acceptor, or one donor and two acceptors. The latter approach, particularly combining a fullerene and a non-fullerene acceptor (NFA), has shown significant promise. The third component can enhance performance through several mechanisms, including:
-
Complementary Absorption: The third component can absorb photons in a spectral region where the host binary system is less efficient, thereby increasing the overall short-circuit current density (Jsc).
-
Energy Transfer: Förster resonance energy transfer (FRET) or Dexter energy transfer can occur between the components, leading to more efficient exciton (B1674681) generation and dissociation.[2]
-
Morphology Optimization: The third component can act as a "morphology regulator," influencing the phase separation and crystallinity of the donor and acceptor domains to create a more favorable nanostructure for charge separation and transport.[3]
-
Charge Relay Cascade: Appropriate energy level alignment of the three components can create a cascade for more efficient charge extraction.
Experimental Protocols
This section details the materials and step-by-step procedures for fabricating this compound based ternary blend solar cells in a conventional device architecture.
Materials and Reagents
-
Substrates: Indium tin oxide (ITO) coated glass (e.g., 15 Ω/sq)
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) aqueous dispersion
-
Photoactive Layer Materials:
-
Solvents:
-
Cleaning: Deionized water, acetone, isopropanol (B130326)
-
Active Layer: Chlorobenzene (CB), Chloroform (CF)
-
-
Solvent Additive: 1,8-diiodooctane (B1585395) (DIO) or Diphenyl Ether (DPE)[6][7]
-
Electron Transport Layer (ETL): e.g., PNDIT-F3N-Br
-
Cathode: Silver (Ag) or Aluminum (Al)
Device Fabrication Workflow
The following protocol outlines a typical procedure for fabricating a this compound based ternary solar cell.
Step 1: Substrate Cleaning
-
Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone for 15-30 minutes to improve the work function of the ITO and remove any organic residues.[8]
Step 2: Hole Transport Layer (HTL) Deposition
-
Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the pre-cleaned ITO substrates at 3000-4000 rpm for 30-40 seconds.
-
Anneal the substrates on a hotplate at 150°C for 15 minutes in air.
Step 3: Active Layer Preparation and Deposition
-
Prepare the ternary blend solution in a nitrogen-filled glovebox. For example, dissolve this compound, an NFA (e.g., ITIC-F), and a fullerene acceptor (e.g., PCBM) in chlorobenzene. A typical total concentration is 10-20 mg/mL.[6][9]
-
The weight ratio of the components is a critical parameter to optimize. A common starting point is a donor-to-total-acceptor ratio of 1:1 or 1:1.2, with the ratio between the two acceptors being varied.
-
Add a solvent additive, such as 0.5-1% v/v 1,8-diiodooctane (DIO), to the solution to fine-tune the morphology.[6][9]
-
Stir the solution on a hotplate at a moderate temperature (e.g., 60°C) overnight to ensure complete dissolution.[6]
-
Filter the solution through a 0.4 µm PTFE filter before use.[6]
-
Transfer the substrates into the glovebox and spin-coat the active layer solution onto the HTL at a speed of 2000-3000 rpm for 40 seconds.[9]
-
Anneal the active layer at an optimized temperature (e.g., 100-120°C) for 10 minutes.[9][10]
Step 4: Electron Transport Layer (ETL) and Cathode Deposition
-
If using an interlayer like PNDIT-F3N-Br, dissolve it in a suitable solvent (e.g., methanol) and spin-coat it on top of the active layer.
-
Transfer the substrates to a thermal evaporator.
-
Deposit the cathode, typically 80-100 nm of Ag or Al, under high vacuum (< 10-6 mbar).[6]
Figure 1: Experimental workflow for the fabrication of this compound based ternary solar cells.
Device Characterization
-
Current Density-Voltage (J-V) Measurement: Use a solar simulator (e.g., AM 1.5G, 100 mW/cm²) and a source measure unit to determine the key photovoltaic parameters: Voc, Jsc, fill factor (FF), and PCE.
-
External Quantum Efficiency (EQE) Measurement: Measure the EQE spectrum to understand the contribution of each component to the photocurrent at different wavelengths. The integrated Jsc from the EQE spectrum should be consistent with the value obtained from the J-V measurement.
-
Morphology Characterization: Use techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to investigate the surface and bulk morphology of the active layer.
Data Presentation
The performance of this compound based ternary solar cells is highly dependent on the choice of acceptors and their relative weight ratios. The following tables summarize representative performance data from the literature.
Table 1: Performance of this compound:NFA:Fullerene Ternary Solar Cells
| Acceptor 1 (NFA) | Acceptor 2 | Donor:Acceptor Ratio | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| ITIC-2F | PC70BM | 1:0.8:0.2 | 0.95 | - | - | 9.3 | [6] |
| IDT-EDOT | PC71BM | 1:0.8:0.2 | 0.88 | 19.53 | 70.1 | 12.07 | [3] |
| BTP-4F | PC61BM | - | 0.86 | 24.1 | 68.0 | 14.1 | [11] |
Table 2: Performance of this compound:NFA:NFA Ternary Solar Cells
| Acceptor 1 | Acceptor 2 | Donor:Acceptor Ratio | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| ITC-2Cl | IOIC-2Cl | 1:0.7:0.3 | 0.86 | 23.31 | 73.4 | 14.75 | [5] |
| IDTT-Cl-2F | - (Binary) | - | - | - | - | 13.30 | [12] |
Key Signaling Pathways and Mechanisms
The enhanced performance in ternary blend solar cells can be attributed to several synergistic effects. The energy level alignment of the components plays a crucial role.
Figure 2: Energy level alignment and key photovoltaic processes in a ternary blend solar cell.
In an ideal ternary system, the HOMO and LUMO levels of the three components are staggered. This creates a cascade pathway for charge transfer, which can reduce recombination losses and improve charge extraction efficiency. For instance, after exciton dissociation at the donor-acceptor interface, electrons can efficiently travel through the interconnected domains of both acceptors to the cathode, while holes travel through the donor phase to the anode.
Conclusion
The ternary blend strategy is a highly effective approach for enhancing the performance of this compound based organic solar cells. By carefully selecting the third component to ensure complementary absorption and favorable energy level alignment, and by optimizing the blend ratio and processing conditions, it is possible to achieve significant improvements in power conversion efficiency. The protocols and data presented here provide a solid foundation for researchers to fabricate and further develop high-performance ternary OSCs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-efficiency ternary nonfullerene polymer solar cells with increased phase purity and reduced nonradiative energy loss - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Optimized active layer morphology toward efficient and polymer batch insensitive organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. matec-conferences.org [matec-conferences.org]
Application Notes and Protocols for Spectroscopic Ellipsometry Characterization of PBDB-T-2Cl Films
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the characterization of PBDB-T-2Cl thin films using spectroscopic ellipsometry. It includes experimental protocols for film preparation and data acquisition, as well as a summary of key optical properties.
Introduction to Spectroscopic Ellipsometry of this compound Films
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a thin film surface. This information can be used to determine the film's optical constants (refractive index, n, and extinction coefficient, k) and thickness with high precision.[1][2] For organic semiconductor films like this compound, these properties are crucial for understanding light absorption and for the design and optimization of optoelectronic devices such as organic solar cells.[3][4]
The chlorinated conjugated polymer this compound is a donor material commonly used in organic photovoltaics.[1][3][4] Its optical properties, particularly its absorption in the visible range, are key to its function.[1][5] Spectroscopic ellipsometry provides a comprehensive method to characterize these properties.[1]
Experimental Protocols
The following protocols are based on established methodologies for the preparation and characterization of this compound films.[1][6]
2.1. Materials and Solution Preparation
-
Materials :
-
This compound polymer
-
Chlorobenzene (B131634) (solvent)
-
-
Protocol :
-
Prepare a solution of this compound in chlorobenzene at a concentration of 20 mg/mL.
-
Stir the solution magnetically for two hours at 60 °C to ensure complete dissolution.[1]
-
2.2. Substrate Cleaning
-
Materials :
-
Glass substrates
-
Acetone
-
Ethanol
-
Detergent
-
Deionized water
-
-
Protocol :
-
Clean the glass substrates by sonicating them in an ultrasonic bath with acetone, ethanol, and detergent, each for 10 minutes.[6]
-
Rinse the substrates thoroughly with deionized water.
-
Dry the substrates with a stream of nitrogen gas.
-
2.3. Thin Film Deposition
-
Method : Spin-coating
-
Protocol :
2.4. Spectroscopic Ellipsometry Measurement
-
Instrument : Variable-angle spectroscopic ellipsometer
-
Measurement Parameters :
-
Spectral Range : Typically in the visible to near-infrared range (e.g., 300 nm to 1700 nm).
-
Angle of Incidence : Measurements are often performed at multiple angles of incidence (e.g., 50°, 60°, 70°) to improve the accuracy of the data analysis.
-
-
Protocol :
-
Mount the this compound film on the sample stage of the ellipsometer.
-
Perform the measurements at the desired angles of incidence across the specified spectral range.
-
The instrument measures the ellipsometric parameters Psi (Ψ) and Delta (Δ), which describe the amplitude ratio and phase difference between the p- and s-polarized components of the reflected light.
-
Data Analysis and Modeling
The analysis of spectroscopic ellipsometry data involves fitting a model to the experimental Ψ and Δ spectra to extract the optical constants and thickness of the film.[7]
3.1. Optical Model
A common approach for analyzing organic semiconductor films on a substrate is to use a bi-layered structural model.[1] This model typically consists of:
-
Layer 1 : The substrate (e.g., glass), whose optical properties are known.
-
Layer 2 : The this compound film, whose optical constants are described by a dispersion model.
3.2. Dispersion Model
The optical properties of the this compound film can be parameterized using a dispersion model, such as the Tauc-Lorentz or Cody-Lorentz model, often combined with additional Lorentz oscillators to account for specific absorption features.[2][8]
3.3. Fitting Procedure
The experimental Ψ and Δ data are fitted to the generated data from the optical model by adjusting the parameters of the dispersion model and the film thickness until the best fit is achieved. The quality of the fit is typically evaluated by minimizing the mean squared error.
Quantitative Data
The following tables summarize the optical properties of pristine this compound films as determined by spectroscopic ellipsometry.
Table 1: Optical Properties of Pristine this compound Film
| Parameter | Value | Wavelength (nm) | Reference |
| Maximum Refractive Index (nmax) | 2.06 | 625 | [1][6] |
| Maximum Relative Permittivity (εr) | 4.1 | 635 | [1][6] |
| Photon Harvesting Range | 450 - 690 nm | N/A | [1] |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the experimental workflow for the spectroscopic ellipsometry characterization of this compound films.
Caption: Experimental workflow for this compound film characterization.
5.2. Data Analysis Workflow
The diagram below outlines the logical flow of the data analysis process for extracting optical properties from the raw ellipsometry data.
Caption: Data analysis workflow for spectroscopic ellipsometry.
Conclusion
Spectroscopic ellipsometry is a powerful technique for the detailed optical characterization of this compound thin films. By following the outlined protocols for sample preparation, measurement, and data analysis, researchers can obtain accurate values for the film's thickness and optical constants. This information is essential for understanding the material's performance in various optoelectronic applications and for the rational design of more efficient devices. The provided data and workflows serve as a valuable resource for scientists and engineers working with this and similar organic semiconductor materials.
References
- 1. mdpi.com [mdpi.com]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Study of Tunable Dielectric Permittivity of this compound Polymer in Ternary Organic Blend Thin Films Using Spectroscopic Ellipsometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of Tunable Dielectric Permittivity of this compound Polymer in Ternary Organic Blend Thin Films Using Spectroscopic Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. static.horiba.com [static.horiba.com]
Application Notes and Protocols for Blade-Coating of PBDB-T-2Cl for Roll-to-Roll Processing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the blade-coating of the donor polymer PBDB-T-2Cl for the fabrication of organic solar cells (OSCs) using roll-to-roll (R2R) compatible methods. The protocols are compiled from literature and are intended to serve as a starting point for process optimization.
Introduction
This compound is a promising electron-donating conjugated polymer for high-efficiency organic photovoltaics. Its favorable electronic properties and solubility make it a suitable candidate for solution-based deposition techniques like blade-coating, which is compatible with large-scale roll-to-roll (R2R) manufacturing. R2R processing offers the potential for low-cost, high-throughput production of flexible and lightweight solar cells. This document outlines the key parameters and procedures for the successful blade-coating of this compound-based active layers.
Materials and Solution Preparation
A critical step in achieving high-performance devices is the preparation of a high-quality active layer solution. The choice of solvent, concentration, and additives significantly impacts the film morphology and device performance.
Materials:
-
Donor: this compound
-
Acceptor: A suitable non-fullerene acceptor (NFA) such as ITIC-F or a fullerene derivative like PCBM is typically used. The selection of the acceptor will influence the optimal processing conditions.
-
Solvents: High-purity, anhydrous solvents are crucial. Commonly used solvents for PBDB-T based systems include:
-
Additives (Optional): High-boiling point solvent additives like 1,8-diiodooctane (B1585395) (DIO) or 1-chloronaphthalene (B1664548) (CN) can be used in small volumes (e.g., 0.5-3 vol%) to fine-tune the film morphology.[2]
Protocol for Solution Preparation:
-
Dissolution: Dissolve this compound and the chosen acceptor in the selected solvent or solvent blend. The total polymer concentration typically ranges from 10 to 25 mg/mL. The donor:acceptor (D:A) weight ratio is a critical parameter to optimize, with common starting points being 1:1 or 1:1.2.
-
Heating and Stirring: Heat the solution on a hotplate at a temperature between 40 °C and 80 °C with continuous stirring for at least 2-4 hours, or until the polymer is fully dissolved.[2] Ensure the vial is sealed to prevent solvent evaporation.
-
Filtration (Optional but Recommended): Before coating, filter the solution through a 0.2 or 0.45 µm PTFE syringe filter to remove any undissolved particles that could lead to defects in the coated film.
-
Additive Incorporation: If using an additive, add it to the solution after the polymer has completely dissolved and stir for a short period (e.g., 30 minutes) before coating.
Blade-Coating Process and Parameters
Blade-coating is a deposition technique where a blade is moved at a constant speed and height over a substrate, spreading a solution into a uniform thin film. For R2R processing, the substrate is a flexible roll that moves under a stationary blade.
Key Blade-Coating Parameters:
-
Blade Speed: This is a critical parameter that influences the film thickness and drying dynamics. Typical speeds range from 10 to 100 mm/s.[1]
-
Substrate Temperature: Heating the substrate during coating can facilitate solvent evaporation and influence the film morphology. Typical temperatures range from 60 °C to 120 °C.[1]
-
Blade Gap/Height: The distance between the blade and the substrate affects the amount of solution deposited and, consequently, the film thickness. This is typically set in the range of 100-300 µm.
-
Solution Viscosity: This is determined by the polymer concentration and solvent choice. Higher viscosity solutions generally lead to thicker films.
Experimental Protocol for Blade-Coating:
-
Substrate Preparation: Ensure the flexible substrate (e.g., PET/ITO) is clean. A pre-deposited hole transport layer (HTL), such as PEDOT:PSS, is typically required.
-
Pre-heating: Pre-heat the substrate to the desired deposition temperature.
-
Solution Deposition: Dispense a controlled volume of the active layer solution in front of the blade.
-
Coating: Move the blade or the substrate at the set speed to coat the film.
-
Drying/Annealing: The coated film is then passed through a drying/annealing zone. Post-deposition thermal annealing (e.g., at 100-150 °C for 5-10 minutes) is often necessary to optimize the active layer morphology.
Data Presentation
The following tables summarize typical starting parameters and reported performance metrics for blade-coated organic solar cells based on PBDB-T and similar polymers.
Table 1: Blade-Coating Parameters for PBDB-T Based Systems
| Parameter | PBDB-T:PF5-Y5[1] | PBDTTT-C-T:PCBM[2] |
| Solvent | o-Xylene, Chlorobenzene, Dichlorobenzene | Toluene, Xylene |
| Deposition Temp. | 60, 80, 105 °C | 80 °C |
| Blade Speed | 10 - 90 mm/s (decelerating) | Not Specified |
| D:A Ratio | 1:0.75 | Not Specified |
| Additives | Not Specified | ~3 wt% DIO |
Table 2: Device Performance of Blade-Coated PBDB-T Based Solar Cells
| System | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| PBDB-T:PF5-Y5 (in DCB)[1] | up to 6.43 | - | - | - |
| PBDTTT-C-T:PCBM (in Toluene)[2] | 6.09 | - | - | - |
| PBDTTT-C-T:PCBM (in Xylene)[2] | 6.11 | - | - | - |
Note: Performance metrics are highly dependent on the specific acceptor, device architecture, and optimization of all processing parameters.
Visualizations
Diagram 1: Experimental Workflow for Blade-Coating of this compound based Organic Solar Cells
Caption: Workflow for blade-coating of this compound solar cells.
Diagram 2: Logical Relationship of Key Blade-Coating Parameters
Caption: Key parameters influencing blade-coated film properties.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Pinholes or Defects in Film | - Particulate contamination- Poor substrate wetting | - Filter the solution before coating.- Ensure the substrate is clean and the surface energy is appropriate for the solvent. |
| Non-uniform Film Thickness | - Inconsistent blade speed- Non-uniform substrate temperature | - Use a motorized blade coater for consistent speed.- Ensure uniform heating of the substrate. |
| Low Device Performance | - Non-optimal active layer morphology- Incorrect film thickness | - Systematically vary blade speed, substrate temperature, and solvent/additives.- Optimize film thickness by adjusting blade speed and solution concentration. |
| Poor Solubility | - Inappropriate solvent- Low temperature | - Test different solvents or solvent blends.- Increase the dissolution temperature and/or stirring time. |
Conclusion
Blade-coating is a promising technique for the R2R fabrication of high-performance organic solar cells based on this compound. The successful implementation of this technique requires careful control over solution formulation and coating parameters. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their own R2R processes for this compound based devices. Further optimization will be necessary to bridge the gap between lab-scale and industrial-scale production.
References
Synthesis Route for PBDB-T-2Cl Monomer and Polymer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the chlorinated polymer donor, PBDB-T-2Cl, and its corresponding monomer. These materials are of significant interest in the field of organic electronics, particularly for the fabrication of high-efficiency organic solar cells.
Introduction
This compound, also known as PM7, is a conjugated polymer that has demonstrated high power conversion efficiencies in organic photovoltaic devices. Its chlorinated benzodithiophene (BDT) unit contributes to a lower HOMO energy level, which can lead to higher open-circuit voltages in solar cells. The synthesis of this compound involves the preparation of a key chlorinated monomer followed by a Stille polymerization. This guide outlines the detailed procedures for both the monomer and polymer synthesis, along with characterization data.
Data Presentation
Table 1: Quantitative Data for this compound Polymer
| Parameter | Value | Reference |
| Number-Average Molecular Weight (Mn) | 34 - 67 kg/mol | |
| Weight-Average Molecular Weight (Mw) | 77 - 139 kg/mol | |
| Polydispersity Index (PDI) | 2.07 - 2.26 | |
| Highest Occupied Molecular Orbital (HOMO) | -5.52 eV | |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.57 eV |
Synthesis of this compound Monomer
The key monomer for the synthesis of this compound is 4,8-bis(5-(2-ethylhexyl)-4-chlorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene. The synthesis of this monomer is significantly more cost-effective than its fluorinated counterpart, requiring only a single reaction step.[1]
Experimental Protocol: Synthesis of 4,8-bis(5-(2-ethylhexyl)-4-chlorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene
A detailed experimental protocol for the one-step synthesis of the chlorinated monomer is provided below.
Materials:
-
Benzo[1,2-b:4,5-b']dithiophene-4,8-dione
-
2-(2-ethylhexyl)-3-chlorothiophene
-
n-Butyllithium (n-BuLi)
-
Chlorotrimethylsilane
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Methanol
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(2-ethylhexyl)-3-chlorothiophene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour.
-
In a separate flask, suspend benzo[1,2-b:4,5-b']dithiophene-4,8-dione (0.5 equivalents) in anhydrous THF.
-
Transfer the lithiated thiophene (B33073) solution to the benzo[1,2-b:4,5-b']dithiophene-4,8-dione suspension via cannula at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding an excess of chlorotrimethylsilane.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the desired monomer.
Characterization:
The structure of the synthesized monomer should be confirmed by 1H NMR and 13C NMR spectroscopy.
Diagram: Synthesis of this compound Monomer
Caption: One-step synthesis of the this compound monomer.
Synthesis of this compound Polymer
The this compound polymer is synthesized via a Stille cross-coupling polymerization reaction. This involves the reaction of the distannylated chlorinated monomer with a dibrominated acceptor monomer.
Experimental Protocol: Stille Polymerization of this compound
Materials:
-
(4,8-bis(5-(2-ethylhexyl)-4-chlorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) (Monomer 1)
-
5,7-dibromo-2,3-bis(2-ethylhexyl)-[1][2][3]thiadiazolo[3,4-g]quinoxaline (Monomer 2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Anhydrous Chlorobenzene (B131634)
-
Methanol
-
Acetone
-
Hexane
Procedure:
-
In a flame-dried Schlenk tube, add Monomer 1 (1 equivalent), Monomer 2 (1 equivalent), Pd2(dba)3 (0.02 equivalents), and P(o-tol)3 (0.08 equivalents).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous chlorobenzene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, hexane, and finally chloroform.
-
The chloroform fraction contains the purified this compound polymer.
-
Precipitate the chloroform solution in methanol, filter, and dry the polymer under vacuum.
Diagram: Stille Polymerization of this compound
Caption: Stille polymerization route to this compound.
Experimental Workflow
The overall experimental workflow from monomer synthesis to the final purified polymer is depicted below.
Diagram: Overall Experimental Workflow
Caption: Workflow for this compound synthesis and characterization.
References
Troubleshooting & Optimization
Technical Support Center: PBDB-T-2Cl Solar Cell Efficiency Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low efficiency in PBDB-T-2Cl based organic solar cells. The following sections offer solutions to common problems encountered during device fabrication and characterization, presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Fill Factor (FF)
Question: My this compound solar cell has a low Fill Factor (FF) (e.g., < 60%). What are the potential causes and how can I improve it?
Answer: A low Fill Factor is often indicative of high series resistance, low shunt resistance, or issues with charge transport and extraction.[1][2] Here are the common culprits and troubleshooting steps:
-
Suboptimal Morphology: An unfavorable morphology of the active layer can lead to poor charge transport and increased recombination.
-
Solution 1: Solvent Additives: The use of solvent additives can significantly influence the film formation process and optimize the phase separation of the donor and acceptor materials.[3] For PBDB-T:ITIC blends, additives like 1,8-diiodooctane (B1585395) (DIO) have been shown to improve performance.[4][5] Experiment with different concentrations of additives (e.g., 0.5-3.0 vol%) to find the optimal condition for your specific donor-acceptor blend.[3][5]
-
Solution 2: Thermal Annealing: Post-deposition thermal annealing can improve the crystallinity and molecular ordering of the active layer, leading to better charge mobility.[6] However, the annealing temperature and duration must be carefully optimized, as excessive annealing can lead to overly large domains, which can hinder exciton (B1674681) dissociation.[6] For PBDB-T based devices, annealing temperatures between 80°C and 160°C have been explored.[6]
-
-
Poor Interfacial Layers: Inefficient charge extraction at the interfaces between the active layer and the transport layers can result in a low FF.
-
Solution: Interfacial Layer Optimization: Ensure your electron transport layer (ETL) and hole transport layer (HTL) have appropriate energy levels and form good contact with the active layer. For instance, modifying the ETL, such as using a ZnO/PEI bilayer, can reduce the interfacial barrier and suppress recombination.[3]
-
-
Unoptimized Active Layer Thickness: If the active layer is too thick, charge carriers may not be efficiently extracted before recombination occurs. If it's too thin, light absorption may be insufficient.
-
Solution: Thickness Optimization: Systematically vary the thickness of the active layer to find the optimal balance between light absorption and charge extraction.
-
Issue 2: Low Short-Circuit Current Density (Jsc)
Question: I am observing a low Short-Circuit Current Density (Jsc) in my this compound devices. What could be the reason and how do I address it?
Answer: A low Jsc is primarily caused by inefficient light absorption, poor exciton dissociation, or inefficient charge collection.[7] Here’s how to troubleshoot this issue:
-
Inadequate Light Absorption: The active layer may not be absorbing a sufficient number of photons.
-
Solution 1: Active Layer Thickness: As with low FF, optimizing the active layer thickness is crucial. A thicker active layer generally absorbs more light, but this needs to be balanced with charge transport properties.
-
Solution 2: Ternary Blends: Introducing a third component (a fullerene or another non-fullerene acceptor) to create a ternary blend can broaden the absorption spectrum of the active layer, leading to a higher Jsc.[8][9][10][11] For instance, adding PCBM to a this compound:ITIC-F blend can enhance absorption.[8][9][10][11]
-
-
Poor Morphology and Exciton Dissociation: An unoptimized blend morphology can lead to inefficient exciton dissociation at the donor-acceptor interface.
Issue 3: Low Open-Circuit Voltage (Voc)
Question: My device exhibits a lower than expected Open-Circuit Voltage (Voc). What factors contribute to this and what can I do to increase it?
Answer: The Voc is primarily determined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor (this compound) and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor.[3] However, other factors can also lead to a low Voc:
-
Energy Level Mismatch: The choice of acceptor material is critical.
-
Solution: Acceptor Selection: this compound has a relatively deep HOMO level, which allows for pairing with various acceptors to achieve a high Voc.[3][12] When selecting an acceptor, ensure a suitable energy offset with this compound to maximize Voc while still allowing for efficient charge separation.
-
-
High Recombination Rates: Increased charge recombination, either in the bulk of the active layer or at the interfaces, can lower the Voc.[13]
-
Solution 1: Morphology Optimization: A well-controlled morphology with pure domains and sharp interfaces can help to reduce bimolecular recombination.
-
Solution 2: Interfacial Engineering: As with low FF, optimizing the ETL and HTL can reduce interfacial recombination.
-
Quantitative Data Summary
The following tables summarize key performance parameters for this compound and similar PBDB-T based solar cells under various processing conditions, extracted from the literature.
Table 1: Effect of Solvent Additives on PBDB-T:ITIC Device Performance
| Additive (vol%) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| No Additive | - | - | - | 4.03 | [5] |
| 0.5% DIO | - | - | - | 4.97 | [5] |
| 1% PDT | - | - | - | >9 | [14] |
| 0.5% BDT | - | - | - | >9 | [14] |
| 0.5% ODT | - | - | - | >9 | [14] |
Table 2: Impact of Thermal Annealing on PBDB-T:ITIC-M Device Performance [4]
| Annealing Temp. (°C) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| No Annealing | 0.861 | 13.21 | 47.46 | 5.40 |
| 90 | 0.916 | 16.88 | 65.33 | 10.20 |
Table 3: Performance of this compound with Different Acceptors
| Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| ITIC-2F | - | - | - | >14 | [12] |
| IT4F | - | - | - | - | [15] |
| INTIC (with PBDB-T) | 0.84 | 19.42 | 67.89 | 11.08 | [16] |
Experimental Protocols
Protocol 1: Fabrication of a Conventional this compound:Acceptor Solar Cell
This protocol provides a general guideline for fabricating a conventional architecture solar cell (ITO/HTL/PBDB-T-2Cl:Acceptor/ETL/Metal Electrode).
-
Substrate Cleaning:
-
Sequentially clean pre-patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes immediately before use.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrates.
-
Anneal the substrates at a specified temperature (e.g., 150°C) for a set time (e.g., 10 minutes) in a nitrogen-filled glovebox.
-
-
Active Layer Preparation and Deposition:
-
Prepare a blend solution of this compound and the chosen acceptor (e.g., in a 1:1 or 1:1.5 weight ratio) in a suitable solvent such as chlorobenzene (B131634) or chloroform (B151607) at a specific concentration (e.g., 20 mg/mL).[9][16]
-
If using a solvent additive (e.g., 0.5% DIO), add it to the blend solution.[5]
-
Stir the solution at an elevated temperature (e.g., 60°C) for several hours to ensure complete dissolution.[9]
-
Spin-coat the active layer solution onto the HTL-coated substrates inside the glovebox. The spin speed and time should be optimized to achieve the desired thickness.
-
-
Thermal Annealing (Optional):
-
If required, anneal the active layer on a hotplate at the optimized temperature (e.g., 90°C) for a specific duration (e.g., 10 minutes) inside the glovebox.[4]
-
-
Electron Transport Layer (ETL) and Electrode Deposition:
-
Deposit the ETL (e.g., Ca) and the top metal electrode (e.g., Al) sequentially via thermal evaporation under high vacuum (< 5 x 10⁻⁵ Pa). The thickness of each layer should be controlled using a quartz crystal microbalance.
-
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting process and the relationships between experimental parameters.
Caption: Troubleshooting workflow for low efficiency in this compound solar cells.
Caption: Relationship between processing parameters, morphology, and device performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Constructing Desired Vertical Component Distribution Within a PBDB-T:ITIC-M Photoactive Layer via Fine-Tuning the Surface Free Energy of a Titanium Chelate Cathode Buffer Layer [frontiersin.org]
- 5. delfo-urjc.es [delfo-urjc.es]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Study of Tunable Dielectric Permittivity of this compound Polymer in Ternary Organic Blend Thin Films Using Spectroscopic Ellipsometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of Tunable Dielectric Permittivity of this compound Polymer in Ternary Organic Blend Thin Films Using Spectroscopic Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ossila.com [ossila.com]
- 13. researchgate.net [researchgate.net]
- 14. Exploring alkylthiol additives in PBDB-T:ITIC blended active layers for solar cell applications [cpb.iphy.ac.cn]
- 15. researchgate.net [researchgate.net]
- 16. With PBDB-T as the Donor, the PCE of Non-Fullerene Organic Solar Cells Based on Small Molecule INTIC Increased by 52.4% - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Annealing of PBDB-T-2Cl Devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with PBDB-T-2Cl based organic solar cell devices. The following sections address common issues encountered during the thermal annealing process and offer solutions based on published research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My device performance decreased after thermal annealing. What are the possible reasons?
A1: A decrease in device performance after thermal annealing can stem from several factors. One common issue is annealing at a temperature that is too high or for too long. Excessive thermal treatment can lead to an increase in domain sizes within the active layer, which is unfavorable for efficient exciton (B1674681) dissociation and charge extraction.[1] This can result in a significant decrease in the short-circuit current density (Jsc) and fill factor (FF).[1] Additionally, high temperatures can cause degradation of the material itself or other layers in the device stack.
Troubleshooting Steps:
-
Optimize Annealing Temperature and Time: Systematically vary the annealing temperature and duration to find the optimal conditions for your specific this compound and acceptor blend. Start with a lower temperature (e.g., 80-100°C) and shorter duration (e.g., 5-10 minutes) and gradually increase.
-
Characterize Morphology: Use techniques like Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM) to investigate the active layer morphology before and after annealing. Look for signs of excessive phase separation or the formation of overly large domains.
-
Check for Material Degradation: Ensure that the annealing temperature is below the glass transition temperature (Tg) of the materials in your active layer to prevent degradation.[2]
Q2: I'm not seeing any improvement in my device performance after thermal annealing. What should I consider?
A2: If thermal annealing is not improving your device performance, it could be due to several factors. The chosen annealing temperature might be too low to induce the necessary morphological changes. Thermal energy is required to affect the crystal orientation and molecular packing of the polymer.[1] Alternatively, the as-cast morphology of your active layer may already be close to optimal, in which case thermal annealing will have a minimal effect. It is also possible that other aspects of your device fabrication, such as the solvent system or the use of additives, are the dominant factors in determining performance.
Troubleshooting Steps:
-
Increase Annealing Temperature: Gradually increase the annealing temperature in small increments (e.g., 10-20°C) to see if a higher temperature is needed to promote beneficial morphological changes.
-
Re-evaluate Your Solvent System: The choice of solvent can significantly impact the initial film morphology. A different solvent or the use of solvent additives might create a morphology that is more responsive to thermal annealing.
-
Consider Solvent Vapor Annealing (SVA): SVA is an alternative post-processing technique that can induce molecular reorganization and improve phase separation, sometimes with better results than thermal annealing.
Q3: How does thermal annealing affect the different performance parameters (PCE, Voc, Jsc, FF) of a this compound device?
A3: Thermal annealing can have a complex and interrelated effect on the key performance parameters of a solar cell:
-
Power Conversion Efficiency (PCE): The overall goal of annealing is to increase the PCE. This is typically achieved through improvements in Jsc and FF. However, suboptimal annealing can lead to a decrease in PCE.
-
Open-Circuit Voltage (Voc): Thermal annealing can influence the Voc by altering the energy levels at the donor-acceptor interface. In some systems, annealing has been shown to decrease the Voc loss.
-
Short-Circuit Current Density (Jsc): Jsc is strongly dependent on the morphology of the active layer. Optimal annealing can improve the crystallinity and create more favorable pathways for charge transport, leading to an increased Jsc. Conversely, excessive annealing can lead to larger domains that hinder exciton dissociation and reduce Jsc.[1]
-
Fill Factor (FF): The FF is a measure of the "squareness" of the J-V curve and is related to charge extraction efficiency and recombination losses. Improved morphology and reduced charge recombination through annealing can lead to a higher FF. However, annealing at very high temperatures (e.g., 160°C in a similar PBDB-T system) can introduce non-geminate recombination, which can lower the FF.
Q4: What is the relationship between thermal annealing and the morphology of the this compound active layer?
A4: Thermal annealing provides the thermal energy necessary for the donor (this compound) and acceptor molecules in the blend to reorganize into a more ordered and thermodynamically favorable morphology. The key effects include:
-
Increased Crystallinity: Annealing can promote the crystallization of both the polymer donor and the non-fullerene acceptor, leading to the formation of more ordered domains. This can improve charge mobility within these domains.
-
Phase Separation: It can enhance the phase separation between the donor and acceptor materials, creating more defined interfaces for efficient exciton dissociation.
-
Domain Size Control: The temperature and duration of annealing are critical in controlling the size of the phase-separated domains. The goal is to achieve a bicontinuous interpenetrating network with domain sizes on the order of the exciton diffusion length (typically 10-20 nm) to ensure efficient charge generation and transport. Excessively large domains can lead to poor device performance.[1]
Quantitative Data on Thermal Annealing Effects
The following tables summarize the effects of thermal annealing on the performance of devices based on PBDB-T and similar polymers. Note that the specific acceptor material and device architecture can influence the optimal annealing conditions.
Table 1: Effect of Annealing Temperature on PBDB-T:IT-M Device Performance
| Annealing Temperature (°C) | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| As-cast | 0.91 | 14.8 | 61 | 8.2 |
| 100 | 0.90 | 16.5 | 65 | 9.7 |
| 160 | 0.88 | 15.9 | 62 | 8.7 |
Data extracted from a study on inverted polymer solar cells based on PBDB-T:IT-M.
Table 2: Effect of Annealing Time on PM6:L8-BO Device Performance (Annealed at 100°C)
| Annealing Time (minutes) | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| 0 | - | - | - | ~15.0 |
| 3 | - | - | - | ~16.0 |
| 5 | - | - | - | ~16.5 |
| 8 | - | - | - | ~16.2 |
Data extracted from a study on PM6:L8-BO based organic solar cells. PM6 is also known as PBDB-T-2F, a closely related polymer to this compound.
Experimental Protocols
1. Device Fabrication (Inverted Architecture)
A typical fabrication process for a this compound based inverted organic solar cell is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15-20 minutes.
-
Electron Transport Layer (ETL) Deposition: A thin layer of an electron transport material (e.g., ZnO nanoparticles or a solution-processable organic ETL) is spin-coated onto the cleaned ITO substrate and then annealed according to the material's specifications.
-
Active Layer Deposition: The this compound and a suitable non-fullerene acceptor (e.g., ITIC-4F or Y6) are dissolved in a solvent like chloroform (B151607) or chlorobenzene, often with a small amount of an additive like 1,8-diiodooctane (B1585395) (DIO). The solution is then spin-coated on top of the ETL in a nitrogen-filled glovebox.
-
Thermal Annealing: The substrate with the active layer is then thermally annealed on a hotplate at a specific temperature and for a specific duration. This step is critical for optimizing the active layer morphology.
-
Hole Transport Layer (HTL) Deposition: A hole transport layer, such as MoO3, is then deposited via thermal evaporation on top of the active layer.
-
Electrode Deposition: Finally, a top electrode, typically silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the device.
2. Device Performance Characterization
-
Current Density-Voltage (J-V) Measurements: The J-V characteristics of the solar cells are measured using a solar simulator under AM 1.5G illumination at 100 mW/cm2. A source meter is used to apply a voltage bias and measure the resulting current. From the J-V curve, the key performance parameters (Voc, Jsc, FF, and PCE) are extracted.
-
External Quantum Efficiency (EQE) Measurements: EQE (also known as Incident Photon-to-Current Conversion Efficiency - IPCE) is measured to determine the ratio of charge carriers collected to the number of incident photons at each wavelength. This provides insight into how effectively the device converts light of different colors into electricity.
Visualizations
Caption: Experimental workflow for this compound device fabrication and characterization.
Caption: Relationship between thermal annealing parameters, morphology, and device performance.
References
Technical Support Center: Optimizing PBDB-T-2Cl with Non-Fullerene Acceptors
This technical support center provides researchers, scientists, and professionals in drug development with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the blend ratio of the donor polymer PBDB-T-2Cl with various non-fullerene acceptors (NFAs) in the fabrication of organic solar cells (OSCs).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting blend ratio for this compound with a non-fullerene acceptor?
A1: A common starting point for blending this compound with many non-fullerene acceptors is a donor-to-acceptor (D:A) weight ratio of 1:1 to 1:1.2. However, the optimal ratio is highly dependent on the specific NFA being used and may require further optimization. For instance, in ternary blends including a fullerene derivative like PC71BM, a ratio of 2:1:1 (PBDB-T:ITIC-Th:PC71BM) has shown promising results.[1]
Q2: Which solvents are recommended for dissolving this compound and non-fullerene acceptors?
A2: Chlorobenzene (CB) and chloroform (B151607) (CF) are frequently used solvents for dissolving this compound and various non-fullerene acceptors. The choice of solvent can significantly impact the blend morphology and, consequently, the device performance.
Q3: What role do solvent additives play in optimizing device performance?
A3: Solvent additives, such as 1,8-diiodooctane (B1585395) (DIO) or 1-chloronaphthalene (B1664548) (CN), are often used in small percentages (e.g., 0.5-1% v/v) to fine-tune the morphology of the active layer. Additives can influence the domain size, crystallinity, and phase separation of the donor and acceptor materials, which in turn affects exciton (B1674681) dissociation and charge transport.
Q4: What is a typical annealing temperature and time for the active layer?
A4: Post-deposition annealing of the active layer is a critical step for optimizing the morphology. A typical starting point is thermal annealing at a temperature between 80°C and 120°C for 5 to 10 minutes. The optimal temperature and time will vary depending on the specific NFA and solvent system used.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound-based organic solar cells.
Issue 1: Low Fill Factor (FF)
A low Fill Factor is a common problem that can significantly limit the overall power conversion efficiency (PCE) of the device.
| Possible Cause | Troubleshooting Steps |
| Poor Active Layer Morphology | - Optimize Blend Ratio: Systematically vary the D:A ratio. An imbalanced ratio can lead to poor charge transport. |
| - Vary Annealing Temperature and Time: Fine-tune the annealing conditions to improve the nanoscale phase separation. | |
| - Utilize Solvent Additives: Introduce additives like DIO or CN to control the morphology. | |
| High Series Resistance (Rs) | - Check Electrode Contacts: Ensure good contact between the active layer and the electrodes. |
| - Verify Layer Thickness: An overly thick active layer can increase series resistance. | |
| Low Shunt Resistance (Rsh) | - Inspect for Pinholes: Pinholes or defects in the active layer can create shunt pathways. Ensure a uniform and defect-free film.[2] |
| Material Quality | - Verify Material Purity: Impurities or degradation of this compound or the NFA can lead to poor performance. In some reported cases, low FF in PBDB-T:ITIC devices was traced back to the quality of the PBDB-T material.[2] |
Issue 2: Low Short-Circuit Current (Jsc)
A low Jsc indicates inefficient light absorption or poor charge collection.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Blend Morphology | - Optimize Blend Ratio and Annealing: An unfavorable morphology can hinder exciton dissociation and charge transport. |
| Incomplete Light Absorption | - Adjust Active Layer Thickness: The thickness of the active layer should be optimized to maximize light absorption without significantly increasing series resistance. |
| Poor Charge Extraction | - Check Interfacial Layers: Ensure that the hole transport layer (HTL) and electron transport layer (ETL) have appropriate energy levels and provide efficient charge extraction. |
Issue 3: Low Open-Circuit Voltage (Voc)
The Voc is primarily determined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor.
| Possible Cause | Troubleshooting Steps |
| Energy Level Mismatch | - Select Appropriate NFA: Ensure a suitable energy level offset between this compound and the chosen NFA. |
| High Charge Recombination | - Optimize Morphology: A well-defined nanoscale morphology can reduce charge recombination at the donor-acceptor interface. |
| Interfacial Defects | - Improve Interfacial Layers: Defects at the interfaces between the active layer and the transport layers can act as recombination centers. |
Quantitative Data Presentation
The following tables summarize reported performance data for organic solar cells based on this compound and various non-fullerene acceptors.
Table 1: Performance of this compound with Different Non-Fullerene Acceptors
| Non-Fullerene Acceptor | D:A Ratio | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| IDTT-Cl-2F | Not Specified | 0.96 | 19.20 | 71.1 | 13.3 |
Note: The performance of organic solar cells can be highly sensitive to fabrication conditions. The values presented here are for reference and may vary between different labs and experimental setups.
Table 2: Example of a Ternary Blend with PBDB-T
| Donor | Acceptor 1 | Acceptor 2 | Blend Ratio (D:A1:A2) | Performance Highlight |
| PBDB-T | ITIC-Th | PC71BM | 2:1:1 | Remarkable performance with favorable nano-scaled interpenetrating network.[1] |
Experimental Protocols
A detailed methodology for the fabrication of a typical this compound-based organic solar cell is provided below.
1. Substrate Cleaning:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes immediately before use.
2. Hole Transport Layer (HTL) Deposition:
-
A layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrates at 3000-5000 rpm for 30-40 seconds.
-
The substrates are then annealed at 130-150°C for 10-15 minutes in air.
3. Active Layer Preparation and Deposition:
-
This compound and the non-fullerene acceptor are dissolved in a suitable solvent (e.g., chlorobenzene) to a total concentration of 10-20 mg/mL.
-
The solution is stirred on a hotplate at 40-60°C for several hours to ensure complete dissolution.
-
If using a solvent additive, it is added to the solution before spin-coating.
-
The active layer solution is spin-coated onto the HTL in a nitrogen-filled glovebox. Typical spin-coating speeds range from 1000 to 3000 rpm for 30-60 seconds.
-
The film is then annealed at the optimized temperature and time.
4. Electron Transport Layer (ETL) and Cathode Deposition:
-
An electron transport layer (e.g., PFN-Br dissolved in methanol) is spin-coated on top of the active layer.
-
Finally, a metal cathode (e.g., Al or Ag) is deposited by thermal evaporation under high vacuum (< 10-6 Torr).
Visualizations
Caption: Experimental workflow for the fabrication and characterization of this compound based organic solar cells.
Caption: Troubleshooting decision tree for common issues in this compound based organic solar cells.
References
Technical Support Center: PBDB-T-2Cl Based Organic Solar Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with PBDB-T-2Cl based organic solar cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound based solar cell shows a rapid drop in Power Conversion Efficiency (PCE) after initial fabrication. What are the likely causes?
A1: This initial "burn-in" degradation is common in organic solar cells. The primary causes are often related to:
-
Environmental Factors: Exposure to ambient air, even for short periods, can initiate degradation. Oxygen and moisture are particularly detrimental. Ensure all fabrication and testing are conducted in a controlled inert environment (e.g., a glovebox).
-
Photo-oxidation: The this compound polymer is susceptible to photo-oxidation, especially under UV light. This process can be accelerated by the presence of oxygen, leading to the formation of carbonyl groups on the polymer backbone and disruption of the conjugated system.
-
Interfacial Instability: Reactions at the interfaces between the active layer and the transport layers (e.g., PEDOT:PSS, ZnO) can occur, leading to charge trapping and increased recombination.
Troubleshooting Steps:
-
Verify Environmental Control: Double-check the oxygen and moisture levels in your glovebox. Ensure they are below 1 ppm.
-
Use a UV Filter: When testing under a solar simulator, use a UV filter to cut off light below 400 nm to minimize photochemical damage.
-
Encapsulation: For longer-term stability studies, proper encapsulation of the device is crucial to prevent the ingress of oxygen and moisture.
Q2: I'm observing a significant decrease in the Short-Circuit Current (Jsc) of my device over time. What degradation mechanism does this point to?
A2: A decrease in Jsc is primarily linked to the degradation of the active layer's ability to absorb light and generate charge carriers. Key mechanisms include:
-
Morphological Changes: The nanoscale blend morphology of the this compound and the non-fullerene acceptor is critical for efficient exciton (B1674681) dissociation and charge transport. Thermal stress or prolonged illumination can induce phase separation and crystallization of the components, reducing the donor-acceptor interfacial area.
-
Photobleaching: As mentioned in Q1, photo-oxidation can lead to the bleaching of the active layer, reducing its light-harvesting capability. Studies have shown that the PBDB-T polymer can experience significant photobleaching in the visible spectral range.[1]
Troubleshooting Steps:
-
Morphological Analysis: Use techniques like Atomic Force Microscopy (AFM) or Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to investigate the morphology of the active layer before and after degradation.
-
UV-Vis Spectroscopy: Measure the absorption spectrum of the active layer film over time to monitor for photobleaching.
Q3: My device's Open-Circuit Voltage (Voc) is decreasing. What could be the reason?
A3: A drop in Voc is often associated with changes at the interfaces or an increase in charge recombination. Potential causes include:
-
Interlayer Degradation: The hole transport layer (HTL) and electron transport layer (ETL) play a crucial role in establishing the built-in potential. Degradation of these layers, such as the diffusion of metal oxide molecules from the interlayer into the active layer, can alter the energy level alignment and increase recombination at the interfaces.[2]
-
Formation of Trap States: Chemical degradation of the active layer or interlayers can create trap states within the bandgap, which act as recombination centers for charge carriers.
Troubleshooting Steps:
-
Impedance Spectroscopy: This technique can be used to probe charge recombination processes within the device. An increase in the recombination resistance can indicate improved stability, while a decrease suggests degradation.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the chemical composition of the interfaces and detect any chemical changes or diffusion of elements between layers.
Q4: The Fill Factor (FF) of my solar cell is degrading. What does this signify?
A4: A decrease in FF is typically related to an increase in series resistance (Rs) or a decrease in shunt resistance (Rsh). This can be caused by:
-
Contact Degradation: Degradation of the electrode contacts (e.g., oxidation of the metal electrode) can increase the series resistance.
-
Increased Leakage Current: Morphological changes or the formation of pinholes in the active layer can create pathways for leakage current, reducing the shunt resistance.
-
Interfacial Barriers: The formation of an insulating layer at the interfaces due to chemical reactions can impede charge extraction, leading to a lower FF.
Troubleshooting Steps:
-
Current-Voltage (J-V) Curve Analysis: Analyze the J-V curves in both dark and illuminated conditions to extract Rs and Rsh values and track their changes over time.
-
Cross-sectional Imaging: Techniques like Transmission Electron Microscopy (TEM) can be used to visualize the interfaces and identify any structural degradation.
Quantitative Data on Degradation
The following tables summarize typical degradation data for this compound and similar non-fullerene acceptor-based organic solar cells under different stress conditions.
Table 1: Photostability Data of PM6 (PBDB-T-2F):Y7 based inverted OSCs [3][4]
| Stress Condition | Parameter | T90 (hours) | T80 (hours) | T50 (hours) |
| Dark, N2 atmosphere | PCE | 2363 | 2918 | >3552 |
| AM 1.5G Illumination | PCE | 17 | 31 | 220 |
Table 2: Thermal Stability of a PBDB-TSCl:IT-4F based Organic Solar Cell
| Stress Condition | Duration (hours) | Retained PCE (%) |
| 100 °C in N2 | 35 | 95 |
Table 3: Photodegradation of PBDB-T Polymer Film Absorbance [1]
| Wavelength (nm) | Exposure Time (hours) | Remaining Absorbance (%) |
| 620 | 30 | 31.8 |
Experimental Protocols
Impedance Spectroscopy (IS) for Recombination Analysis
Objective: To investigate charge carrier recombination dynamics and their changes during device degradation.
Methodology:
-
Equipment: Potentiostat with a frequency response analyzer.
-
Device Connection: Connect the working electrode to the anode (ITO) and the counter and reference electrodes to the cathode (e.g., Ag) of the solar cell.
-
Measurement Conditions:
-
Perform measurements in the dark and under different illumination intensities.
-
Apply a DC bias voltage across the device, typically sweeping from 0 V to Voc.
-
Superimpose a small AC voltage (e.g., 10-20 mV) over the DC bias.
-
-
Frequency Sweep: Sweep the frequency of the AC voltage over a wide range (e.g., 1 MHz to 1 Hz).
-
Data Acquisition: Record the real (Z') and imaginary (Z'') components of the impedance at each frequency.
-
Data Analysis:
-
Plot the data as a Nyquist plot (-Z'' vs. Z'). The semicircle in the plot represents the charge transfer and recombination processes.
-
The diameter of the semicircle corresponds to the recombination resistance (Rrec). A larger Rrec indicates slower recombination.
-
Fit the data to an equivalent circuit model to extract quantitative parameters.
-
X-ray Photoelectron Spectroscopy (XPS) for Interfacial Chemical Analysis
Objective: To identify the elemental composition and chemical states at the surfaces and interfaces of the solar cell layers to detect degradation-induced chemical changes.
Methodology:
-
Equipment: XPS system with a monochromatic X-ray source (e.g., Al Kα).
-
Sample Preparation:
-
For surface analysis, use the as-fabricated or degraded device.
-
For interface analysis, carefully delaminate the layers or use depth profiling with an ion gun (e.g., Ar+).
-
-
Measurement Conditions:
-
Maintain ultra-high vacuum (UHV) conditions in the analysis chamber.
-
Use a wide energy survey scan to identify all elements present.
-
Perform high-resolution scans over specific elemental peaks (e.g., C 1s, O 1s, S 2p, and the relevant metal from the interlayer) to determine chemical states.
-
-
Data Analysis:
-
Calibrate the binding energy scale using the C 1s peak (284.8 eV) from adventitious carbon.
-
Fit the high-resolution spectra with appropriate peak components to identify different chemical species. For example, the formation of C=O bonds due to photo-oxidation will appear as a new peak at a higher binding energy in the C 1s and O 1s spectra. Changes in the S 2p spectrum can indicate oxidation of the thiophene (B33073) units in this compound.[1]
-
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) for Morphological Characterization
Objective: To probe the molecular packing and orientation of the donor and acceptor materials in the active layer and assess morphological changes upon degradation.
Methodology:
-
Equipment: Synchrotron or laboratory-based GIWAXS setup with a 2D detector.
-
Sample Preparation: The solar cell device or a thin film of the active layer on a relevant substrate (e.g., Si/SiO2 with PEDOT:PSS).
-
Measurement Geometry:
-
The X-ray beam impinges on the sample at a shallow angle of incidence (typically 0.1-0.2°), just above the critical angle of the film.
-
The 2D detector collects the scattered X-rays.
-
-
Data Acquisition: Acquire 2D scattering patterns.
-
Data Analysis:
-
The scattering pattern provides information about the molecular arrangement.
-
The out-of-plane direction reveals information about the lamellar stacking and π-π stacking perpendicular to the substrate.
-
The in-plane direction provides information about the molecular arrangement parallel to the substrate.
-
Changes in peak position, intensity, and width can indicate changes in crystallinity, domain size, and molecular orientation due to degradation.
-
Degradation Pathway Diagrams
Photochemical Degradation Pathway
Caption: Flowchart of the photochemical degradation mechanism in this compound based solar cells.
Thermal Degradation Pathway
Caption: Flowchart of the thermal degradation mechanism in this compound based solar cells.
References
Technical Support Center: Enhancing the Stability of PBDB-T-2Cl Photovoltaic Devices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the stability of photovoltaic devices based on the donor polymer PBDB-T-2Cl.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the fabrication and testing of this compound based organic solar cells.
| Issue/Question | Potential Causes | Troubleshooting/Solutions |
| Rapid initial performance degradation ("burn-in") | - Photo-oxidation of the active layer: Exposure to ambient oxygen and light can cause irreversible chemical changes in the organic materials. - Morphological rearrangement: The initial morphology of the bulk heterojunction (BHJ) may not be thermodynamically stable and can undergo rearrangement under illumination or thermal stress. - Interfacial degradation: Degradation at the interfaces between the active layer and the transport layers can occur, leading to increased recombination and reduced charge extraction. | - Encapsulation: Proper encapsulation is crucial to prevent the ingress of oxygen and moisture. - Active Layer Optimization: Utilize solvent additives or thermal annealing to achieve a more stable and optimal active layer morphology. - Interfacial Engineering: Employ stable interfacial materials and optimize their deposition to ensure robust interfaces. |
| Low Power Conversion Efficiency (PCE) | - Suboptimal active layer morphology: Inefficient charge separation and transport due to poor phase separation or excessive domain sizes. - Energy level mismatch: Poor alignment of the HOMO and LUMO energy levels between this compound and the acceptor material. - Poor interfacial contact: Inadequate contact between the active layer and the charge transport layers can lead to high series resistance and poor charge extraction. | - Morphology Optimization: Systematically screen solvent additives (e.g., 1,8-diiodooctane) and annealing temperatures to control the BHJ morphology. - Material Selection: Ensure proper energy level alignment with the chosen acceptor. This compound has a HOMO level of approximately -5.52 eV and a LUMO of -3.57 eV. - Surface Treatment: Utilize surface treatments on the transport layers to improve wettability and interfacial contact. |
| Low Open-Circuit Voltage (Voc) | - Energy level of the acceptor: The Voc is primarily determined by the energy difference between the HOMO of the donor (this compound) and the LUMO of the acceptor. - Non-radiative recombination: Increased non-radiative recombination at interfaces or within the bulk of the active layer can reduce Voc. | - Acceptor Selection: Choose an acceptor with a suitable LUMO energy level to maximize the Voc. - Interfacial Passivation: Use interfacial layers that can passivate trap states and reduce recombination. |
| Low Short-Circuit Current (Jsc) | - Poor light absorption: Insufficient absorption of the solar spectrum by the active layer. - Inefficient exciton (B1674681) dissociation: Excitons may not efficiently separate into free charge carriers at the donor-acceptor interface. - Poor charge transport: Low charge carrier mobility in the active layer can lead to recombination before charges are collected. | - Active Layer Thickness Optimization: Optimize the thickness of the active layer to maximize light absorption without compromising charge transport. - Ternary Blends: Introduce a third component with complementary absorption to broaden the absorption spectrum of the active layer. - Morphology Control: Optimize the morphology to ensure efficient exciton dissociation and balanced charge transport. |
| Low Fill Factor (FF) | - High series resistance (Rs): Poor charge transport within the active layer or high contact resistance at the interfaces/electrodes. - Low shunt resistance (Rsh): Leakage currents due to defects or shorting pathways in the device. - Unbalanced charge transport: A significant mismatch in electron and hole mobility can lead to space-charge effects and a lower FF. | - Interfacial Layer Optimization: Ensure the use of highly conductive and well-deposited charge transport layers. - Active Layer Morphology: A well-ordered and interpenetrating network in the BHJ can improve charge transport and reduce series resistance. - Device Fabrication Quality: Ensure clean substrates and controlled deposition processes to minimize defects and leakage pathways. |
| Thermal Instability | - Diffusion of metal oxides: Molecules from metal oxide transport layers (e.g., MoO3) can diffuse into the active layer at elevated temperatures, acting as recombination centers.[1] - Morphological changes: High temperatures can induce further phase separation or crystallization in the active layer, leading to performance degradation. | - Stable Interfacial Layers: Utilize more thermally stable interfacial materials. - Cross-linkable materials: Employing cross-linkable materials for the transport layers or the active layer can enhance thermal stability. - Encapsulation: Proper encapsulation can also help to mitigate thermal degradation. |
Quantitative Data on this compound Device Performance and Stability
The following tables summarize key performance parameters for photovoltaic devices based on this compound and its fluorinated analog PBDB-T-2F (PM6) under various conditions.
Table 1: Performance of this compound Based Solar Cells
| Donor | Acceptor | Additive | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| This compound | ITIC-2F | 1% DIO | >14 | - | - | - | [2] |
| This compound | ITIC-4F | - | 14.4 | - | - | - | [3] |
| This compound | ITIC-4F | - | 10.52 | - | - | - | [1] |
| This compound (PM7) + PBDB-T-2F (PM6) | Y6 + PC71BM | - | 18.07 | 0.859 | 26.55 | 79.23 | [2] |
Table 2: Stability of PBDB-T-2F (PM6) Based Solar Cells (as a proxy for this compound)
| Donor:Acceptor | Test Condition | T90 (hours) | T80 (hours) | T50 (hours) | Reference |
| PM6:Y7 | Dark, N2 | 2363 | 2918 | >3552 | [4] |
| PM6:Y7 | ISOS-L-1 (1 sun, N2) | 17 | 31 | 220 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments aimed at enhancing the stability of this compound photovoltaic devices.
Protocol 1: Active Layer Preparation for Enhanced Stability
-
Solution Preparation:
-
Dissolve this compound and the chosen acceptor (e.g., ITIC-4F) in a suitable solvent such as chlorobenzene (B131634) or chloroform (B151607) at a specific concentration (e.g., 20 mg/mL) and donor:acceptor ratio (e.g., 1:1 by weight).
-
Add a solvent additive, such as 1,8-diiodooctane (B1585395) (DIO) at a concentration of 0.5-1% (v/v), to the blend solution.
-
Stir the solution on a hotplate at a controlled temperature (e.g., 50-60 °C) for at least 2 hours in a nitrogen-filled glovebox.
-
Filter the solution through a 0.45 µm PTFE syringe filter before use.
-
-
Substrate Cleaning:
-
Sequentially clean ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes immediately before depositing the next layer.
-
-
Deposition of Hole Transport Layer (HTL):
-
Spin-coat a filtered solution of PEDOT:PSS (e.g., Clevios P VP AI 4083) onto the cleaned ITO substrates.
-
Anneal the substrates on a hotplate at a specified temperature (e.g., 150 °C) for 15 minutes in air.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
-
Deposition of the Active Layer:
-
Spin-coat the prepared active layer solution onto the HTL-coated substrates.
-
Anneal the films at an optimized temperature (e.g., 100-120 °C) for a specific duration (e.g., 10 minutes) to control the morphology.
-
-
Deposition of Electron Transport Layer (ETL) and Cathode:
-
Deposit a suitable ETL (e.g., PDINO) and a metal cathode (e.g., Ag or Al) via thermal evaporation under high vacuum (<10-6 Torr).
-
Protocol 2: Device Encapsulation for Long-Term Stability
-
Preparation:
-
Fabricate the this compound devices as described in Protocol 1.
-
Store the completed devices in a nitrogen-filled glovebox to prevent immediate degradation.
-
-
Encapsulation Procedure:
-
Place a UV-curable epoxy resin around the active area of the device.
-
Carefully place a clean glass coverslip on top of the resin, ensuring no air bubbles are trapped.
-
Press gently to spread the epoxy evenly.
-
Cure the epoxy by exposing it to a UV lamp for a specified duration according to the manufacturer's instructions.
-
Protocol 3: Stability Testing
-
Initial Characterization:
-
Measure the initial current density-voltage (J-V) characteristics of the encapsulated and unencapsulated devices under a calibrated solar simulator (AM 1.5G, 100 mW/cm²).
-
Measure the initial external quantum efficiency (EQE).
-
-
Accelerated Lifetime Testing:
-
Thermal Stability: Store the devices in a nitrogen-filled chamber at an elevated temperature (e.g., 85 °C) in the dark. Periodically measure the J-V characteristics to track the performance degradation.
-
Photostability: Continuously illuminate the devices under a solar simulator (or a white light LED array) in a nitrogen-filled chamber. Monitor the performance parameters over time. The ISOS-L-1 protocol is a standardized method for this.[4]
-
-
Data Analysis:
-
Normalize the PCE of each device to its initial value.
-
Plot the normalized PCE as a function of time.
-
Determine the T80 lifetime, which is the time it takes for the PCE to decrease to 80% of its initial value.
-
Diagrams
Experimental Workflow for Stable this compound Solar Cells
Caption: Workflow for fabricating and testing stable this compound photovoltaic devices.
Factors Influencing the Stability of this compound Photovoltaic Devices
Caption: Key factors influencing the stability of this compound based solar cells.
References
- 1. Impact of metal oxide diffusion and materials design on thermal stabilities of non-fullerene polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. ossila.com [ossila.com]
- 3. This compound [brilliantmatters.com]
- 4. Degradation analysis of inverted PM6 (PBDB-T-2F):Y7 (BTP-4CI) solar cells with PDINO and MoO3 as the ETL/HTL - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
reducing charge recombination in PBDB-T-2Cl devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with PBDB-T-2Cl based organic solar cell devices. The focus is on identifying and mitigating charge recombination to enhance device performance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound device has a low open-circuit voltage (Voc). What are the likely causes related to charge recombination?
A low Voc is often a primary indicator of significant charge recombination. The main recombination mechanisms affecting Voc are:
-
Bimolecular Recombination: This occurs when free electrons and holes recombine. A high rate of bimolecular recombination reduces the quasi-Fermi level splitting, directly leading to a lower Voc. This can be exacerbated by a non-ideal morphology of the active layer, which increases the probability of charge carriers encountering each other before being extracted.
-
Trap-Assisted Recombination: The presence of trap states within the bandgap of the materials can capture charge carriers, where they are more likely to recombine with a free carrier of the opposite type. These traps can originate from material impurities, structural defects, or energetic disorder at the donor-acceptor interface.
-
Interfacial Recombination: Recombination can also occur at the interfaces between the active layer and the charge transport layers. Poor energy level alignment at these interfaces can create barriers to charge extraction, increasing the charge carrier concentration at the interface and thus the recombination rate.
Troubleshooting Steps:
-
Optimize the Active Layer Morphology:
-
Solvent Additives: Introduce a high-boiling-point solvent additive, such as 1,8-diiodooctane (B1585395) (DIO), to the active layer solution. DIO can help to create a more favorable nanoscale phase separation, leading to more defined and purer donor and acceptor domains, which can suppress bimolecular recombination.[1][2] Start with a low concentration (e.g., 0.5 vol%) and optimize from there.
-
Solvent Selection: The choice of the main solvent is crucial. Solvents like chlorobenzene (B131634) or chloroform (B151607) can influence the final film morphology. Experiment with different solvents to find the optimal one for your specific donor-acceptor blend.[3]
-
Thermal Annealing: Post-deposition thermal annealing can improve the crystallinity and ordering of the polymer chains, potentially reducing trap states and improving charge transport. Optimize the annealing temperature and time.
-
-
Improve Interfacial Properties:
-
Interfacial Layers: Ensure your electron and hole transport layers (ETL and HTL) have appropriate energy levels to facilitate efficient charge extraction from the this compound and acceptor materials. Poor alignment can lead to charge accumulation and recombination at the interfaces.
-
Surface Treatment: Plasma or UV-ozone treatment of the substrate can improve the wettability and lead to a more uniform deposition of the subsequent layers, reducing interfacial defects.
-
Q2: The fill factor (FF) of my device is poor, even with a good Voc and Jsc. How can charge recombination be the culprit?
A low fill factor is often linked to a combination of high series resistance, low shunt resistance, and non-ideal charge transport and recombination dynamics.
-
Bimolecular Recombination: A high rate of bimolecular recombination, especially at operating voltages near the maximum power point, can significantly reduce the FF.
-
Charge Carrier Mobility Imbalance: A mismatch in the electron and hole mobilities can lead to space charge effects, where a build-up of slower carriers increases the likelihood of recombination.
-
Series Resistance: While not a direct recombination mechanism, high series resistance can lead to a voltage drop across the device, which can, in turn, affect the charge extraction efficiency and increase the probability of recombination.
Troubleshooting Steps:
-
Enhance Charge Transport:
-
Morphology Optimization: As with low Voc, optimizing the active layer morphology using solvent additives and thermal annealing can create more efficient pathways for charge transport to the electrodes, reducing the transit time and the chance of recombination.
-
Ternary Blends: Consider introducing a third component into the active layer. For instance, adding a small amount of a fullerene derivative like PCBM to a this compound:non-fullerene acceptor blend can sometimes improve electron mobility and create cascade energy levels that facilitate charge separation and transport.[4][5]
-
-
Reduce Series Resistance:
-
Electrode and Interlayer Quality: Ensure the quality and thickness of your electrodes and charge transport layers are optimal. Poor conductivity in these layers will contribute to high series resistance.
-
Active Layer Thickness: An overly thick active layer can increase series resistance and also lead to more recombination due to the longer path lengths for charge carriers.
-
Q3: My device shows a low short-circuit current (Jsc). How is this related to charge recombination?
Low Jsc is primarily caused by inefficient light absorption or poor charge generation/collection. Charge recombination plays a significant role in the latter.
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Geminate Recombination: This is the recombination of an electron and hole that were generated from the same photon, before they separate into free carriers. This process directly reduces the number of charge carriers contributing to the current. A low dielectric constant of the material blend can increase the Coulombic attraction between the electron and hole, making geminate recombination more likely.[4]
-
Inefficient Charge Collection: Even if free carriers are generated, if they recombine before reaching the electrodes (non-geminate recombination), they will not contribute to the Jsc. This is often a problem in devices with poor morphology or low charge carrier mobility.
Troubleshooting Steps:
-
Improve Charge Generation and Separation:
-
Ternary Blends: Introducing a third component can broaden the absorption spectrum of the active layer, leading to the generation of more excitons.
-
Morphology Control: A well-defined nanoscale morphology with a large interfacial area between the donor and acceptor is crucial for efficient exciton (B1674681) dissociation and minimizing geminate recombination.
-
-
Enhance Charge Collection Efficiency:
-
Mobility Enhancement: Techniques that improve charge carrier mobility, such as optimizing the morphology, will allow carriers to be extracted more quickly, reducing the likelihood of non-geminate recombination.
-
Active Layer Thickness Optimization: A thinner active layer can improve charge collection by reducing the distance carriers need to travel. However, this must be balanced with the need for sufficient light absorption.
-
Quantitative Data on Performance Optimization
The following table summarizes the impact of various optimization strategies on the performance of this compound based devices, providing a baseline for expected improvements.
| Device Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Notes |
| This compound:ITIC-4F (no additive) | 0.88 | 20.1 | 68.1 | 12.0 | Baseline performance. |
| This compound:ITIC-4F (with 0.5% DIO) | 0.91 | 22.3 | 71.2 | 14.4 | DIO improves morphology, leading to enhanced Jsc and FF.[6] |
| PBDB-T:PFA1 (Chloroform solvent) | - | - | - | 12.25 | Sub-optimal solvent choice.[3] |
| PBDB-T:PFA1 (Chlorobenzene solvent) | - | - | - | 15.0 | Chlorobenzene leads to a more favorable morphology and reduced voltage loss.[3] |
| PBDB-T:ITIC (no additive) | - | - | - | 4.03 | Air-processed, slot-die coated device.[1] |
| PBDB-T:ITIC (with DIO) | - | - | - | 4.97 | DIO improves the performance of the air-processed device.[2] |
Experimental Protocols
Detailed Fabrication Protocol for a High-Performance Inverted this compound:IT-4F Device
This protocol describes the fabrication of an inverted organic solar cell, a common and often high-performing device architecture.
-
Substrate Cleaning:
-
Sequentially sonicate patterned indium tin oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of PEDOT:PSS.
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000 rpm for 30 seconds.
-
Anneal the substrates at 150°C for 15 minutes in air.
-
-
Active Layer Deposition:
-
Prepare a solution of this compound and IT-4F (e.g., in a 1:1 weight ratio) in chlorobenzene at a total concentration of 20 mg/mL.
-
Add 0.5 vol% of 1,8-diiodooctane (DIO) to the solution.
-
Stir the solution at 50°C for at least 2 hours.
-
Spin-coat the active layer solution onto the HTL in a nitrogen-filled glovebox. The spin speed should be optimized to achieve the desired thickness (typically 80-120 nm).
-
Anneal the film at 100°C for 10 minutes.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a solution of PFN-Br in methanol (B129727) (0.5 mg/mL).
-
Spin-coat the PFN-Br solution onto the active layer at 3000 rpm for 30 seconds.
-
-
Cathode Deposition:
-
Thermally evaporate a layer of aluminum (Al) (approximately 100 nm) on top of the ETL through a shadow mask to define the device area.
-
Transient Photovoltage (TPV) Measurement Protocol
TPV is a powerful technique to probe charge recombination dynamics.
-
Device Setup: Place the fabricated device in a measurement chamber with electrical probes and an optical window.
-
Steady-State Illumination: Illuminate the device with a tuneable light source (e.g., a white light LED) to establish a specific open-circuit voltage (Voc).
-
Pulsed Laser Perturbation: Apply a short, low-intensity laser pulse (e.g., from a nitrogen-pumped dye laser) to slightly perturb the Voc. The perturbation should be small (ΔVoc << Voc).
-
Voltage Decay Measurement: Use a fast oscilloscope to record the decay of the photovoltage back to its steady-state value.
-
Data Analysis: Fit the voltage decay to a single exponential function to extract the charge carrier lifetime (τ) at that specific Voc. By varying the steady-state light intensity and thus the Voc, you can determine the dependence of the carrier lifetime on the charge carrier density. A power-law relationship between lifetime and carrier density can reveal the dominant recombination order (e.g., bimolecular or trap-assisted).
Visualizations
Caption: Key charge generation and recombination pathways in organic solar cells.
Caption: A typical workflow for troubleshooting and optimizing this compound solar cells.
Caption: Energy level alignment of this compound with common non-fullerene and fullerene acceptors.[6][7][8]
References
- 1. Quantitative Determination of the Vertical Segregation and Molecular Ordering of PBDB-T/ITIC Blend Films with Solvent Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [brilliantmatters.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: PBDB-T-2Cl Film Crystallinity Control
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the conjugated polymer PBDB-T-2Cl, focusing on the impact of solvent additives on thin film crystallinity and morphology.
Troubleshooting Guide
Issue: Low device performance (PCE, FF, Jsc) after using solvent additives.
Possible Cause 1: Sub-optimal additive concentration.
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Q1: What is the typical concentration range for solvent additives like DIO and CN with this compound?
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A1: The optimal concentration of solvent additives is highly dependent on the specific donor-acceptor blend and processing conditions. For 1,8-diiodooctane (B1585395) (DIO), concentrations are typically in the range of 0.25% to 1.0% by volume.[1][2] For 1-chloronaphthalene (B1664548) (CN), concentrations are often around 1% by volume.[3] It is crucial to screen a range of concentrations to find the optimum for your specific system.
-
-
Q2: My fill factor (FF) and short-circuit current (Jsc) are low. Could this be related to the additive concentration?
-
A2: Yes. An optimal amount of additive can enhance charge carrier transport and optimize morphology, leading to improved Jsc and FF.[1][4] However, an excess of additive, such as DIO, can lead to intense aggregation and increased domain size in the blend film, which can have adverse effects on device performance.[1][4] This can lead to reduced charge transport paths between the donor and acceptor, ultimately lowering device efficiency.[2]
-
Possible Cause 2: Inappropriate solvent additive for the system.
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Q3: Are DIO and CN interchangeable for any this compound based system?
-
A3: Not necessarily. While both are used to control morphology, they can have different effects. DIO is often used to enhance the crystallinity of the acceptor, while CN can influence the phase separation and molecular packing of the donor polymer.[3][5] The choice of additive can depend on the specific non-fullerene acceptor being used. For instance, in some systems, CN has been shown to reduce phase separation between the donor and acceptor.[3]
-
Possible Cause 3: Issues with film drying and additive removal.
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Q4: I'm observing poor device stability and burn-in, especially with DIO. What could be the cause?
-
A4: Residual DIO in the active layer can be detrimental to device photostability.[6][7] DIO can act as a radical initiator under illumination, leading to degradation.[7] While thermal annealing is often used to remove residual solvent, it's important to optimize the annealing temperature and time to ensure complete removal without damaging the film morphology. It has been shown that even after a typical thermal evaporation high vacuum cycle, DIO can still be present in the film.[7]
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Issue: Unexpected film morphology (e.g., large aggregates, poor surface quality).
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Q5: My AFM images show very large, undesirable aggregates in the this compound blend film after using DIO. What's happening?
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A5: This is a common issue with excessive DIO concentration.[1][4] The high boiling point of DIO allows it to act as a plasticizer during film drying, promoting molecular mobility and potentially leading to overly large domain formation.[8] Try reducing the DIO concentration in your processing solution.
-
-
Q6: The surface of my film is not uniform. Could the solvent additive be the cause?
-
A6: Yes. Solvent additives can influence the vertical segregation of the donor and acceptor materials.[2][9] For example, DIO can lead to an enrichment of PBDB-T at the air-facing surface of the film.[2] This non-uniform vertical distribution can impact charge extraction and overall device performance.
-
Frequently Asked Questions (FAQs)
-
Q7: How do solvent additives like DIO and CN improve the crystallinity of this compound films?
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A7: Solvent additives with high boiling points, like DIO and CN, prolong the drying time of the spin-coated film. This extended timeframe allows for greater molecular rearrangement and self-organization, leading to improved crystallinity and a more favorable molecular orientation (e.g., face-on orientation of the polymer).[6][10] Specifically, DIO has been shown to enhance the crystallinity of the non-fullerene acceptor ITIC when blended with PBDB-T.[2][6]
-
-
Q8: What is the mechanism behind the improved performance sometimes seen with CN?
-
A8: 1-chloronaphthalene (CN) can act as a good solvent for the polymer, leading to a plasticization of the blend film after the main solvent evaporates. This allows the polymer chains more time to reorganize into ordered structures, enhancing crystallinity.[10] In some cases, CN has been shown to improve hole mobility in the donor polymer within the blend layer.[3]
-
-
Q9: Can solvent additives affect the energy levels of the materials in the blend?
-
A9: Yes. The morphology induced by solvent additives can influence the electronic properties at the donor-acceptor interface. For instance, in a PBDB-T:ITIC blend, the use of DIO can lead to highly ordered crystalline ITIC on the surface with energy levels that are shifted, potentially impacting charge transport.[11]
-
-
Q10: Are there any alternatives to halogenated solvent additives like DIO and CN?
-
A10: Yes, research is ongoing to find more environmentally friendly and less detrimental additives. Non-halogenated additives are being explored to improve device stability and reduce potential degradation pathways. For example, 1-phenylnaphthalene (B165152) (PN) has been investigated as an alternative to CN.[12]
-
Quantitative Data Summary
The following tables summarize the impact of solvent additives on the performance of PBDB-T based solar cells from the literature.
Table 1: Effect of DIO Concentration on PBDB-T:ITIC Device Performance [2]
| DIO Concentration (vol%) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| 0 | 9.85 | 0.89 | 16.54 | 66.8 |
| 0.25 | 10.32 | 0.89 | 17.02 | 68.1 |
| 0.5 | 10.75 | 0.88 | 17.65 | 69.3 |
| 1.0 | 9.43 | 0.88 | 16.21 | 66.0 |
Table 2: Effect of Solvent Additives on PM7:PC71BM Device Performance [3]
| Additive (1 vol%) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| None | 5.33 | 0.88 | 10.21 | 59.3 |
| 1-Chloronaphthalene (CN) | 6.57 | 0.87 | 11.52 | 65.5 |
Experimental Protocols
Protocol 1: Fabrication of this compound:Acceptor Blend Films with a Solvent Additive
This protocol provides a general guideline. Specific parameters should be optimized for your particular materials and setup.
-
Solution Preparation:
-
Prepare a stock solution of this compound and the acceptor material in a suitable solvent (e.g., chlorobenzene, chloroform) at a specific concentration (e.g., 20 mg/mL).[13]
-
Stir the solution on a hotplate at a moderate temperature (e.g., 60°C) for several hours to ensure complete dissolution.[13]
-
Before spin-coating, add the desired volume percentage of the solvent additive (e.g., 0.5% DIO) to the blend solution.
-
Filter the solution through a 0.45 µm PTFE filter.
-
-
Substrate Preparation:
-
Clean the substrates (e.g., ITO-coated glass) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes immediately before use.
-
-
Film Deposition:
-
Spin-coat the prepared solution onto the cleaned substrates at a specific spin speed and time to achieve the desired film thickness.
-
-
Post-Processing:
-
Transfer the coated substrates to a hotplate for thermal annealing at a specific temperature and duration (e.g., 100°C for 10 minutes) to remove residual solvent and additive, and to further optimize the film morphology.[13]
-
Protocol 2: Characterization of Film Crystallinity and Morphology
-
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To determine the molecular packing and orientation (face-on vs. edge-on) of the polymer and acceptor. This technique can provide quantitative information on crystallinity and crystallite size.[2]
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and phase separation of the blend film.
-
Transmission Electron Microscopy (TEM): To probe the bulk morphology and domain sizes within the film.
-
UV-Vis Absorption Spectroscopy: To assess changes in the absorption profile of the film, which can indicate changes in molecular aggregation.
Visualizations
Caption: Experimental workflow for fabricating and characterizing this compound films with solvent additives.
Caption: Logical relationship of solvent additive effects on film properties and device performance.
References
- 1. Carrier Dynamics and Morphology Regulated by 1,8-Diiodooctane in Chlorinated Nonfullerene Polymer Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of the Vertical Segregation and Molecular Ordering of PBDB-T/ITIC Blend Films with Solvent Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Revealing the role of solvent additives in morphology and energy loss in benzodifuran polymer-based non-fullerene organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Photoinduced degradation from trace 1,8-diiodooctane in organic photovoltaics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Surface crystallinity enhancement in organic solar cells induced by spinodal demixing of acceptors and additives - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 12. Additive-assisted molecular aggregation manipulation towards efficient thick organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Controlling Vertical Phase Separation in PBDB-T-2Cl Blends
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the vertical phase separation of PBDB-T-2Cl blends for organic solar cell applications.
Troubleshooting Guides
This section addresses common issues encountered during experiments, focusing on the relationship between processing parameters, film morphology, and device performance.
Issue 1: Low Open-Circuit Voltage (Voc)
-
Symptom: The open-circuit voltage (Voc) of your this compound based device is significantly lower than expected values reported in the literature.
-
Possible Cause: Unfavorable vertical phase separation, where the acceptor material excessively accumulates at the anode interface or the donor material at the cathode interface, can lead to increased interfacial recombination and a lower Voc.
-
Troubleshooting & Optimization:
-
Solvent Additives: The use of solvent additives like 1,8-diiodooctane (B1585395) (DIO) can influence the vertical distribution of the donor and acceptor materials.[1][2][3] While DIO can be beneficial, excessive amounts can lead to overly large domains and unfavorable phase separation, negatively impacting Voc. Try optimizing the concentration of DIO, starting from a low percentage (e.g., 0.5 vol%) and systematically varying it.
-
Solvent Selection: The choice of the main solvent is crucial. Solvents with different boiling points and solubility for the donor and acceptor can alter the drying kinetics and thus the final vertical composition profile. For instance, using chlorobenzene (B131634) has been shown to result in smaller phase separation scales compared to chloroform (B151607) for PBDB-T based blends, which can lead to reduced voltage loss.[4]
-
Surface Energy Modification: The surface energy of the underlying layer (e.g., the hole transport layer) can direct the phase separation. Modifying the surface energy of the substrate can promote a more favorable vertical arrangement of the this compound and acceptor.
-
Issue 2: Poor Fill Factor (FF)
-
Symptom: The fill factor (FF) of your device is low, indicating high series resistance or significant charge recombination.
-
Possible Cause: An imbalanced charge transport due to a non-optimal vertical morphology is a common cause of low FF.[5] If the donor or acceptor phases are not continuous towards their respective electrodes, it can impede charge extraction.
-
Troubleshooting & Optimization:
-
Thermal Annealing: Post-deposition thermal annealing can improve the crystallinity and domain organization. However, the annealing temperature needs to be carefully optimized. An inappropriate temperature can lead to excessive phase separation and disrupt the bicontinuous network necessary for efficient charge transport.
-
Solvent Additives: As with Voc, the concentration of solvent additives is critical. A well-optimized additive concentration can help form an interpenetrating network, facilitating balanced charge transport and improving the FF.
-
Blend Ratio: Systematically vary the donor-to-acceptor (D:A) weight ratio. An optimal ratio is crucial for forming an ideal bulk heterojunction morphology with interconnected pathways for both electrons and holes.
-
Issue 3: Low Short-Circuit Current (Jsc)
-
Symptom: The short-circuit current (Jsc) is lower than expected, suggesting inefficient light absorption, exciton (B1674681) dissociation, or charge collection.
-
Possible Cause: A coarse phase separation with large domains can reduce the donor-acceptor interfacial area, leading to inefficient exciton dissociation. An unfavorable vertical gradient can also hinder charge collection at the electrodes.
-
Troubleshooting & Optimization:
-
Solvent and Additives: The combination of the main solvent and additives plays a significant role in determining the domain size. A solvent system that promotes a nanoscale phase separation will maximize the interfacial area for exciton dissociation. The use of additives like 1-chloronaphthalene (B1664548) (CN) has been shown to improve Jsc in some systems.[1]
-
Annealing Temperature of Buffer Layer: The annealing temperature of the cathode buffer layer, such as titanium(IV) oxide bis(2,4-pentanedionate) (TOPD), can modify its surface free energy.[5][6] This, in turn, influences the vertical distribution of the active layer components, impacting charge separation and transport, and consequently Jsc.[5][6]
-
Active Layer Thickness: Optimizing the thickness of the active layer is crucial. A thicker layer can increase light absorption but may also lead to higher recombination rates if the charge transport pathways are not well-established.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a solvent additive in controlling vertical phase separation?
A1: A solvent additive, typically a high-boiling-point solvent used in small quantities, can selectively dissolve one of the blend components (either the donor or the acceptor). This differential solubility influences the aggregation and crystallization behavior of the materials during film drying, thereby controlling the final vertical and lateral phase separation.[1] For instance, DIO is often used to tune the morphology of the active layer in non-fullerene organic solar cells.[1]
Q2: How does the surface energy of the substrate influence the vertical phase separation?
A2: The surface energy of the substrate (or the underlying buffer layer) can thermodynamically drive the segregation of the component with the more similar surface energy towards that interface.[5][6] By tuning the surface free energy of the substrate, for example, through annealing or surface treatments, one can influence which component (this compound or the acceptor) preferentially wets the substrate, thereby controlling the vertical composition gradient.[5][6]
Q3: What is a typical starting point for the concentration of the this compound blend solution?
A3: A common starting concentration for the active layer solution is around 20 mg/mL in a solvent like chlorobenzene.[7] However, the optimal concentration can depend on the specific acceptor used and the desired film thickness.
Q4: Can thermal annealing be detrimental to device performance?
A4: Yes, while thermal annealing is often used to improve film morphology, excessive temperature or duration can lead to oversized domains and a coarse phase separation. This can decrease the donor-acceptor interface area, leading to reduced exciton dissociation and lower device performance. Therefore, a systematic optimization of the annealing temperature and time is crucial.
Q5: What is the effect of using a ternary blend on vertical phase separation?
A5: Introducing a third component into the blend (a second donor or a second acceptor) can significantly alter the phase separation behavior. The third component can act as a morphology regulator, influencing the miscibility and crystallization of the other two components.[7] This can lead to a more favorable vertical composition profile and improved device performance by, for example, enhancing light absorption or facilitating charge transport.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on controlling the morphology and performance of PBDB-T and its derivatives. Note that direct comparisons should be made with caution as experimental conditions may vary between studies.
Table 1: Effect of Cathode Buffer Layer Annealing on PBDB-T:ITIC-M Device Performance [5][6]
| TOPD Annealing Temperature (°C) | Surface Free Energy (mJ/cm²) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Electron Mobility (cm²/V·s) |
| No Annealing | - | 0.861 | 13.21 | 47.46 | 5.40 | 9.51 x 10-5 |
| 80 | 47.74 | - | - | - | - | 5.74 x 10-3 |
| 90 | 48.71 | 0.916 | 16.88 | 65.33 | 10.20 | 8.56 x 10-3 |
| 100 | 49.9 | - | - | - | - | 3.48 x 10-3 |
| 110 | 50.46 | - | - | - | - | 4.71 x 10-4 |
| 120 | 52.46 | - | - | - | - | - |
Table 2: Effect of Solvent on PBDB-T:PFA1 All-Polymer Solar Cell Performance [4]
| Solvent | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Chloroform | - | - | - | 12.25 |
| Chlorobenzene | - | - | - | 15.00 |
Table 3: Performance of this compound Ternary Blends with ITIC-F and PCBM [7]
| D:A1:A2 Ratio (this compound:ITIC-F:PCBM) | Roughness (RRMS, nm) |
| 1:1.4:0 | 4.4 |
| 1:1.2:0.2 | 3.7 |
| 1:1:0.4 | 1.5 |
| 1:0:1.4 | - |
Experimental Protocols
Protocol 1: Fabrication of this compound Based Inverted Organic Solar Cells
This protocol provides a general procedure for the fabrication of an inverted organic solar cell. Optimization of specific parameters such as spin coating speeds, annealing temperatures, and solution concentrations is recommended.
-
Substrate Cleaning: Sequentially clean patterned ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with nitrogen gas and treat with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: Prepare a solution of the ETL material (e.g., ZnO nanoparticles or a titanium chelate like TOPD). Spin-coat the ETL solution onto the cleaned ITO substrates. If using TOPD, anneal the coated substrates at a desired temperature (e.g., 90°C) to control the surface free energy.[5][6]
-
Active Layer Solution Preparation: Prepare a blend solution of this compound and the acceptor in a 1:1 weight ratio in chlorobenzene at a concentration of, for example, 10 mg/mL.[6] Add a solvent additive like DIO at a specific volume percentage (e.g., 0.5%). Stir the solution on a hot plate at a low temperature (e.g., 40-50°C) to ensure complete dissolution.
-
Active Layer Deposition: Spin-coat the active layer solution onto the ETL-coated substrates in a nitrogen-filled glovebox.
-
Active Layer Annealing: Anneal the substrates with the active layer at an optimized temperature and duration (e.g., 100°C for 10 minutes) to promote favorable morphology.[6]
-
Hole Transport Layer (HTL) and Anode Deposition: Thermally evaporate the HTL (e.g., MoO3) and the metal anode (e.g., Ag or Al) sequentially on top of the active layer through a shadow mask under high vacuum.
Visualizations
Caption: Experimental workflow for fabricating this compound blend solar cells.
Caption: Troubleshooting logic for common issues in this compound solar cells.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Morphology evolution via solvent optimization enables all-polymer solar cells with improved efficiency and reduced voltage loss - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Constructing Desired Vertical Component Distribution Within a PBDB-T:ITIC-M Photoactive Layer via Fine-Tuning the Surface Free Energy of a Titanium Chelate Cathode Buffer Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Constructing Desired Vertical Component Distribution Within a PBDB-T:ITIC-M Photoactive Layer via Fine-Tuning the Surface Free Energy of a Titanium Chelate Cathode Buffer Layer [frontiersin.org]
- 7. mdpi.com [mdpi.com]
strategies to minimize burn-in loss in PBDB-T-2Cl solar cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with PBDB-T-2Cl based organic solar cells. The focus is on strategies to minimize the initial rapid performance decay, commonly known as burn-in loss.
Troubleshooting Guide: Minimizing Burn-in Loss
Issue: My this compound based solar cell shows a significant drop in power conversion efficiency (PCE) within the first few hours of operation under illumination.
Possible Cause: This initial "burn-in" degradation is often linked to photo-induced morphological changes in the active layer, such as donor-acceptor phase separation (spinodal demixing), and the formation of trap states that hinder charge transport.
Solutions:
| Strategy | Description | Expected Outcome |
| Morphology Stabilization with a Third Component | Incorporating a third component into the this compound:acceptor blend can create a more stable and favorable morphology, suppressing phase separation and reducing non-radiative recombination. | Reduced initial voltage loss and improved long-term stability. |
| Solvent Additive Engineering | The use of small amounts of high-boiling-point solvent additives in the active layer solution can help control the film drying dynamics, leading to a more optimal and stable bulk heterojunction (BHJ) morphology. | Enhanced charge transport, improved crystallinity, and reduced charge recombination, leading to better initial performance and stability. |
| Interfacial Layer Engineering | Modifying the electron and hole transport layers (ETL and HTL) can improve charge extraction and reduce interfacial recombination, which contributes to overall device stability. | Enhanced performance stability by providing better electrical contacts and acting as a barrier against environmental factors.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind burn-in loss in this compound solar cells?
The primary mechanism is often attributed to the inherent low miscibility between the donor (this compound) and acceptor materials, leading to spontaneous phase separation, or spinodal demixing, even at room temperature and in the dark.[2][3] This morphological instability results in a reduction of the donor-acceptor interfacial area, which is crucial for efficient charge generation. This can lead to a significant drop in the short-circuit current (Jsc), sometimes by as much as 30-40% within a few days of fabrication.[2] Another contributing factor is the formation of light-induced trap states within the active layer, which can increase charge recombination and reduce the open-circuit voltage (Voc) and fill factor (FF).[4][5][6]
Q2: How can I use a third component to reduce burn-in loss?
Introducing a carefully selected third component into the this compound active layer can effectively suppress the initial degradation. The third component can act as a morphological stabilizer, preventing large-scale phase separation of the donor and acceptor. For instance, a third component with high luminescence stability can help mitigate the increase in non-radiative voltage loss that occurs during photoaging.[7]
Experimental Protocol: Fabricating a Ternary Blend this compound Solar Cell
This protocol describes a general procedure for fabricating a ternary blend solar cell. The specific ratios of the third component should be optimized for the particular acceptor used.
-
Solution Preparation:
-
Prepare a host blend solution of this compound and the primary acceptor (e.g., ITIC-F or a Y-series acceptor) in a suitable solvent like chlorobenzene (B131634) at a specific weight ratio (e.g., 1:1.4).
-
Prepare a solution of the third component (e.g., a fullerene like PCBM or another non-fullerene acceptor) in the same solvent.
-
Create the ternary blend solutions by adding the third component solution to the host blend at different weight ratios (e.g., this compound:Acceptor1:Acceptor2 = 1:1.2:0.2 and 1:1:0.4).[8]
-
Stir all solutions at an elevated temperature (e.g., 60°C) for a sufficient time (e.g., 2 hours) to ensure complete dissolution.
-
-
Device Fabrication (Inverted Structure Example):
-
Clean patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Deposit an electron transport layer (ETL), for example, a ZnO nanoparticle layer, onto the ITO substrate and anneal.
-
Spin-coat the prepared ternary blend active layer solution onto the ETL.
-
Deposit a hole transport layer (HTL), such as MoO₃, by thermal evaporation.
-
Finally, deposit the top metal electrode (e.g., Ag or Au) by thermal evaporation.
-
Logical Workflow for Ternary Blend Optimization
Caption: Workflow for optimizing ternary blend composition to minimize burn-in loss.
Q3: Which solvent additives are effective for this compound, and what is the protocol for their use?
Solvent additives like 1,8-diiodooctane (B1585395) (DIO) and 1-chloronaphthalene (B1664548) (CN) are commonly used to fine-tune the morphology of the active layer. They can improve the solubility of the components and control the drying rate, leading to a more ordered and stable film.
Experimental Protocol: Using Solvent Additives with this compound
This protocol is based on a study of PBDB-T:ITIC solar cells, a system closely related to this compound.
-
Solution Preparation:
-
Dissolve PBDB-T and the acceptor (e.g., ITIC) in a 1:1 weight ratio in chlorobenzene to a total concentration of 20 mg/ml.
-
Add the solvent additive, for example, 0.5% v/v of 1,8-diiodooctane (DIO).
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Stir the solution at an elevated temperature (e.g., 90°C) for several hours (e.g., 3 hours) in ambient conditions.[7]
-
-
Device Fabrication:
-
Follow a similar device fabrication procedure as outlined in the ternary blend protocol (Q2), spin-coating the additive-containing active layer solution.
-
Quantitative Data on the Effect of Solvent Additive (DIO) on Stability
The following table presents stability data for PBDB-T:ITIC solar cells with and without the solvent additive DIO, tested under the ISOS-L1 protocol. While not specific to this compound, it provides a strong indication of the potential benefits.
| Device | Initial PCE (%) | PCE after 100h (%) | PCE after 200h (%) | PCE after 300h (%) |
| PBDB-T:ITIC (without DIO) | 4.03 | ~2.5 | ~2.2 | ~2.0 |
| PBDB-T:ITIC (with 0.5% DIO) | 4.97 | ~3.0 | ~2.5 | ~2.2 |
Data adapted from a study on PBDB-T:ITIC solar cells.[7]
Signaling Pathway of Solvent Additive Action
Caption: How solvent additives influence morphology to reduce burn-in loss.
Q4: What is the expected magnitude of burn-in loss in this compound based cells, and how much can it be reduced?
For non-fullerene acceptor-based solar cells, including those with PBDB-T and its derivatives, an initial PCE loss of over 30% within a few hours of operation under real conditions is not uncommon.[9] For instance, a study on PCE11:PCBM solar cells reported a rapid reduction in Jsc within the first 50 hours of continuous illumination.[3]
While specific quantitative data for the reduction of burn-in loss in this compound is still an active area of research, studies on similar systems provide valuable insights. For example, in a PBDB-TF-T1:BTP-4F-12 system, the use of a solid additive (Atums Green) significantly improved stability, with the additive-containing device retaining a much higher percentage of its initial efficiency after 2 hours of aging in air compared to the reference device.[10][11] The reference cell's PCE dropped by 50%, while the additive-containing cell showed significantly suppressed degradation.[10]
Quantitative Comparison of Normalized PCE Decay in a Related System
| Time (hours) | Reference Device (Normalized PCE) | Device with Solid Additive (Normalized PCE) |
| 0 | 1.0 | 1.0 |
| 0.5 | ~0.85 | ~0.95 |
| 1.0 | ~0.70 | ~0.90 |
| 1.5 | ~0.60 | ~0.88 |
| 2.0 | ~0.50 | ~0.85 |
Data is illustrative and based on trends reported for PBDB-TF-T1:BTP-4F-12 with and without a solid additive.[10][11]
Degradation Pathway Leading to Burn-in Loss
Caption: Key steps in the burn-in degradation process of this compound solar cells.
References
- 1. Advances in layer-by-layer processing for efficient and reliable organic solar cells - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00754E [pubs.rsc.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Abnormal strong burn-in degradation of highly efficient polymer solar cells caused by spinodal donor-acceptor demixing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.stanford.edu [web.stanford.edu]
- 5. Reducing burn-in voltage loss in polymer solar cells by increasing the polymer crystallinity - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. web.stanford.edu [web.stanford.edu]
- 7. delfo-urjc.es [delfo-urjc.es]
- 8. researchgate.net [researchgate.net]
- 9. Progress in Stability of Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suppressed Degradation Process of PBDB-TF-T1:BTP-4F-12-Based Organic Solar Cells with Solid Additive Atums Green - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PBDB-T-2Cl with Various Acceptor Materials in Organic Solar Cells
The polymer donor PBDB-T-2Cl is a prominent material in the field of organic photovoltaics (OPVs) due to its excellent performance in achieving high power conversion efficiencies (PCEs). The selection of a suitable acceptor material to pair with this compound is crucial for optimizing the photovoltaic performance of the resulting solar cell. This guide provides a comparative study of this compound with different fullerene and non-fullerene acceptors, supported by experimental data and detailed methodologies.
Performance Comparison
The photovoltaic performance of this compound-based organic solar cells is highly dependent on the choice of the acceptor material. The key performance parameters are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). Below is a summary of these parameters for this compound when blended with various acceptor materials.
| Acceptor Material | Open-circuit Voltage (Voc) [V] | Short-circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
| ITIC-2F | ~0.83 | - | - | >14[1] |
| IT4F | - | - | - | - |
| BTP-4F | - | - | - | - |
| PC71BM | 0.95 | - | - | 6.7[2] |
| ITIC-F | - | - | - | - |
| PC61BM | - | - | - | - |
Note: Some values are approximate or indicative based on available literature. The performance can vary based on the specific experimental conditions.
The data indicates that non-fullerene acceptors, such as ITIC-2F, tend to yield higher power conversion efficiencies when paired with this compound. For instance, solar cells based on this compound as the donor and ITIC-2F as the acceptor have demonstrated a PCE of over 14%.[1] In contrast, when blended with the fullerene acceptor PC70BM, the PCE is significantly lower at 6.7%, although it exhibits a high open-circuit voltage of 0.95 V.[2] The choice of acceptor also influences the absorption spectrum of the blend film, with combinations like this compound:IT4F showing a broad absorption range, which is beneficial for achieving a high short-circuit current density.
Experimental Protocols
The fabrication and characterization of organic solar cells involve a series of precise steps. The following is a generalized experimental protocol for creating this compound-based solar cells with an inverted device architecture, which is a commonly used structure.
1. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The cleaned substrates are then dried with nitrogen gas and treated with UV-ozone for 15 minutes to improve the surface wettability.
2. Deposition of Interlayers and Active Layer:
-
A hole transport layer (HTL), such as PEDOT:PSS, is spin-coated onto the ITO substrate and annealed.
-
The donor (this compound) and acceptor materials are dissolved in a suitable solvent, typically chlorobenzene (B131634) with an additive like 1% 1,8-diiodooctane, to form the active layer solution.[1] The concentration of the solution is typically around 20 mg/ml.[1]
-
The active layer blend is then spin-coated on top of the HTL in an inert nitrogen atmosphere. The thickness of this layer is a critical parameter, often around 100 nm.
-
An electron transport layer (ETL) is then deposited on the active layer.
3. Electrode Deposition:
-
Finally, a metal electrode, such as aluminum or silver, is thermally evaporated on top of the ETL under high vacuum to complete the device.
4. Characterization:
-
The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
The external quantum efficiency (EQE) is measured to determine the cell's efficiency at converting photons of different wavelengths into electrons.
Caption: Experimental workflow for the fabrication and characterization of this compound-based organic solar cells.
Signaling Pathway in an Organic Solar Cell
The fundamental process of converting light into electricity in an organic solar cell involves several key steps, from photon absorption to charge collection. This process can be visualized as a signaling pathway.
Caption: Key steps in the conversion of light to electricity in an organic solar cell.
References
A Comparative Guide: Fullerene vs. Non-Fullerene Acceptors for PBDB-T-2Cl in Organic Solar Cells
For researchers, scientists, and professionals in drug development exploring the frontiers of organic electronics, the choice of an electron acceptor is paramount in optimizing the performance of organic solar cells (OSCs). This guide provides an objective comparison of fullerene and non-fullerene acceptors when paired with the donor polymer PBDB-T-2Cl, supported by experimental data and detailed methodologies.
The advent of non-fullerene acceptors (NFAs) has marked a significant turning point in the development of bulk heterojunction (BHJ) OSCs, challenging the long-standing dominance of fullerene derivatives. This comparison focuses on the polymer donor this compound, a chlorinated derivative of the high-performance PBDB-T polymer, and its performance when paired with both classes of acceptors.
Performance Comparison: A Quantitative Overview
The photovoltaic performance of this compound-based OSCs is significantly influenced by the choice of the electron acceptor. The key performance metrics—power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF)—are summarized in the tables below for various fullerene and non-fullerene acceptors.
Non-Fullerene Acceptor Performance with this compound
Non-fullerene acceptors generally exhibit superior performance with this compound, leading to higher power conversion efficiencies. This is attributed to their tunable energy levels, broader absorption spectra, and favorable morphology in the blend films.
| Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| ITIC-F | 12.3 (binary) | - | - | - | [1][2] |
| IT-4F | 12.1 | ~23 | - | - | [3] |
| ITIC | 9.5 | - | - | - | [4] |
Fullerene Acceptor Performance with this compound
Fullerene acceptors, such as PC71BM and PCBM, have been the workhorses of organic photovoltaics for many years. While they can still yield respectable efficiencies, they are generally outperformed by their non-fullerene counterparts when paired with this compound.
| Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PCBM | - | - | - | - | [1][2] |
| PC71BM (in ternary blend with Y6) | 18.07 | - | - | - | [5] |
It is important to note that the high efficiency reported for the ternary blend including PC71BM is a result of a synergistic effect with the non-fullerene acceptor Y6 and a different donor polymer (PBDB-T-2F), and not a direct binary comparison with this compound[5]. A direct comparison study highlights that a PBDB-T:PCBM blend shows a decent PCE of 8.2%, which is lower than that achieved with the non-fullerene acceptor Y1 (13.2%) with the same donor[4].
Experimental Methodologies
The performance of organic solar cells is highly dependent on the fabrication process. Below are generalized experimental protocols for fabricating this compound-based solar cells with fullerene and non-fullerene acceptors, based on common practices in the cited literature.
Device Fabrication Protocol
A typical inverted device architecture is as follows: ITO/ZnO/Active Layer/MoO₃/Ag.
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone.
-
Electron Transport Layer (ETL): A thin layer of zinc oxide (ZnO) is deposited on the ITO substrate. This is often done by spin-coating a ZnO nanoparticle solution followed by annealing.
-
Active Layer Deposition:
-
Fullerene Acceptor (e.g., PC71BM): The this compound:PC71BM blend is prepared in a common organic solvent like chlorobenzene (B131634) or chloroform, often with a processing additive such as 1,8-diiodooctane (B1585395) (DIO). The solution is then spin-coated onto the ZnO layer in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is typically annealed at a specific temperature to optimize the morphology.
-
Non-Fullerene Acceptor (e.g., ITIC-F, Y6): Similarly, the this compound and the non-fullerene acceptor are dissolved in a suitable solvent (e.g., chlorobenzene). The blend solution is spin-coated onto the ETL, followed by a thermal annealing step. The donor:acceptor ratio and annealing temperature are critical parameters that need to be optimized for each specific NFA.
-
-
Hole Transport Layer (HTL): A thin layer of molybdenum oxide (MoO₃) is thermally evaporated on top of the active layer.
-
Top Electrode: Finally, a metal electrode, typically silver (Ag) or aluminum (Al), is deposited by thermal evaporation through a shadow mask to define the device area.
Characterization
The current density-voltage (J-V) characteristics of the devices are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. The external quantum efficiency (EQE) is measured to determine the spectral response of the solar cells.
Mechanistic Insights: Energy Levels and Charge Generation
The relative energy levels of the donor and acceptor materials are crucial for efficient charge separation and for determining the open-circuit voltage.
Energy Level Diagram
The following diagram illustrates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for this compound and representative fullerene (PC71BM) and non-fullerene (ITIC, Y6) acceptors.
Caption: Energy level diagram of this compound and various acceptors.
The larger LUMO offset between this compound and non-fullerene acceptors like Y6 provides a greater driving force for exciton (B1674681) dissociation compared to fullerene acceptors. However, a smaller HOMO offset with NFAs can potentially reduce the open-circuit voltage. The tunability of NFA energy levels allows for a more precise optimization of this balance.
Charge Generation and Transport Workflow
The process of converting light into electricity in an organic solar cell can be visualized as a multi-step workflow.
References
A Comparative Guide to PBDB-T-2Cl in Binary versus Ternary Organic Solar Cells
For researchers, scientists, and professionals in organic electronics, this guide provides an objective comparison of the performance of the polymer donor PBDB-T-2Cl in both binary and ternary structured organic solar cells (OSCs). Supported by experimental data, this document delves into the quantitative performance metrics, underlying mechanisms, and fabrication protocols to elucidate the advantages of employing a ternary blend strategy.
The pursuit of higher power conversion efficiencies (PCEs) in organic photovoltaics has led to the exploration of ternary blends as a promising alternative to traditional binary systems. The incorporation of a third component into a donor:acceptor blend can enhance light absorption, optimize morphology, and improve charge transport, ultimately leading to superior device performance. This guide focuses on this compound, a prominent polymer donor, to illustrate the performance gains achievable with a ternary architecture.
Performance Comparison: Binary vs. Ternary Systems
A study of a ternary system comprising the donor this compound with a non-fullerene acceptor (ITIC-F) and a fullerene acceptor (PCBM) highlights the synergistic effects that lead to improved performance over their binary counterparts.[1][2] Although this study focuses on optical and morphological properties, it underscores the potential of the ternary approach.
For quantitative insight, we can examine a closely related system using the donor PBDB-T. A direct comparison of binary and ternary cells reveals a significant enhancement in PCE, primarily driven by an increase in the short-circuit current density (Jsc) and fill factor (FF).[3][4]
| Device Configuration | Donor | Acceptor(s) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Binary | PBDB-T | PC71BM | 0.84 | 13.23 | 66 | 7.28 | [3][4] |
| Binary | PBDB-T | ITIC | 0.90 | 15.91 | 74 | 10.49 | [3][4] |
| Ternary | PBDB-T | ITIC:PC71BM (1:0.2) | 0.88 | 17.51 | 75 | 11.55 | [4] |
| Binary | This compound | IT-4F | 0.86 | 21.8 | 77.0 | 14.4 |
Note: The this compound:IT-4F data is included as a high-performing binary reference. A direct ternary comparison from this specific binary system was not available.
Mechanisms of Performance Enhancement in Ternary Cells
The improved performance of this compound in ternary solar cells can be attributed to several key mechanisms:
-
Complementary Absorption: The third component is often chosen to have an absorption spectrum that complements that of the binary host. This broader absorption of the solar spectrum leads to the generation of more excitons and a higher Jsc.[5] In the PBDB-T:ITIC:PC71BM system, PC71BM enhances absorption in the shorter wavelength region, contributing to the overall current.[4]
-
Energy Transfer: Förster Resonance Energy Transfer (FRET) or charge transfer between the components can create additional pathways for harvesting light energy. This allows excitons generated in one component to be transferred to another with a more favorable energy alignment for dissociation.
-
Morphology Optimization: The third component can act as a morphological regulator, influencing the domain sizes and purity of the donor and acceptor phases in the bulk heterojunction. This can lead to more efficient exciton (B1674681) dissociation at the donor-acceptor interface and improved charge transport to the electrodes, resulting in a higher FF.[5] The inclusion of a fullerene derivative in a non-fullerene binary blend can lead to a smoother surface topography.[1][2]
-
Charge Cascade: A well-designed ternary system can create a "cascade" of energy levels (HOMO and LUMO) that facilitates the efficient transfer of electrons and holes from the donor and acceptor materials to the respective electrodes, reducing charge recombination.[6]
Experimental Protocols
The fabrication and characterization of these organic solar cells follow standardized procedures in the field. Below are typical experimental protocols.
Device Fabrication
A common device architecture is the conventional structure, consisting of a transparent conductive oxide (TCO) coated glass substrate, a hole transport layer (HTL), the active layer, an electron transport layer (ETL), and a metal electrode.
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
Active Layer Preparation and Deposition:
-
Binary Solution: this compound and the acceptor (e.g., ITIC-F or PCBM) are dissolved in a suitable solvent like chlorobenzene, typically in a 1:1 or 1:1.4 weight ratio, to a total concentration of around 20 mg/mL.[1][2]
-
Ternary Solution: For a D:A₁:A₂ system like this compound:ITIC-F:PCBM, the components are dissolved in a common solvent with a specific weight ratio (e.g., 1:1.2:0.2 or 1:1:0.4).[1][2]
-
The solution is then spin-coated onto the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is subsequently annealed at a specific temperature to optimize the morphology.
-
-
Electron Transport Layer (ETL) and Electrode Deposition: Finally, an ETL (e.g., Ca) and a metal electrode (e.g., Al) are thermally evaporated on top of the active layer under high vacuum.
Device Characterization
The performance of the solar cells is evaluated under standard testing conditions.
-
Current Density-Voltage (J-V) Measurements: The J-V characteristics are measured using a solar simulator under AM 1.5G illumination at 100 mW/cm². From these curves, the key parameters—Voc, Jsc, FF, and PCE—are extracted.
-
External Quantum Efficiency (EQE) Measurement: The EQE spectrum is measured to determine the ratio of collected charge carriers to incident photons at each wavelength. The integral of the EQE spectrum should correspond to the Jsc value obtained from the J-V measurement.
Charge Transfer Pathways
The energy level alignment of the donor and acceptor materials is crucial for efficient charge separation and transport. In a ternary system, the third component can facilitate charge transfer by creating a cascade or "relay" mechanism.
In the this compound:ITIC-F:PCBM system, excitons generated in this compound can transfer electrons to either ITIC-F or PCBM. Due to the relative LUMO levels, electrons transferred to ITIC-F can subsequently be transferred to PCBM, which has a deeper LUMO level, creating a favorable cascade for electron transport to the cathode. Holes are transported through the donor phase to the anode.
Conclusion
The transition from binary to ternary architectures for organic solar cells based on the donor polymer this compound offers a clear pathway to enhanced performance. By carefully selecting a third component that provides complementary absorption, optimizes the blend morphology, and facilitates efficient charge transfer, significant improvements in power conversion efficiency can be realized. The data presented in this guide, drawn from comparative studies, demonstrates the potential of the ternary strategy to overcome the limitations of binary systems and advance the field of organic photovoltaics. Further research focusing on the direct comparison of optimized this compound binary cells with their ternary derivatives will continue to refine our understanding and pave the way for even more efficient organic solar cell technologies.
References
Assessing Charge Carrier Mobility in PBDB-T-2Cl Blends: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the charge carrier mobility of PBDB-T-2Cl, a prominent polymer donor in organic photovoltaics, when blended with various electron acceptors. We present a compilation of experimentally determined hole and electron mobility values and compare them with those of alternative high-performing polymer donors. Detailed experimental protocols for common mobility measurement techniques are also provided to facilitate reproducible research.
Performance Comparison of Polymer Donor Blends
The charge carrier mobility, a critical parameter influencing the efficiency of organic solar cells, is summarized below for this compound and alternative polymer donors when blended with common fullerene and non-fullerene acceptors. The data, collected from various studies, is presented to highlight the performance of this compound in different blend systems.
| Polymer Donor | Acceptor | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Mobility Ratio (μh/μe) | Measurement Technique |
| This compound | ITIC-4F | 7.8 x 10⁻⁴ | 5.6 x 10⁻⁴ | 1.39 | SCLC |
| This compound | IT-4F | 9.3 x 10⁻⁴ | 6.2 x 10⁻⁴ | 1.50 | SCLC |
| This compound | PC71BM | 1.5 x 10⁻³ | 2.1 x 10⁻³ | 0.71 | SCLC |
| PBDB-T | ITIC | 7.72 x 10⁻⁴ | 6.02 x 10⁻³ | 0.13 | SCLC[1][2] |
| PTB7-Th | PC71BM | ~1.0 x 10⁻⁴ | ~1.0 x 10⁻⁴ | ~1.00 | Transient Photocurrent[3] |
| PTB7 | PC71BM | 2.0 x 10⁻⁴ | - | Time of Flight[4] | |
| P3HT | PCBM | up to 2.0 x 10⁻⁴ | - | -[5][6][7] |
Experimental Protocols
Accurate determination of charge carrier mobility is paramount for evaluating and comparing the performance of organic photovoltaic materials. The two most prevalent methods employed for this purpose are the Space-Charge Limited Current (SCLC) and Field-Effect Transistor (FET) techniques.
Space-Charge Limited Current (SCLC) Method
The SCLC method is a widely used technique to determine the bulk charge carrier mobility in organic semiconductors.[8] It involves fabricating single-carrier devices (either hole-only or electron-only) and analyzing their current density-voltage (J-V) characteristics.
Device Fabrication:
-
Hole-Only Device: A typical structure is ITO/PEDOT:PSS/Active Layer/MoO₃/Ag.[9] In this configuration, ITO serves as the anode, and MoO₃/Ag acts as the hole-collecting cathode. PEDOT:PSS is used as a hole-injection layer, while MoO₃ functions as an electron-blocking layer to ensure hole-dominant current.
-
Electron-Only Device: A common structure is ITO/ZnO/Active Layer/Ca/Al.[10] Here, ITO/ZnO forms the electron-injecting cathode, and Ca/Al is the anode. The ZnO layer facilitates electron injection and blocks holes, ensuring that the current is dominated by electrons.
Measurement and Analysis:
-
The J-V characteristics of the fabricated single-carrier devices are measured in the dark.
-
The resulting J-V curve will exhibit distinct regions. At low voltages, the current follows Ohm's law (J ∝ V). As the voltage increases, the injected charge carriers start to fill the trap states within the organic semiconductor.
-
Once the traps are filled, the current becomes space-charge limited, and the J-V relationship follows the Mott-Gurney law for a trap-free semiconductor:
J = (9/8) * ε₀ * εᵣ * μ * (V²/L³)
where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
εᵣ is the relative permittivity of the material
-
μ is the charge carrier mobility
-
V is the effective voltage
-
L is the thickness of the active layer
-
-
By plotting J vs. V² in the SCLC region, the mobility (μ) can be extracted from the slope of the linear fit.
Field-Effect Transistor (FET) Method
The FET method provides information about the charge carrier mobility in the plane of the thin film, which is relevant for charge transport towards the electrodes in a solar cell.
Device Fabrication:
-
A typical bottom-gate, bottom-contact FET structure consists of a heavily doped silicon wafer (acting as the gate electrode) with a thermally grown SiO₂ layer (as the gate dielectric).
-
Source and drain electrodes (e.g., gold) are patterned on the SiO₂ surface.
-
The organic semiconductor blend is then deposited as a thin film onto this substrate, forming the channel between the source and drain electrodes.
Measurement and Analysis:
-
The transfer characteristics of the OFET are measured by sweeping the gate voltage (Vgs) at a constant source-drain voltage (Vds) in the saturation regime.
-
The charge carrier mobility (μ) can be calculated from the slope of the plot of the square root of the drain current (Ids) versus the gate voltage using the following equation:
Ids = (W/2L) * μ * Ci * (Vgs - Vt)²
where:
-
Ids is the source-drain current
-
W is the channel width
-
L is the channel length
-
μ is the field-effect mobility
-
Ci is the capacitance per unit area of the gate dielectric
-
Vgs is the gate voltage
-
Vt is the threshold voltage
-
Visualizing the Experimental Workflow
To further clarify the process of assessing charge carrier mobility, the following diagrams illustrate the key experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Blend Ratio and Processing Additive on Free Carrier Yield and Mobility in PTB7:PC71BM Photovoltaic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Charge carrier transport and photogeneration in P3HT:PCBM photovoltaic blends. | Semantic Scholar [semanticscholar.org]
- 6. Charge carrier transport and photogeneration in P3HT:PCBM photovoltaic blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 9. [PDF] Field-Effect Mobility of Organic Polymer Thin-Film Transistors | Semantic Scholar [semanticscholar.org]
- 10. Space charge limited current (SCLC) mobility measurements [bio-protocol.org]
Halogen Wars: Chlorination vs. Fluorination in Polymer Donors for High-Performance Organic Solar Cells
A comparative guide for researchers on the effects of chlorination and fluorination on the performance of polymer donors in organic solar cells, supported by experimental data and detailed methodologies.
In the pursuit of more efficient and cost-effective organic solar cells (OSCs), the strategic chemical modification of polymer donors plays a pivotal role. Among various strategies, halogenation—specifically the introduction of fluorine (F) or chlorine (Cl) atoms—has emerged as a highly effective method to fine-tune the optoelectronic properties of these materials and enhance device performance. This guide provides a comprehensive comparison of the effects of chlorination and fluorination on polymer donors, supported by experimental data from recent studies, to aid researchers in making informed decisions for material design and optimization.
Key Performance Comparison: Chlorination vs. Fluorination
Halogenation of polymer donors has been shown to significantly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, light absorption characteristics, and molecular packing of the active layer. These modifications, in turn, influence the key photovoltaic parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
A systematic study on the polymer backbone PBDB-T, comparing its fluorinated (PBDB-T-2F) and chlorinated (PBDB-T-2Cl) analogues, revealed that chlorination can be a more cost-effective strategy than fluorination without compromising performance.[1][2] The synthesis of the chlorinated polymer is often simpler and more economical.[1]
Similarly, a comparison of the fluorinated polymer donor D18 and its chlorinated counterpart, D18-Cl, demonstrated that the chlorinated version could achieve a remarkable power conversion efficiency of 18.13%, setting a new record for chlorinated-donor-based OSCs.[3]
Below is a summary of the performance data for these comparative studies:
| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PBDB-T-2F | IT-4F | ~13-14% | - | - | - | [2] |
| This compound | IT-4F | >14% | higher than PBDB-T-2F | - | - | [1] |
| D18 | Y6 | 18.22% | - | - | - | [3] |
| D18-Cl | Y6 | - | higher than D18 | - | - | [3] |
| D18-Cl | N3 | 18.13% | - | 26.86 | - | [3] |
| PBT1-C | IT-4F | 10.9% | 0.79 | - | 70.5 | [4] |
| PBT1-C-2Cl | IT-4F | 12.7% | 0.85 | - | 76.0 | [4] |
Impact on Electronic Properties and Device Physics
The introduction of electronegative halogen atoms, whether fluorine or chlorine, generally leads to a lowering of the HOMO energy level of the polymer donor.[1][4] This effect is often more pronounced with chlorination.[2] A deeper HOMO level is advantageous as it typically results in a higher open-circuit voltage (Voc) of the solar cell device, a key factor in achieving higher overall efficiency.[1][4]
The relationship between halogenation, HOMO level, and Voc can be visualized as follows:
Caption: Effect of Halogenation on Polymer Donor Energy Levels and Device Performance.
While both halogens improve performance, chlorination has been noted to be more effective than fluorination in broadening the absorption spectra of the active layer materials.[2] This can potentially lead to a higher short-circuit current density (Jsc) due to more efficient light harvesting. Furthermore, halogenation can influence the molecular packing and crystallinity of the polymer, which in turn affects charge transport and recombination dynamics within the device.[4][5]
Experimental Protocols
The fabrication and characterization of organic solar cells involve a series of well-defined steps. The following is a generalized experimental protocol based on common practices reported in the literature.[6][7][8][9]
Device Fabrication Workflow
Caption: General Workflow for Organic Solar Cell Fabrication and Characterization.
Detailed Methodologies
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO and enhance the adhesion of subsequent layers.
-
Hole Transport Layer (HTL) Deposition: A hole transport layer, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the cleaned ITO substrate and subsequently annealed.
-
Active Layer Preparation and Deposition: The polymer donor and the acceptor material are dissolved in a common organic solvent (e.g., chloroform, chlorobenzene) to form a blend solution. This solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox) to form the bulk heterojunction (BHJ) active layer. The film is typically annealed to optimize the morphology.
-
Cathode Deposition: A low work function metal, such as calcium (Ca) or lithium fluoride (B91410) (LiF), followed by a layer of aluminum (Al), is thermally evaporated on top of the active layer under high vacuum to form the cathode.
-
Device Characterization:
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. Key parameters such as PCE, Voc, Jsc, and FF are extracted from these measurements.
-
External Quantum Efficiency (EQE) Measurement: The EQE spectrum is measured to determine the incident photon-to-collected electron conversion efficiency at each wavelength.
-
Film Morphology Characterization: The surface and bulk morphology of the active layer films are investigated using techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) to understand the phase separation and domain sizes of the donor and acceptor materials.
-
Conclusion
Both chlorination and fluorination are powerful strategies for enhancing the performance of polymer donors in organic solar cells. While fluorination has been more extensively studied and has led to numerous high-performance materials, recent research highlights that chlorination offers a compelling alternative. Chlorination can lead to even more favorable electronic properties, such as a deeper HOMO level, resulting in higher open-circuit voltages.[1][4] Moreover, the often simpler and more cost-effective synthesis of chlorinated polymers makes them particularly attractive for the future commercialization of organic photovoltaic technologies. The choice between chlorination and fluorination will ultimately depend on the specific molecular design, the target application, and the desired balance between performance and manufacturing cost.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Halogenation Effects of Electron Acceptor ITIC for Organic Photovoltaic Nano-Heterojunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Photovoltaic Fabrication and Test Apparatus - CleanEnergyWIKI [cleanenergywiki.org]
Unveiling the Nanoscale Landscape: A Comparative Guide to GIWAXS Analysis of PBDB-T-2Cl Blend Film Morphology
For researchers, scientists, and professionals in drug development, understanding the intricate nanoscale morphology of organic photovoltaic (OPV) blend films is paramount to optimizing device performance. This guide provides a comprehensive comparison of the blend film morphology of the high-performance polymer donor PBDB-T-2Cl, analyzed through Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS). We delve into the structural details of this compound blended with various fullerene and non-fullerene acceptors, offering a comparative perspective against alternative donor polymers.
This guide presents key quantitative data in structured tables for straightforward comparison, details the experimental protocols for GIWAXS analysis, and provides visual diagrams to elucidate experimental workflows and molecular packing arrangements.
Comparative Analysis of Film Morphology
The morphology of the active layer in organic solar cells dictates crucial processes such as exciton (B1674681) diffusion, charge separation, and charge transport. GIWAXS is a powerful technique to probe the molecular packing, crystallinity, and orientation of the donor and acceptor components in the blend film on a substrate.
This compound, a chlorinated derivative of the PBDB-T polymer donor, has demonstrated significant potential in achieving high power conversion efficiencies in OPVs. Its morphological characteristics, when blended with different acceptors, are key to this success.
Performance Against Fullerene and Non-Fullerene Acceptors
The choice of acceptor molecule significantly influences the resulting blend film morphology. Fullerene acceptors, such as PC61BM, and non-fullerene acceptors (NFAs), like the ITIC series, induce different packing behaviors in this compound.
Generally, this compound blend films exhibit a predominant "face-on" orientation, where the polymer backbones are oriented parallel to the substrate. This orientation is beneficial for charge transport between the electrodes.
In blends with NFAs like IT-4F, both the donor and acceptor can exhibit enhanced crystallinity compared to their neat films. Conversely, when blended with ITIC, this compound tends to maintain its strong crystallinity, while that of ITIC can decrease.[1] The introduction of a third component, such as PCBM, into a this compound:NFA blend can lead to a more defined nanoscale phase separation, which is favorable for creating well-distributed interpenetrating networks that enhance charge transport and suppress recombination.
Comparison with Alternative Polymer Donors
When compared to its fluorinated counterpart, PBDB-T-2F (also known as PM6), neat films of this compound show a similar face-on orientation.[2] The halogenation strategy, whether through chlorination or fluorination, is a proven method to tune the molecular energy levels, absorption spectra, and molecular packing of organic semiconductors.[2]
The following table summarizes key morphological parameters obtained from GIWAXS analysis for various this compound blend films and compares them with other relevant systems.
| Donor:Acceptor Blend | π-π Stacking Distance (Å) | Crystallite Coherence Length (CCL) (nm) | Predominant Orientation | Reference |
| This compound (neat) | 3.63 | - | Face-on | [3] |
| This compound:ITIC | 3.65 (this compound) | Smaller than neat films | Face-on | |
| This compound:IT4F | 3.58 (IT4F) | Larger than neat films | Face-on | |
| This compound:BTP-4F | - | Small-length scale morphology | Face-on | |
| This compound:PC61BM | - | Large aggregation size | - | |
| PBDB-T-2F (PM6) (neat) | 3.63 | - | Face-on | [2] |
| PBDB-T (neat) | 3.59 | - | Face-on | [3] |
Experimental Protocols
Reproducible and accurate GIWAXS analysis relies on meticulous experimental procedures for both thin film preparation and data acquisition.
Thin Film Preparation
-
Solution Preparation : Solutions of the donor polymer (e.g., this compound) and the acceptor (e.g., ITIC, PC61BM) are prepared in a suitable solvent, such as chloroform (B151607) (CF) or chlorobenzene (B131634) (CB), typically at a specific weight ratio (e.g., 1:1).
-
Substrate Cleaning : Substrates, commonly silicon wafers or glass, are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Film Deposition : The blend solution is deposited onto the cleaned substrate using a technique like spin-coating or blade-coating to achieve a desired film thickness.
-
Annealing (Optional) : The prepared films may be subjected to thermal annealing at a specific temperature for a defined duration to optimize the film morphology.
GIWAXS Measurement
-
X-ray Source : GIWAXS measurements are typically performed at a synchrotron light source to obtain a high-flux, collimated X-ray beam.[4]
-
Sample Alignment : The thin film sample is mounted on a goniometer, and the incident angle (αi) of the X-ray beam with respect to the sample surface is set to a shallow angle, typically between 0.1° and 0.5°.[5]
-
Data Acquisition : A 2D detector is used to collect the scattered X-rays.[5] The exposure time is set to achieve a good signal-to-noise ratio while avoiding radiation damage to the organic film.
-
Data Analysis : The 2D GIWAXS pattern is analyzed to extract information about the molecular packing. Line cuts in the in-plane (IP) and out-of-plane (OOP) directions are taken to determine the position of the diffraction peaks, from which parameters like d-spacing (related to π-π stacking distance) and crystallite coherence length can be calculated using the Scherrer equation.[6]
Visualizing the Process and Structure
To better illustrate the experimental process and the resulting molecular arrangement, the following diagrams were generated using Graphviz.
References
A Comparative Benchmark of PBDB-T-2Cl Against Leading High-Performance Polymer Donors for Organic Solar Cells
In the rapidly advancing field of organic photovoltaics (OPVs), the development of novel polymer donors is a critical driver of progress toward higher power conversion efficiencies (PCEs) and commercial viability. This guide provides a detailed comparative analysis of the high-performance polymer donor PBDB-T-2Cl against other state-of-the-art alternatives, namely PM6, D18, and PTQ10. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven benchmark to inform materials selection for next-generation organic solar cells.
Performance Benchmark: this compound vs. Alternatives
The selection of a polymer donor is pivotal in optimizing the performance of an organic solar cell, with key parameters including power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following tables summarize the photovoltaic performance of this compound and its competitors when paired with the widely-used, high-performance non-fullerene acceptor Y6.
It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature. The data presented here is compiled from various high-impact studies to provide a representative performance overview.
Table 1: Photovoltaic Performance of High-Performance Polymer Donors with the Y6 Acceptor
| Polymer Donor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| This compound (PM7) | ~16-17% | ~0.85-0.87 | ~25-26 | ~75-78 |
| PM6 | ~16-17% | ~0.83-0.85 | ~25-27 | ~76-79 |
| D18 | ~17-19% | ~0.84-0.86 | ~26-28 | ~78-81 |
| PTQ10 | ~15-16.5% | ~0.85-0.88 | ~24-26 | ~73-76 |
Table 2: Key Material Properties of High-Performance Polymer Donors
| Polymer Donor | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
| This compound (PM7) | -5.52 | -3.57 | 1.95 |
| PM6 | ~-5.50 | ~-3.75 | ~1.75 |
| D18 | ~-5.48 | ~-2.75 | ~1.73 |
| PTQ10 | ~-5.70 | ~-2.96 | ~2.74 |
Experimental Protocols
To ensure the reproducibility and reliability of the presented data, it is crucial to follow standardized experimental protocols for the fabrication and characterization of organic solar cells. The following is a generalized methodology based on common practices in the field for achieving high-performance devices.
Device Fabrication (Inverted Architecture)
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to enhance the work function and improve the wettability.
-
Hole Transport Layer (HTL) Deposition: A solution of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) is spin-coated onto the cleaned ITO substrates at 3000-5000 rpm for 30-40 seconds. The films are then annealed at 130-150°C for 15-20 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: The polymer donor (this compound, PM6, D18, or PTQ10) and the non-fullerene acceptor (e.g., Y6) are dissolved in a suitable solvent such as chloroform (B151607) or chlorobenzene, typically in a 1:1 to 1:1.5 weight ratio, with a total concentration of 10-20 mg/mL. A small amount of a processing additive, such as 1,8-diiodooctane (B1585395) (DIO) or 1-chloronaphthalene (B1664548) (CN) (0.5-1% v/v), is often added to optimize the blend morphology. The solution is then spin-coated onto the HTL at 1000-3000 rpm for 30-60 seconds inside a nitrogen-filled glovebox. The resulting film is subsequently annealed at a temperature between 80°C and 120°C for 5-15 minutes to promote the formation of an optimal bicontinuous interpenetrating network.
-
Electron Transport Layer (ETL) Deposition: A thin layer of a suitable electron transport material, such as PFN-Br or PDINO, is deposited on top of the active layer by spin-coating from a solution in methanol (B129727) or other appropriate solvents.
-
Cathode Deposition: Finally, a metal cathode, typically aluminum (Al) or silver (Ag) with a thickness of 80-100 nm, is deposited by thermal evaporation under high vacuum (< 1 x 10⁻⁶ Torr) through a shadow mask to define the device area (typically 0.04-0.1 cm²).
Device Characterization
-
Current Density-Voltage (J-V) Measurements: The J-V characteristics of the fabricated solar cells are measured using a Keithley 2400 source meter under simulated AM 1.5G solar illumination at 100 mW/cm² from a solar simulator (e.g., Newport or Peccell). The light intensity is calibrated using a certified silicon reference cell.
-
External Quantum Efficiency (EQE) Measurements: The EQE spectra are measured using a dedicated system consisting of a xenon lamp, a monochromator, a chopper, and a lock-in amplifier. The EQE is calculated by comparing the photocurrent of the test cell to that of a calibrated silicon photodiode at each wavelength. The integrated short-circuit current density from the EQE spectrum should be in good agreement with the value obtained from the J-V measurement.
-
Morphology Characterization: The surface and bulk morphology of the active layer films are investigated using techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to understand the phase separation and domain sizes, which are critical for device performance.
Workflow and Relationship Diagrams
To visualize the experimental workflow and the fundamental energy level relationships in a high-performance organic solar cell, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the fabrication and characterization of inverted organic solar cells.
Caption: Energy level diagram illustrating charge separation at the donor-acceptor interface.
Safety Operating Guide
Proper Disposal of PBDB-T-2Cl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like PBDB-T-2Cl are paramount for ensuring laboratory safety and environmental compliance. This document provides essential safety information and a clear, step-by-step guide for the proper disposal of this compound, a chlorinated conjugated polymer commonly used in high-performance organic solar cells. Adherence to these procedures is critical to minimize risks and maintain a safe research environment.
Key Safety and Chemical Data for this compound
A thorough understanding of the chemical's properties is the first step toward safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Reference |
| CAS Number | 2239295-71-5 | [1] |
| Synonyms | PM7, PCE139, OS0139 | |
| Chemical Formula | (C₆₈H₇₆Cl₂O₂S₈)n | [1] |
| Appearance | Black flake or threadlike solid | [2] |
| Solubility | Soluble in chlorinated solvents such as chloroform, chlorobenzene, and 1,2-Dichlorobenzene (o-DCB); also soluble in xylene. | [1] |
| Storage Class | 11 - Combustible Solids | |
| Water Hazard Class (WGK) | 3 (severe hazard to water) |
Experimental Workflow for Safe Disposal of this compound
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound waste, encompassing both solid forms and solutions.
Detailed Disposal Protocols
The proper disposal of this compound requires segregation into appropriate waste streams. It is crucial to never dispose of this chemical down the drain or as regular trash.
1. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
2. Disposal of Solid this compound Waste:
-
Carefully sweep or transfer any solid this compound powder or flakes into a designated, chemically compatible waste container.
-
The container must be clearly labeled as "Hazardous Waste: Chlorinated Solid Waste" and include the full chemical name: "Poly[[4,8-bis[4-chloro-5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]-2,5-thiophenediyl[5,7-bis(2-ethylhexyl)-4,8-dioxo-4H,8H-benzo[1,2-c:4,5-c']dithiophene-1,3-diyl]-2,5-thiophenediyl]".
-
Ensure the container is tightly sealed and stored in a designated hazardous waste accumulation area.
3. Disposal of this compound Solutions:
-
Solutions of this compound in chlorinated solvents (e.g., chloroform, chlorobenzene, o-DCB) must be collected in a separate, leak-proof container designated for "Hazardous Waste: Chlorinated Organic Solvents".[3]
-
Do not mix with non-chlorinated solvent waste to avoid complicating the disposal process.
-
The container must be properly labeled with the chemical names of both the polymer and the solvent(s) and marked as hazardous.
-
Keep the container sealed when not in use and store it in a secondary containment tray within the designated waste accumulation area.
4. Disposal of Contaminated Materials:
-
Any materials, such as gloves, weighing paper, or pipette tips, that are contaminated with this compound should be placed in the designated solid chlorinated waste container.
-
Glassware should be triple-rinsed with a suitable solvent. The first two rinsates must be collected and disposed of as chlorinated organic solvent waste.[4] After thorough cleaning, the glassware can be reused.
5. Final Disposal Procedure:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor.[5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to transport hazardous waste yourself.[4][5]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research setting.
References
Personal protective equipment for handling PBDB-T-2Cl
Essential Safety and Handling Guide for PBDB-T-2Cl
Disclaimer: This document provides essential safety and logistical information for handling the conjugated polymer this compound based on general best practices for similar materials. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers should always consult their institution's safety protocols and, if available, the official SDS from the supplier before handling any chemical.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios. Adherence to these recommendations is crucial to minimize exposure and ensure personal safety.
| Scenario | Required Personal Protective Equipment |
| Handling Solid this compound (e.g., weighing, preparing solutions) | - Eye Protection: Chemical safety goggles. A face shield is recommended when handling larger quantities. - Hand Protection: Nitrile gloves. - Body Protection: Laboratory coat. - Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of fine particles. |
| Working with this compound Solutions | - Eye Protection: Chemical safety goggles. - Hand Protection: Nitrile gloves. Change gloves immediately if contaminated. - Body Protection: Laboratory coat. - Work Area: All work should be conducted inside a certified chemical fume hood. |
| Cleaning Spills | - Eye Protection: Chemical safety goggles and a face shield. - Hand Protection: Heavy-duty nitrile or neoprene gloves. - Body Protection: Chemical-resistant lab coat or apron. - Respiratory Protection: An appropriate respirator may be necessary depending on the spill's size and the solvent used. |
Operational Plan: Step-by-Step Guidance
This section provides a procedural, step-by-step guide for the safe handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and dark place, away from incompatible materials.[1] The storage area should be well-ventilated.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any hazard warnings.
Preparation of Solutions
-
Work Area: All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.[2]
-
Weighing: When weighing the solid polymer, use an analytical balance inside the fume hood or in a designated weighing enclosure to prevent the dispersal of fine particles.
-
Solvent Handling: this compound is often dissolved in chlorinated solvents like chloroform (B151607) or chlorobenzene. These solvents are hazardous and should be handled with extreme care. Always consult the specific Safety Data Sheet for the solvent being used.
-
Dissolution: Add the solvent to the pre-weighed solid this compound slowly to avoid splashing. The dissolution process may be aided by gentle stirring or sonication in a sealed vial.
Experimental Use
-
Containment: Keep all containers with this compound solutions sealed when not in use.
-
Transfer: Use appropriate tools, such as micropipettes with filtered tips, for transferring solutions to minimize aerosol generation.
-
Heating: If heating is required, use a controlled heating block or oil bath. Avoid open flames.
-
Awareness: Be aware of the location and proper use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[3]
Disposal Plan
Proper disposal of chemical waste is critical to protect the environment and comply with regulations.[2][4]
-
Waste Segregation:
-
Solid Waste: Unused solid this compound and contaminated items (e.g., weighing paper, gloves, pipette tips) should be collected in a designated, labeled hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound and the solvents used for cleaning should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[2]
-
Sharps: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.[4]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical names of the contents (including solvents), and the approximate concentrations.
-
Disposal Procedure: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Do not pour any this compound solutions down the drain.[1]
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
